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  • Product: Benzyl 3-phenylpiperazine-1-carboxylate
  • CAS: 912763-24-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Benzyl 3-phenylpiperazine-1-carboxylate: Synthesis, Identification, and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Benzyl 3-phenylpiperazine-1-carboxylate, a notable derivative of the phenylpiperazine class, serves as a crucial building block in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-phenylpiperazine-1-carboxylate, a notable derivative of the phenylpiperazine class, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a piperazine ring substituted with both a phenyl and a benzyloxycarbonyl (Cbz) group, makes it a versatile intermediate in drug discovery and development. The phenylpiperazine core is a well-established pharmacophore found in numerous central nervous system (CNS) active agents, including antidepressants and antipsychotics. The Cbz protecting group offers a stable yet readily cleavable handle for further synthetic manipulations, allowing for the regioselective introduction of diverse functionalities. This guide provides a comprehensive overview of the identification, synthesis, and analytical characterization of Benzyl 3-phenylpiperazine-1-carboxylate, offering valuable insights for researchers in medicinal chemistry and process development.

Core Identification: CAS Number and Chemical Structure

The unique identifier for Benzyl 3-phenylpiperazine-1-carboxylate is its Chemical Abstracts Service (CAS) Registry Number.

Table 1: Compound Identification

Identifier Value
Compound Name Benzyl 3-phenylpiperazine-1-carboxylate
CAS Number 912763-24-7[1]
Molecular Formula C₁₈H₂₀N₂O₂
Molecular Weight 296.37 g/mol
Synonyms 1-Cbz-3-phenylpiperazine, 3-Phenyl-piperazine-1-carboxylic acid benzyl ester

The chemical structure of Benzyl 3-phenylpiperazine-1-carboxylate is characterized by a piperazine ring at the center. A phenyl group is attached to the third position of the piperazine ring, and a benzyloxycarbonyl (Cbz) group is attached to the first nitrogen atom.

Figure 1: Chemical structure of Benzyl 3-phenylpiperazine-1-carboxylate.

Synthesis and Purification

The synthesis of Benzyl 3-phenylpiperazine-1-carboxylate is typically achieved through a two-step process: the synthesis of the 3-phenylpiperazine precursor followed by its selective N-protection with a benzyloxycarbonyl (Cbz) group.

Step 1: Synthesis of 3-Phenylpiperazine

Several synthetic routes to 3-phenylpiperazine have been reported. A common and effective method involves the cyclization of N-(2-aminoethyl)-2-phenylethan-1-amine. This precursor can be synthesized from commercially available starting materials. The choice of synthetic route for 3-phenylpiperazine often depends on the desired scale, available reagents, and safety considerations.

Step 2: N-Benzyloxycarbonylation (Cbz-Protection)

The crucial step in the synthesis of the title compound is the regioselective protection of the nitrogen at the 1-position of the 3-phenylpiperazine ring. The use of benzyl chloroformate (Cbz-Cl) is a well-established and reliable method for introducing the Cbz protecting group onto an amine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Phenylpiperazine 3-Phenylpiperazine Reaction_Vessel Reaction Mixture 3-Phenylpiperazine->Reaction_Vessel Benzyl_Chloroformate Benzyl Chloroformate (Cbz-Cl) Benzyl_Chloroformate->Reaction_Vessel Base Base (e.g., Triethylamine, NaHCO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Dichloromethane, THF) Solvent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Quench Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Chromatography Concentration->Purification Crude Product Final_Product Benzyl 3-phenylpiperazine-1-carboxylate Purification->Final_Product

Figure 2: General workflow for the synthesis of Benzyl 3-phenylpiperazine-1-carboxylate.

Experimental Protocol: N-Cbz Protection of 3-Phenylpiperazine

This protocol describes a general procedure for the synthesis of Benzyl 3-phenylpiperazine-1-carboxylate.

Materials:

  • 3-Phenylpiperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 3-phenylpiperazine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a suitable base (e.g., triethylamine, 1.1 eq) to the solution. The base scavenges the hydrochloric acid generated during the reaction.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Benzyl 3-phenylpiperazine-1-carboxylate as a pure compound.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is initially performed at 0 °C to control the exothermicity of the acylation reaction and to minimize potential side reactions.

  • Base: The presence of a base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive. Triethylamine is a common choice due to its solubility in organic solvents and its suitable basicity.

  • Regioselectivity: The nitrogen at the 1-position is generally more nucleophilic and less sterically hindered than the nitrogen at the 4-position, leading to preferential reaction at the desired site.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials, byproducts, or impurities.

Analytical Identification and Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized Benzyl 3-phenylpiperazine-1-carboxylate.

Spectroscopic Data

While a complete set of publicly available spectral data for this specific compound is limited, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique Expected Characteristics
¹H NMR Signals for the aromatic protons of the phenyl and benzyl groups (approx. 7.2-7.4 ppm), a singlet for the benzylic CH₂ protons (approx. 5.1-5.2 ppm), and a series of multiplets for the piperazine ring protons.
¹³C NMR Resonances for the carbonyl carbon of the carbamate (approx. 155 ppm), aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperazine ring.
FT-IR (cm⁻¹) A strong absorption band for the carbonyl (C=O) stretching of the carbamate group (approx. 1690-1710 cm⁻¹), C-N stretching bands, and aromatic C-H stretching bands.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (296.37 g/mol ) and characteristic fragmentation patterns.
Analytical Workflow

Analytical_Workflow cluster_techniques Spectroscopic Analysis Sample Synthesized Compound NMR ¹H and ¹³C NMR Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Purity_Assessment Purity Assessment (e.g., HPLC, LC-MS) Sample->Purity_Assessment Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment->Structure_Confirmation

Figure 3: Workflow for the analytical identification and characterization of Benzyl 3-phenylpiperazine-1-carboxylate.

Applications in Drug Development

The strategic placement of the phenyl group and the versatile Cbz-protected nitrogen makes Benzyl 3-phenylpiperazine-1-carboxylate a valuable intermediate in the synthesis of diverse molecular scaffolds. The Cbz group can be readily removed under various conditions, such as catalytic hydrogenation, to reveal a secondary amine that can be further functionalized. This allows for the introduction of a wide range of substituents at the N-1 position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs targeting CNS disorders and other therapeutic areas.

Safety and Handling

Benzyl 3-phenylpiperazine-1-carboxylate should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of Benzyl 3-phenylpiperazine-1-carboxylate, including its identification, synthesis, and analytical characterization. The detailed synthetic protocol and the discussion of the rationale behind the experimental choices offer practical guidance for researchers. The information presented herein will be a valuable resource for scientists and professionals involved in medicinal chemistry and drug development, facilitating the efficient synthesis and utilization of this important chemical building block.

References

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine.
  • Google Patents. (n.d.). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
  • PubChem. (n.d.). Benzyl 3-methylpiperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Benzyl 3-methylpiperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

  • Shejul, P. B., & Vyavahare, A. V. (n.d.). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of ChemTech Research. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of Benzyl 3-Phenylpiperazine-1-carboxylate: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of the spectroscopic data expected for Benzyl 3-phenylpiperazine-1-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the spectroscopic data expected for Benzyl 3-phenylpiperazine-1-carboxylate. While a complete set of experimentally-derived spectra for this specific molecule is not widely available in peer-reviewed literature, this document serves as an expert guide to the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By dissecting the molecule into its constituent functional groups—the benzyl carbamate, the phenyl group, and the piperazine ring—we can accurately predict the spectral features. This guide is designed to assist researchers in the structural elucidation, purity assessment, and quality control of this and structurally related compounds. Detailed, field-proven protocols for sample analysis are also provided.

Introduction: The Importance of Spectroscopic Analysis

Benzyl 3-phenylpiperazine-1-carboxylate (CAS 912763-24-7) is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates[1]. The addition of a phenyl group at the 3-position and a benzyl carbamate (Cbz) protecting group at the 1-position creates a chiral center and introduces specific steric and electronic features that are critical to its function and potential biological activity.

Accurate structural confirmation and purity assessment are paramount in chemical and pharmaceutical development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy reveals the carbon-hydrogen framework of the molecule.

  • IR Spectroscopy identifies the functional groups present.

  • Mass Spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern.

This guide will systematically explore the predicted spectroscopic signature of Benzyl 3-phenylpiperazine-1-carboxylate.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of Benzyl 3-phenylpiperazine-1-carboxylate are numbered as shown in the diagram below. This numbering scheme will be used to assign specific signals in the predicted NMR spectra.

Caption: Molecular structure of Benzyl 3-phenylpiperazine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Workflow: NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) prep1->prep2 prep3 Add internal standard if needed (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Acquire 13C NMR spectrum acq3->acq4 acq5 Perform 2D NMR (COSY, HSQC) if needed acq4->acq5 proc1 Apply Fourier transform acq5->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate 1H peaks and reference spectra proc3->proc4

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Field Insights
~ 7.25 - 7.40Multiplet10HC2'-H to C6'-H and C2''-H to C6''-HProtons on both the phenyl and benzyl aromatic rings will overlap in this region. This is a characteristic region for monosubstituted benzene rings[2].
~ 5.15Singlet2HC8-H₂The benzylic protons (CH₂) of the Cbz group are adjacent to an oxygen and a phenyl ring, deshielding them into this region. The singlet multiplicity indicates no adjacent protons.
~ 4.50Multiplet1HC3-HThis methine proton is deshielded by the adjacent phenyl group and the piperazine nitrogen. Its multiplicity will be complex due to coupling with protons on C2 and the N-H proton if it's not rapidly exchanging.
~ 3.00 - 4.20Multiplet6HC2-H₂, C5-H₂, C6-H₂The protons on the piperazine ring will appear as a series of complex multiplets. The exact shifts and multiplicities depend on the ring conformation and the relative stereochemistry. Protons on C2 and C6, being adjacent to the electron-withdrawing carbamate, will be further downfield than those on C5.
~ 2.00Broad Singlet1HN4-HThe N-H proton signal is often broad due to quadrupole broadening and exchange with residual water or the solvent. Its position can vary significantly.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ, ppm) Assignment Rationale and Field Insights
~ 155.0C7 (C=O)The carbonyl carbon of the carbamate group is characteristic in this region.
~ 140.0C1'The quaternary carbon of the phenyl ring attached to the piperazine ring.
~ 136.0C1''The quaternary carbon of the benzyl group's phenyl ring.
~ 127.0 - 129.0C2'-C6', C2''-C6''Aromatic carbons from both phenyl rings will appear in this typical range. Overlapping signals are expected.
~ 67.0C8 (CH₂)The benzylic carbon of the Cbz group, shifted downfield by the adjacent oxygen.
~ 55.0C3The methine carbon bearing the phenyl group, shifted downfield by the substituent and adjacent nitrogen.
~ 40.0 - 50.0C2, C5, C6The aliphatic carbons of the piperazine ring. C2 and C6 will likely be further downfield than C5 due to the influence of the carbamate group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity Rationale
3300 - 3500N-H StretchSecondary Amine (Piperazine)Medium, BroadThe N-H stretching vibration of the piperazine ring is expected in this region. Broadening is common due to hydrogen bonding.
3000 - 3100C-H StretchAromatic (sp² C-H)MediumCharacteristic stretching of C-H bonds on the phenyl and benzyl rings.
2850 - 3000C-H StretchAliphatic (sp³ C-H)Medium-StrongC-H stretching from the piperazine ring and the benzylic CH₂ group.
1680 - 1720C=O StretchCarbamateStrongThe carbonyl stretch of the benzyl carbamate is a very strong and characteristic absorption, making it an excellent diagnostic peak[3].
1450 - 1600C=C StretchAromatic RingMedium-StrongSkeletal vibrations of the aromatic rings. Multiple bands are expected.
1200 - 1300C-N StretchAmine/CarbamateMedium-StrongStretching vibrations of the C-N bonds in the piperazine ring and the carbamate group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecular ions [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₈H₂₀N₂O₂

  • Molecular Weight: 296.37 g/mol

  • Predicted [M+H]⁺: The primary ion expected in ESI-MS will be the protonated molecule at m/z 297.15 .

Predicted Fragmentation Pathway

The most likely fragmentation pathways involve the loss of the benzyl group or the cleavage of the piperazine ring.

parent [M+H]⁺ m/z = 297 frag1 Loss of Toluene (- C₇H₈) m/z = 205 parent->frag1 - C₇H₈ frag2 Tropylium Cation [C₇H₇]⁺ m/z = 91 parent->frag2 McLafferty-like rearrangement frag3 Loss of Benzyl group (- C₇H₇•) m/z = 206 parent->frag3 - C₇H₇•

Caption: Predicted major fragmentation pathways for Benzyl 3-phenylpiperazine-1-carboxylate in ESI-MS.

  • Tropylium Ion (m/z 91): A very common and stable fragment in the mass spectra of compounds containing a benzyl group. Its presence is highly diagnostic.

  • Loss of Toluene (m/z 205): Fragmentation can occur via a rearrangement to eliminate a neutral toluene molecule, leaving a charged piperazine fragment.

  • Loss of Benzyl Radical (m/z 206): Cleavage of the benzylic C-O bond can result in the loss of a benzyl radical.

Integrated Spectroscopic Analysis

The true power of these techniques lies in their combined application. The presence of a strong carbonyl stretch around 1700 cm⁻¹ in the IR spectrum would corroborate the C=O signal at ~155.0 ppm in the ¹³C NMR. The molecular ion at m/z 297 in the mass spectrum would confirm the molecular formula, and the fragment at m/z 91 would strongly support the presence of the benzyl group, which is also identified by the singlet at ~5.15 ppm in the ¹H NMR and the signal at ~67.0 ppm in the ¹³C NMR. The complex multiplets in the aliphatic region of the ¹H NMR would correspond to the piperazine ring carbons seen between 40-55 ppm. Together, these predicted data points provide a cohesive and comprehensive structural confirmation of Benzyl 3-phenylpiperazine-1-carboxylate.

References

  • Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons.
  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Martinez, J., et al. (2004). Journal of Essential Oil Research.
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  • NIST. (n.d.). (3S,3aR,6R,8aS)-7,7-Dimethyl-8-methyleneoctahydro-1H-3a,6-methanoazulene-3-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-2-phenylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Methoxy-3-methylbutanol (CAS 56539-66-3). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Alchemist-chem. (n.d.). Benzyl (R)-2-Methylpiperazine-1-Carboxylate Manufacturer & Supplier in China. Retrieved from [Link]

  • NP-MRD. (2022). Showing NP-Card for Quercetin 3-O-robinobioside (NP0140640). Retrieved from [Link]

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Foundational

Chiral Synthesis of Benzyl 3-phenylpiperazine-1-carboxylate Enantiomers: An In-depth Technical Guide

Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a mu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it an invaluable component in the design of novel therapeutics.[2] The introduction of a chiral center, as in the case of 3-phenylpiperazine, dramatically expands the accessible chemical space, allowing for the development of stereospecific interactions with biological targets. This stereochemical control is paramount, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

This guide provides a comprehensive overview of the chiral synthesis of the enantiomers of Benzyl 3-phenylpiperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents.[3] We will delve into the core strategies for establishing the stereocenter at the C3 position, focusing on catalytic asymmetric synthesis and classical resolution techniques. The discussion will emphasize the rationale behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure Benzyl 3-phenylpiperazine-1-carboxylate hinges on the effective construction of the chiral 3-phenylpiperazine core. Two primary strategies dominate this field: the asymmetric synthesis of a suitable precursor followed by ring formation and functionalization, and the resolution of a racemic mixture.

Strategy 1: Catalytic Asymmetric Synthesis via Piperazin-2-one Intermediates

A robust and elegant approach involves the catalytic asymmetric synthesis of a chiral piperazin-2-one precursor, which is subsequently reduced to the desired piperazine.[4] This strategy offers the advantage of establishing the stereocenter early in the synthetic sequence, often with high enantioselectivity.

A prominent example of this approach is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones.[5] This method allows for the synthesis of highly enantioenriched piperazin-2-ones that can be readily converted to the corresponding chiral piperazines.[4]

cluster_0 Step 1: Piperazin-2-one Formation cluster_1 Step 2: Catalytic Asymmetric Transformation cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection & Carboxybenzylation A N-Protected Glycine Derivative C Racemic N,N'-diprotected 3-Phenylpiperazin-2-one A->C Condensation B N-Protected Aminoacetaldehyde Derivative B->C D Enantioenriched N,N'-diprotected (R)- or (S)-3-Phenylpiperazin-2-one C->D Asymmetric Catalysis (e.g., Pd-catalyzed allylic alkylation) [1, 24] E Enantioenriched N,N'-diprotected (R)- or (S)-3-Phenylpiperazine D->E Reducing Agent (e.g., LiAlH4) [2] F Final Product: (R)- or (S)-Benzyl 3-phenylpiperazine-1-carboxylate E->F Selective Deprotection & Cbz Protection [8]

Caption: Workflow for catalytic asymmetric synthesis.

This protocol is adapted from a patented procedure for a related compound, 1-methyl-3-phenylpiperazine, and illustrates the reduction of a piperazinone intermediate.[6]

  • Reaction Setup: Suspend lithium aluminium hydride (0.385 moles) in 450 ml of tetrahydrofuran at 15°C under a nitrogen atmosphere.

  • Addition of Substrate: Slowly add 90 g of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine (0.321 moles) over 1 hour, maintaining the temperature between 10-15°C.

  • Reaction: Reflux the reaction mixture for 6 hours.

  • Quenching: Cool the reaction mass to 5°C and quench successively.

  • Work-up and Isolation: Further work-up as described in the patent literature will yield the desired product.[6]

Causality Behind Experimental Choices:

  • Lithium Aluminium Hydride (LiAlH₄): A powerful reducing agent is necessary to reduce the amide (lactam) functionality of the piperazin-2-one to the corresponding amine of the piperazine.

  • Tetrahydrofuran (THF): An aprotic and relatively non-reactive solvent that is ideal for reactions involving highly reactive hydrides like LiAlH₄.

  • Temperature Control: The initial slow addition at a reduced temperature is crucial for controlling the exothermic reaction between LiAlH₄ and the substrate. The subsequent reflux provides the necessary energy to drive the reaction to completion.

Strategy 2: Chiral Resolution of Racemic 3-Phenylpiperazine

An alternative and often industrially viable approach is the resolution of a racemic mixture of 3-phenylpiperazine using a chiral resolving agent. This method relies on the formation of diastereomeric salts that exhibit different physical properties, such as solubility, allowing for their separation by crystallization.

cluster_0 Step 1: Racemate Preparation cluster_1 Step 2: Diastereomeric Salt Formation cluster_2 Step 3: Separation cluster_3 Step 4: Liberation of Enantiomer cluster_4 Step 5: Protection A Racemic 3-Phenylpiperazine C Mixture of Diastereomeric Salts A->C B Chiral Resolving Agent (e.g., (1S)-(+)-10-camphorsulfonic acid) [10] B->C D Less Soluble Diastereomeric Salt (e.g., (R,R)-piperazine salt) C->D Fractional Crystallization E More Soluble Diastereomeric Salt (e.g., (S,S)-piperazine salt) C->E F Enantiomerically Pure (R)-3-Phenylpiperazine D->F Basification G Final Product: (R)-Benzyl 3-phenylpiperazine-1-carboxylate F->G Benzyl Chloroformate (CbzCl) [8]

Caption: Workflow for chiral resolution.

This protocol is based on the resolution of a structurally related piperazine derivative and highlights the key steps in a classical resolution.

  • Salt Formation: Dissolve (±)-trans-2,3-diphenylpiperazine (1.0 g, 4.2 mmol) in methanol (20 mL). Add a solution of (1S)-(+)-10-camphorsulfonic acid (0.975 g, 4.2 mmol) in methanol (10 mL) to the piperazine solution at room temperature.

  • Crystallization: Allow the solution to stand at room temperature. The salt of the (R,R)-(+)-enantiomer crystallizes out.

  • Isolation: Collect the crystalline solid by filtration and wash with cold methanol to yield the diastereomerically pure salt.

  • Liberation of Free Base: Treat the salt with an aqueous base (e.g., NaOH) to liberate the enantiomerically pure (R,R)-(+)-2,3-diphenylpiperazine.

  • Enantiomeric Excess (ee) Determination: The enantiomeric purity of the free base can be determined by chiral HPLC. In the cited study, a 98% ee was achieved in a single step.

Causality Behind Experimental Choices:

  • (1S)-(+)-10-Camphorsulfonic Acid: A commercially available and relatively inexpensive chiral acid that forms well-defined crystalline salts with amines.

  • Methanol: A suitable solvent that allows for the differential solubility of the diastereomeric salts.

  • Fractional Crystallization: This classical technique exploits the solubility difference between the diastereomers to effect their separation.

Final Step: N-Carboxybenzylation

Once the enantiomerically pure 3-phenylpiperazine is obtained, the final step is the protection of one of the nitrogen atoms with a carboxybenzyl (Cbz) group. This is a standard procedure in peptide synthesis and amine protection.

This protocol is adapted from the synthesis of a related N-Cbz piperazine derivative.[7]

  • Reaction Setup: Dissolve 10 grams (54 millimoles) of the enantiopure 3-phenylpiperazine and 8.2 mL of triethylamine in 120 mL of dichloromethane and cool to 0°C.

  • Addition of CbzCl: Slowly add a solution of 9.2 grams (54 millimoles) of benzyl chloroformate in 100 mL of dichloromethane.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Wash the residue with ethyl acetate, sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer with anhydrous sodium sulfate, evaporate the solvent, and purify the product by flash column chromatography to obtain the desired Benzyl 3-phenylpiperazine-1-carboxylate.

Causality Behind Experimental Choices:

  • Benzyl Chloroformate (CbzCl): The standard reagent for introducing the Cbz protecting group.

  • Triethylamine: A base used to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Dichloromethane: A common, non-reactive solvent for this type of transformation.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted starting materials, by-products, and the triethylammonium hydrochloride salt.

Data Summary: Comparison of Synthetic Strategies

StrategyKey IntermediateCatalyst/ReagentTypical Enantiomeric Excess (ee)Key AdvantagesKey ConsiderationsReference(s)
Catalytic Asymmetric Synthesis Chiral Piperazin-2-onePalladium/PHOX LigandsGood to ExcellentHigh enantioselectivity, convergentMulti-step, catalyst cost[5],[4]
Chiral Resolution Diastereomeric Salts(1S)-(+)-10-camphorsulfonic acidUp to 98% in one stepTechnically simpler, scalableTheoretical max yield of 50% per enantiomer

Conclusion

The chiral synthesis of Benzyl 3-phenylpiperazine-1-carboxylate enantiomers can be effectively achieved through several strategic pathways. The choice between catalytic asymmetric synthesis and chiral resolution will depend on factors such as the desired scale of production, cost considerations, and available expertise. Catalytic methods offer an elegant and highly selective route, while classical resolution provides a robust and often more straightforward path for obtaining enantiomerically pure material. The protocols and rationale outlined in this guide provide a solid foundation for researchers to successfully synthesize these valuable chiral building blocks for drug discovery and development.

References

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(49), 13631-13634. [Link]

  • WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. (2022). MDPI. [Link]

  • (R)-Benzyl 3-methylpiperazine-1-carboxylate. MySkinRecipes. [Link]

  • Asymmetric synthesis of 2-arylpiperazines. (2006). PubMed. [Link]

  • Shejul, P. B., & Vyavahare, A. V. (2012). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Der Pharma Chemica, 4(3), 1149-1154. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. (2005). Indian Academy of Sciences. [Link]

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2015). PubMed. [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2015). PubMed Central. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals. [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. [Link]

  • Benzyl piperazine-1-carboxylate. PubChem. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2021). PubMed Central. [Link]

  • Enantioselective Synthesis of Pyrrole-Fused Piperazine and Piperazinone Derivatives via Ir-Catalyzed Asymmetric Allylic Amination. (2016). ACS Publications. [Link]

  • De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. (2013). PubMed. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal. [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2014). NIH. [Link]

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Exploratory

An In-Depth Technical Guide to the Potential Pharmacological Profile of Benzyl 3-phenylpiperazine-1-carboxylate

Abstract Benzyl 3-phenylpiperazine-1-carboxylate is a molecule of significant interest due to its structural resemblance to well-characterized psychoactive compounds. The core 3-phenylpiperazine scaffold is a key feature...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzyl 3-phenylpiperazine-1-carboxylate is a molecule of significant interest due to its structural resemblance to well-characterized psychoactive compounds. The core 3-phenylpiperazine scaffold is a key feature in several centrally active agents, suggesting a potential for interaction with monoaminergic systems. This guide provides a comprehensive analysis of the predicted pharmacological profile of this compound, derived from a systematic evaluation of its structural analogues. We outline a multi-tiered experimental workflow, from initial in-vitro screening to in-vivo behavioral paradigms, to rigorously characterize its biological activity. This document serves as a foundational resource for researchers aiming to elucidate the therapeutic potential or abuse liability of Benzyl 3-phenylpiperazine-1-carboxylate.

Introduction and Structural Rationale

  • The Phenylpiperazine Core : This structural element is found in numerous compounds that exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, as well as monoamine transporters (DAT, NET, SERT). Notable examples include 1-phenylpiperazine, which acts as a monoamine releasing agent, and its derivatives such as meta-chlorophenylpiperazine (mCPP), a serotonin receptor agonist.[1][2]

  • The 3-Phenyl Substitution : The placement of the phenyl group at the 3-position is a key feature. For instance, 1-methyl-3-phenylpiperazine is a crucial intermediate in the synthesis of the antidepressant Mirtazapine, highlighting the potential for this scaffold to be incorporated into compounds with therapeutic applications in mood disorders.[3][4][5]

  • N1-Benzyl Carboxylate Group : This bulky ester group at the N1 position is expected to significantly influence the molecule's steric and electronic properties, thereby dictating its binding affinity and selectivity for various targets. Furthermore, this ester linkage introduces the possibility of in-vivo hydrolysis by esterases, potentially rendering Benzyl 3-phenylpiperazine-1-carboxylate a prodrug of 3-phenylpiperazine.

Given this structural context, a systematic investigation into the pharmacological profile of Benzyl 3-phenylpiperazine-1-carboxylate is warranted. This guide will delineate a predicted profile based on these structural analogies and propose a rigorous experimental plan for its empirical validation.

Predicted Pharmacological Profile: A Hypothesis-Driven Approach

Based on structure-activity relationship (SAR) analysis of related compounds, we hypothesize that Benzyl 3-phenylpiperazine-1-carboxylate may exhibit a complex pharmacological profile with primary activities centered on the monoaminergic systems.

Interaction with Monoamine Transporters

The phenylpiperazine moiety is a well-established ligand for monoamine transporters. Benzylpiperazine (BZP), for example, is known to promote dopamine release and inhibit the reuptake of norepinephrine and serotonin.[6][7] 1-Phenylpiperazine also functions as a monoamine releasing agent, with a preference for norepinephrine.[1]

Hypothesis: Benzyl 3-phenylpiperazine-1-carboxylate is predicted to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The bulky N1-substituent may confer a profile of a reuptake inhibitor rather than a releasing agent, and will likely influence the selectivity across these transporters.

Interaction with Serotonergic Receptors

Phenylpiperazine derivatives frequently exhibit high affinity for various serotonin receptor subtypes. For example, mCPP is a non-selective agonist at 5-HT2C receptors, while other derivatives show affinity for 5-HT1A and 5-HT2A receptors.[2][6] These interactions are critical for mediating effects ranging from anxiolysis and antidepressant activity to hallucinogenic properties.[7]

Hypothesis: The compound is likely to possess affinity for one or more serotonin receptors, with 5-HT1A, 5-HT2A, and 5-HT2C being the most probable targets. The nature of this interaction (agonist, antagonist, or partial agonist) will be a key determinant of its overall CNS effects.

Interaction with Dopaminergic Receptors

While less common than serotonergic interactions, some phenylpiperazine derivatives do exhibit affinity for dopamine receptors.[8] Given the structural similarities to dopamine transporter ligands, an interaction with D1 and/or D2-like receptors is plausible and should be investigated.

Hypothesis: Benzyl 3-phenylpiperazine-1-carboxylate may have affinity for D2-like dopamine receptors. This could contribute to potential stimulant or antipsychotic-like effects, depending on the nature of the interaction.

Prodrug Potential

The presence of a benzyl carboxylate ester introduces the possibility of metabolic cleavage in vivo. Esterases present in plasma and tissues could hydrolyze this bond to release benzyl alcohol and 3-phenylpiperazine. The latter would then be free to exert its own pharmacological effects, potentially differing from the parent compound.

Hypothesis: The parent compound may act as a prodrug, with its in-vivo effects being a composite of its own activity and that of its metabolite, 3-phenylpiperazine.

Proposed Experimental Workflow for Pharmacological Characterization

A phased approach, beginning with in-vitro screening and progressing to in-vivo behavioral assessment, is proposed to systematically test the hypotheses outlined above.

G cluster_0 Phase 1: In-Vitro Characterization cluster_1 Phase 2: In-Vivo Behavioral Assessment cluster_2 Phase 3: Profile Refinement A Primary Binding Assays (DAT, NET, SERT, 5-HT1A, 5-HT2A, 5-HT2C, D2) B Functional Assays (Uptake Inhibition, cAMP, Ca2+ Flux) A->B Hits from binding D Locomotor Activity (Open Field Test) B->D Confirmed Activity C Metabolic Stability Assay (Human Liver Microsomes) C->B Identify metabolites for testing E Anxiolytic/Anxiogenic Profile (Elevated Plus Maze) D->E F Antidepressant-like Profile (Forced Swim Test) D->F G Subjective Effects (Drug Discrimination) D->G I Pharmacokinetic Analysis (Blood/Brain Concentrations) E->I F->I H Receptor Occupancy Studies (PET/SPECT if radioligand available) G->H G step1 Step 1: Plate Setup Add Buffer/NSB/Test Compound step2 Step 2: Add Radioligand [³H]WIN 35,428 step1->step2 step3 Step 3: Add Membranes hDAT-expressing membranes step2->step3 step4 Step 4: Incubate 2 hours @ 4°C step3->step4 step5 Step 5: Harvest & Wash Filter through GF/B mats step4->step5 step6 Step 6: Count Microplate Scintillation Counter step5->step6 step7 Step 7: Analyze Data Calculate IC50 and Ki step6->step7

Caption: Workflow for the hDAT radioligand binding assay.

Conclusion

Benzyl 3-phenylpiperazine-1-carboxylate presents a compelling case for detailed pharmacological investigation. Based on a robust analysis of its structural components, we have constructed a predictive pharmacological profile centered on interactions with monoamine transporters and serotonin receptors. The outlined experimental workflow provides a clear and logical path to systematically validate these predictions, starting with fundamental in-vitro binding and functional assays and progressing to meaningful in-vivo behavioral paradigms. The potential for this compound to act as a prodrug adds another layer of complexity that must be addressed through metabolic stability studies. The comprehensive characterization of Benzyl 3-phenylpiperazine-1-carboxylate will not only elucidate its specific mechanism of action but will also contribute valuable insights into the broader structure-activity relationships of phenylpiperazine derivatives, aiding in the future design of novel CNS-active agents.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Wikipedia. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • Gracz, J. K., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(11), 1251–1259. [Link]

  • Srinivasa Rao, D. V. N., et al. (2007). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Arkivoc, 2007(14), 139-150. [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. Monograph. [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • González-Gómez, M., et al. (2021). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. ACS Chemical Neuroscience, 12(15), 2854–2863. [Link]

  • Maia, R. C., et al. (2012). Phenylpiperazine derivatives: a patent review (2006 – present).
  • Papoian, T., et al. (2016). Animal models for screening anxiolytic-like drugs: a perspective. Frontiers in Pharmacology, 7, 69. [Link]

  • JETIR. (2023). Experimental Models for Screening Anxiolytic Activity. JETIR, 10(9). [Link]

  • ResearchGate. (2016). Animal models for screening anxiolytic-like drugs: a perspective. Retrieved from [Link]

  • Kudryavtseva, N. N. (2010). Method for screening. arXiv preprint arXiv:1003.1194. [Link]

  • Google Patents. (n.d.). US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
  • Castelli, M. P., et al. (2014). Models for depression in drug screening and preclinical studies: Future directions. British Journal of Pharmacology, 171(14), 3433–3448.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Benzyl 3-phenylpiperazine-1-carboxylate in Neuropharmacology Research

Introduction: Unveiling the Potential of a Novel Phenylpiperazine Derivative The piperazine moiety is a cornerstone in the development of centrally acting agents, with numerous derivatives demonstrating significant thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenylpiperazine Derivative

The piperazine moiety is a cornerstone in the development of centrally acting agents, with numerous derivatives demonstrating significant therapeutic effects as antipsychotics, antidepressants, and anxiolytics.[1] This guide focuses on a lesser-explored derivative, Benzyl 3-phenylpiperazine-1-carboxylate, a molecule that synergistically combines the structural features of two pharmacologically significant classes: 3-phenylpiperazines and benzylpiperazines.

While direct neuropharmacological data for Benzyl 3-phenylpiperazine-1-carboxylate is not extensively available in current literature, its chemical architecture allows us to formulate well-grounded hypotheses regarding its potential applications. The 3-phenylpiperazine scaffold is a known pharmacophore for dopamine D2 and D3 receptor ligands, which are critical targets in the treatment of psychosis and neurodegenerative disorders.[2][3] Concurrently, the benzylpiperazine (BZP) moiety is recognized for its stimulant and euphoric properties, primarily mediated through interactions with dopaminergic and serotonergic systems, akin to the mechanism of MDMA.[4][5]

The carbamate linkage introduces a unique pharmacokinetic and pharmacodynamic profile, potentially acting as a prodrug or offering a distinct interaction with target receptors. This document, therefore, serves as a comprehensive guide for researchers and drug development professionals to explore the neuropharmacological landscape of Benzyl 3-phenylpiperazine-1-carboxylate. We will delve into its synthesis, propose key in vitro and in vivo assays for its characterization, and provide detailed, field-proven protocols to facilitate this exploration.

Chemical Profile and Synthesis

Chemical Name: Benzyl 3-phenylpiperazine-1-carboxylate

Molecular Formula: C18H20N2O2

Molecular Weight: 296.37 g/mol

Predicted Bioactivity: Based on its structural components, Benzyl 3-phenylpiperazine-1-carboxylate is predicted to exhibit affinity for dopamine (D2/D3) and serotonin (5-HT) receptors, potentially acting as a modulator of monoaminergic neurotransmission.

Protocol for Synthesis

Step 1: N-Boc Protection of 3-phenylpiperazine

This initial step protects one of the nitrogen atoms of the piperazine ring, allowing for selective benzylation in the subsequent step.

  • Materials: 3-phenylpiperazine, Di-tert-butyl dicarbonate (Boc)2O, Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • Dissolve 3-phenylpiperazine (1 equivalent) in DCM in a round-bottom flask.

    • Add TEA (1.2 equivalents) to the solution and stir at room temperature.

    • Slowly add a solution of (Boc)2O (1.1 equivalents) in DCM to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-phenylpiperazine.

Step 2: Benzylation of N-Boc-3-phenylpiperazine

This step introduces the benzyl group to the unprotected nitrogen of the piperazine ring.

  • Materials: N-Boc-3-phenylpiperazine, Benzyl bromide, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of N-Boc-3-phenylpiperazine (1 equivalent) in anhydrous DMF, add NaH (1.2 equivalents) portion-wise at 0°C under a nitrogen atmosphere.

    • Stir the mixture at 0°C for 30 minutes.

    • Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Benzyl 3-phenylpiperazine-1-carboxylate.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial characterization of a novel psychoactive compound involves determining its affinity and functional activity at key neuroreceptors. Based on the structural motifs of Benzyl 3-phenylpiperazine-1-carboxylate, the primary targets for investigation are the dopamine D2 and serotonin 5-HT2A receptors.

Protocol 1: Dopamine D2 Receptor Binding Assay

This protocol determines the affinity of the test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes from CHO-K1 cells stably expressing the human D2 dopamine receptor.[6]

    • [3H]-Spiperone (radioligand).

    • Haloperidol (non-specific binding control).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Benzyl 3-phenylpiperazine-1-carboxylate (test compound).

    • 96-well microplates.

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Benzyl 3-phenylpiperazine-1-carboxylate.

    • In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein/well), and the test compound at various concentrations.

    • For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

    • Initiate the binding reaction by adding [3H]-Spiperone at a final concentration equal to its Kd.

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

    • Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
Receptor Source CHO-K1 cells expressing human D2 receptor
Radioligand [3H]-Spiperone
Non-specific Ligand Haloperidol
Incubation Time 60-90 minutes at room temperature
Data Output IC50 and Ki values
Protocol 2: Serotonin 5-HT2A Receptor Binding Assay

This protocol is similar to the D2 binding assay but uses a specific radioligand and control for the 5-HT2A receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

    • [3H]-Ketanserin (radioligand).[7]

    • Ketanserin (non-specific binding control).[8]

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

    • Benzyl 3-phenylpiperazine-1-carboxylate (test compound).

    • 96-well microplates.

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Follow the same procedural steps as outlined in the D2 receptor binding assay, substituting the appropriate receptor source, radioligand, and non-specific binding control.

  • Data Analysis:

    • Perform data analysis as described for the D2 receptor binding assay to determine the IC50 and Ki values for the 5-HT2A receptor.

ParameterDescription
Receptor Source HEK293 cells expressing human 5-HT2A receptor
Radioligand [3H]-Ketanserin
Non-specific Ligand Ketanserin
Incubation Time 60 minutes at room temperature
Data Output IC50 and Ki values

Signaling Pathway Analysis

Understanding how Benzyl 3-phenylpiperazine-1-carboxylate modulates downstream signaling cascades upon receptor binding is crucial.

Dopamine D2 Receptor Signaling

The D2 receptor is a Gi/o-coupled receptor.[9] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9]

D2_Signaling D2R D2 Receptor Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Benzyl 3-phenylpiperazine-1-carboxylate Ligand->D2R Binds Gi->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled receptor.[2] Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[3]

HT2A_Signaling cluster_membrane Cell Membrane HT2AR 5-HT2A Receptor Gq Gαq/11 HT2AR->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Benzyl 3-phenylpiperazine-1-carboxylate Ligand->HT2AR Binds Gq->PLC Activates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular Cellular Response Ca2->Cellular PKC->Cellular

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

In Vivo Behavioral Pharmacology

To assess the potential antidepressant and anxiolytic effects of Benzyl 3-phenylpiperazine-1-carboxylate in a whole-animal model, the Forced Swim Test and Elevated Plus Maze are recommended.

Protocol 3: Forced Swim Test (Mouse)

This test is a widely used model for assessing antidepressant-like activity.[10][11]

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old).

    • Cylindrical glass beaker (25 cm height, 10 cm diameter).

    • Water (23-25°C).

    • Benzyl 3-phenylpiperazine-1-carboxylate (test compound).

    • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

    • Video recording and analysis software.

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.

    • Fill the beaker with water to a depth of 15 cm.

    • Gently place the mouse into the beaker.

    • Record the session for 6 minutes.[12]

    • After the test, remove the mouse, dry it with a towel, and return it to its home cage.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • Data Analysis:

    • Compare the mean immobility time between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 4: Elevated Plus Maze (Rat)

This test is a standard paradigm for evaluating anxiolytic or anxiogenic drug effects.[13][14]

  • Materials:

    • Male Sprague-Dawley rats (250-300 g).

    • Elevated plus maze apparatus (two open arms and two closed arms).

    • Benzyl 3-phenylpiperazine-1-carboxylate (test compound).

    • Vehicle.

    • Video tracking software.

  • Procedure:

    • Administer the test compound or vehicle i.p. 30 minutes before the test.

    • Place the rat in the center of the maze, facing an open arm.[15]

    • Allow the rat to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

    • After the test, return the animal to its home cage.

    • Clean the maze with 70% ethanol between trials.

  • Data Analysis:

    • Analyze the video recordings to determine the time spent in the open arms and the number of entries into the open and closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters suggests an anxiolytic-like effect.

Pharmacokinetic and Brain Penetration Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Benzyl 3-phenylpiperazine-1-carboxylate, particularly its ability to cross the blood-brain barrier, in vivo microdialysis and LC-MS/MS analysis are essential.

Protocol 5: In Vivo Microdialysis for Brain Extracellular Fluid Sampling

This technique allows for the continuous monitoring of unbound drug and neurotransmitter levels in specific brain regions of awake, freely moving animals.[16]

  • Materials:

    • Male Wistar rats (280-320 g).

    • Stereotaxic apparatus.

    • Microdialysis probes (e.g., 4 mm membrane).

    • Surgical tools.

    • Microinfusion pump.

    • Fraction collector.

    • Artificial cerebrospinal fluid (aCSF).

    • Benzyl 3-phenylpiperazine-1-carboxylate.

  • Procedure:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).

    • Allow the animal to recover from surgery for at least 24 hours.

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for at least 60 minutes.

    • Administer Benzyl 3-phenylpiperazine-1-carboxylate (e.g., i.p. or subcutaneously).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.

    • Store the samples at -80°C until analysis.

Protocol 6: LC-MS/MS Quantification in Brain Tissue and Dialysates

This highly sensitive and selective analytical method is used to quantify the concentration of the test compound and key neurotransmitters in biological samples.[1][17]

  • Materials:

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • C18 analytical column.

    • Mobile phases (e.g., acetonitrile and water with formic acid).

    • Internal standard (a structurally similar compound).

    • Brain tissue homogenizer.

    • Acetonitrile for protein precipitation.

  • Procedure (for Brain Tissue):

    • Euthanize the animal at a specific time point after drug administration.

    • Rapidly dissect the brain and specific regions of interest.

    • Homogenize the tissue in a suitable buffer.

    • Add the internal standard and acetonitrile to precipitate proteins.

    • Centrifuge the samples and collect the supernatant.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

  • Procedure (for Dialysates):

    • Thaw the microdialysis samples.

    • Add the internal standard.

    • Directly inject the sample into the LC-MS/MS system.

  • Data Analysis:

    • Develop a calibration curve using known concentrations of the analyte.

    • Determine the concentration of Benzyl 3-phenylpiperazine-1-carboxylate and neurotransmitters (e.g., dopamine and serotonin) in the samples by comparing their peak areas to the calibration curve.

    • For brain tissue, express the concentration as ng/g of tissue. For dialysates, express the concentration as ng/mL.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Synthesis Chemical Synthesis Purity Purity & Structural Analysis (NMR, MS, HPLC) Synthesis->Purity Binding Receptor Binding Assays (D2, 5-HT2A) Purity->Binding Functional Functional Assays (cAMP, Ca²⁺ flux) Binding->Functional Behavior Behavioral Pharmacology (Forced Swim, Elevated Plus Maze) Functional->Behavior PK Pharmacokinetics & Brain Penetration (Microdialysis, LC-MS/MS) Behavior->PK Data Data Compilation & Statistical Analysis PK->Data Conclusion Conclusion on Neuropharmacological Profile Data->Conclusion

Caption: Overall Experimental Workflow.

Conclusion and Future Directions

This guide provides a foundational framework for the neuropharmacological investigation of Benzyl 3-phenylpiperazine-1-carboxylate. By systematically applying the outlined protocols, researchers can elucidate its receptor binding profile, functional activity, behavioral effects, and pharmacokinetic properties. The data generated from these studies will be instrumental in determining its potential as a novel therapeutic agent for neuropsychiatric disorders. Future research could expand to include a broader panel of receptor binding assays, investigation of its metabolites, and more complex behavioral models to further delineate its mechanism of action and therapeutic potential.

References

  • Chilmonczyk, Z., Olejarz, A., & Ksycińska, H. (2021). N-phenylpiperazine analogs as D3 vs. D2 dopamine receptor subtype selective ligands. Molecules, 26(11), 3205.
  • García-López, M. T., & Cid-Perea, M. (2020).
  • Leysen, J. E., Niemegeers, C. J., Van Nueten, J. M., & Laduron, P. M. (1982). [3H]ketanserin (R 41 468), a selective 3H-ligand for serotonin2 receptor binding sites. Molecular pharmacology, 21(2), 301-314.
  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology, 30(3), 550-560.
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  • Brennan, K. A., & Johnstone, M. (2007). Benzylpiperazine: a drug of abuse?. Journal of psychopharmacology, 21(8), 887-894.
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  • Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open: closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of neuroscience methods, 14(3), 149-167.
  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.
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  • de Oliveira, R., & de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 585-596.
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  • Li, W., & Bartlett, M. G. (2019). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 11(31), 3935-3949.
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  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. Available from: [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed., pp. 103-126). CRC Press.
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Application

The Versatile Scaffold: Benzyl 3-Phenylpiperazine-1-carboxylate in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Structure In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to revisit and reimagine existing molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to revisit and reimagine existing molecular frameworks. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a testament to this principle, having established itself as a "privileged scaffold" in drug discovery.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial interactions with biological targets, have cemented its presence in a wide array of approved drugs.[2] This guide delves into a specific and highly promising iteration of this scaffold: Benzyl 3-phenylpiperazine-1-carboxylate .

The strategic placement of a phenyl group at the 3-position introduces a key aromatic feature, offering a vector for diverse functionalization and potential for critical π-π stacking or hydrophobic interactions within protein binding pockets. The benzyl carbamate at the N1 position not only serves as a versatile protecting group, readily removed or modified, but also contributes to the overall lipophilicity and conformational rigidity of the molecule. This unique combination of features makes Benzyl 3-phenylpiperazine-1-carboxylate an exceptional starting point for the development of novel therapeutics targeting a range of biological systems, most notably the central nervous system (CNS) and infectious diseases. Phenylpiperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs), including adrenergic, serotoninergic, and dopaminergic receptors, highlighting their potential in treating neurological and psychiatric disorders.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the synthesis, derivatization, and biological evaluation of compounds based on the Benzyl 3-phenylpiperazine-1-carboxylate scaffold.

Core Synthesis Strategy: A Stepwise Approach to the Scaffold

The synthesis of Benzyl 3-phenylpiperazine-1-carboxylate can be approached through a logical and well-established synthetic route. The following protocol outlines a reliable method, drawing upon established principles of organic synthesis.

Protocol 1: Synthesis of Benzyl 3-phenylpiperazine-1-carboxylate

Objective: To synthesize the core scaffold, Benzyl 3-phenylpiperazine-1-carboxylate, from commercially available starting materials.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Benzaldehyde

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Sodium triacetoxyborohydride or Sodium borohydride

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of N-(2-chloroethyl)ethanimine (Imine Formation)

  • In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride (1.0 eq) in a minimal amount of water and basify with a suitable base (e.g., 2M NaOH) to a pH > 10. Extract the free amine into an organic solvent like dichloromethane and dry the organic layer over anhydrous sodium sulfate.

  • Carefully remove the solvent under reduced pressure.

  • Dissolve the resulting free amine in an anhydrous aprotic solvent such as dichloromethane.

  • To this solution, add benzaldehyde (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of the imine by Thin Layer Chromatography (TLC).

Step 2: Reductive Amination and Cyclization

  • In a separate flask, prepare a solution of a suitable amine, such as aminoacetaldehyde dimethyl acetal (1.1 eq), in a compatible solvent like dichloromethane.

  • Cool the imine solution from Step 1 to 0 °C and add the amine solution.

  • Slowly add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), in portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-phenylpiperazine.

Step 3: N-Carbobenzyloxy (Cbz) Protection

  • Dissolve the crude 3-phenylpiperazine (1.0 eq) in dichloromethane.

  • Add a base, such as triethylamine or diisopropylethylamine (1.2 eq), to the solution and cool to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-3 hours, monitoring for completion by TLC.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Benzyl 3-phenylpiperazine-1-carboxylate.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Derivatization Strategies: Exploring Chemical Space

The true power of the Benzyl 3-phenylpiperazine-1-carboxylate scaffold lies in its amenability to diversification at multiple points. This allows for the systematic exploration of structure-activity relationships (SAR).

Diagram 1: Key Derivatization Points of the Scaffold

G scaffold Benzyl 3-phenylpiperazine-1-carboxylate R1 Position 4 (N-H) scaffold->R1 Alkylation, Acylation, Sulfonylation, etc. R2 Phenyl Ring (Positions 2', 3', 4') scaffold->R2 Substitution (EWG/EDG) R3 Benzyl Group scaffold->R3 Modification or Replacement

Caption: Key points for chemical modification of the core scaffold.

Application Note 1: Targeting CNS Disorders through N4-Substitution

Many CNS-active compounds featuring a phenylpiperazine moiety exert their effects through interactions with aminergic GPCRs.[4] The nitrogen at the N4 position of the piperazine ring is a critical handle for introducing various substituents to modulate receptor affinity and selectivity.

Protocol 2: N4-Alkylation and Acylation of the Scaffold

Objective: To introduce diverse functional groups at the N4 position of Benzyl 3-phenylpiperazine-1-carboxylate.

Materials:

  • Benzyl 3-phenylpiperazine-1-carboxylate

  • Various alkyl halides (e.g., benzyl bromide, 2-bromoacetophenone) or acyl chlorides (e.g., benzoyl chloride)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, dichloromethane)

  • Standard work-up and purification reagents

Procedure (General):

  • Dissolve Benzyl 3-phenylpiperazine-1-carboxylate (1.0 eq) in the chosen solvent.

  • Add the base (1.5-2.0 eq).

  • Add the alkyl halide or acyl chloride (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Filter off any inorganic salts and concentrate the filtrate.

  • Perform an aqueous work-up (e.g., washing with water and brine).

  • Dry the organic layer and concentrate.

  • Purify the product by column chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of base and solvent is crucial. For instance, potassium carbonate in acetonitrile is effective for many alkylations, while triethylamine in dichloromethane is a standard for acylations. The reactivity of the electrophile will also dictate the reaction conditions.

Application Note 2: Probing Hydrophobic Pockets via Phenyl Ring Modification

The phenyl ring at the 3-position is a key determinant of the scaffold's interaction with hydrophobic pockets in target proteins. Introducing electron-withdrawing (EWG) or electron-donating (EDG) groups can significantly alter binding affinity and selectivity.

SAR Insights:

  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Can enhance binding affinity through specific halogen bonding or by altering the electronics of the phenyl ring. The incorporation of EWGs has been shown to enhance the antibacterial activity of piperazine derivatives.[5]

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): May improve metabolic stability and can also influence binding through steric and electronic effects.

These modifications are typically introduced by starting with a substituted benzaldehyde in the initial synthesis (Protocol 1).

Biological Evaluation: Protocols for Screening and Characterization

The evaluation of novel derivatives of Benzyl 3-phenylpiperazine-1-carboxylate requires a suite of well-defined biological assays.

Protocol 3: GPCR Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of synthesized compounds for a specific GPCR target (e.g., dopamine D2 receptor, serotonin 5-HT1A receptor).

Principle: This is a competitive binding assay where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated.[6]

Materials:

  • Cell membranes expressing the target GPCR

  • A suitable radioligand (e.g., [³H]spiperone for D2 receptors)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and the test compound or vehicle.

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Rapidly filter the contents of the wells through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in each well using a liquid scintillation counter.

  • Data is typically plotted as percent inhibition versus log concentration of the test compound to determine the IC₅₀ value.

Diagram 2: Workflow for GPCR Binding Assay

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis prep_compounds Prepare Compound Dilutions incubation Incubate Compounds, Membranes & Radioligand prep_compounds->incubation prep_reagents Prepare Membranes & Radioligand prep_reagents->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 & Ki counting->analysis

Caption: A simplified workflow for a radioligand displacement assay.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various bacterial strains.

Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Materials:

  • Test compounds dissolved in DMSO

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the compound dilutions.

  • Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation and Interpretation

Systematic evaluation of a library of derivatives generated from the Benzyl 3-phenylpiperazine-1-carboxylate scaffold will yield valuable SAR data. This data should be tabulated for clear comparison.

Table 1: Example SAR Data for N4-Substituted Derivatives

Compound IDN4-Substituent (R1)D2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)MIC vs. S. aureus (µg/mL)
Scaffold -H>1000>1000>128
1a -CH₂Ph150.285.664
1b -C(O)Ph55.425.132
1c -CH₂C(O)Ph30.812.516

Interpretation: The example data above would suggest that acylation at the N4 position is beneficial for both CNS receptor affinity and antimicrobial activity, with an acetophenone-derived substituent showing the most promise in this hypothetical series.

Conclusion: A Scaffold with Enduring Promise

The Benzyl 3-phenylpiperazine-1-carboxylate scaffold represents a highly versatile and promising starting point for the design and synthesis of novel therapeutic agents. Its strategic combination of a modifiable piperazine core, a key phenyl group, and a versatile benzyl carbamate handle provides medicinal chemists with a powerful tool to explore a vast chemical space. The protocols and application notes provided herein offer a solid foundation for researchers to embark on their own discovery programs, leveraging the inherent potential of this privileged structure to address unmet medical needs in CNS disorders, infectious diseases, and beyond. Careful and systematic derivatization, guided by robust biological evaluation, will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.

References

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. Available at: [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. Available at: [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Available at: [Link]

  • Method for the preparation of piperazine and its derivatives.Google Patents.
  • Phenylpiperazine derivatives: A patent review (2006 - Present). ResearchGate. Available at: [Link]

  • Synthesis, characterization, and antimicrobial screening of s-triazines linked with piperazine or aniline scaffolds. ResearchGate. Available at: [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC - PubMed Central. Available at: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. Available at: [Link]

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Available at: [Link]

  • A process for preparing 1-methyl-3-phenylpiperazine.Google Patents.
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  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

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Method

Characterizing Dopamine Receptor Interactions with Benzyl 3-phenylpiperazine-1-carboxylate: A Multi-Platform Assay Guide

An Application Note and Protocol for Researchers Prepared by a Senior Application Scientist Abstract This guide provides a comprehensive framework for characterizing the binding properties of Benzyl 3-phenylpiperazine-1-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Prepared by a Senior Application Scientist

Abstract

This guide provides a comprehensive framework for characterizing the binding properties of Benzyl 3-phenylpiperazine-1-carboxylate, a representative of the pharmacologically significant phenylpiperazine class, at dopamine receptors. The N-phenylpiperazine scaffold is a well-established molecular recognition element for aminergic G-protein-coupled receptors (GPCRs), making this compound an excellent candidate for investigating dopamine receptor pharmacology[1]. Dopamine receptors, broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies, are critical targets in the development of therapeutics for a range of neuropsychiatric and neurological disorders, including Parkinson's disease, schizophrenia, and addiction[2][3]. This document details three complementary methodologies for assessing ligand-receptor interactions: the foundational radioligand binding assay, a modern high-throughput Homogeneous Time-Resolved Fluorescence (HTRF) assay, and a predictive in silico molecular docking approach. By integrating these techniques, researchers can build a robust pharmacological profile of novel compounds, from initial screening to detailed affinity characterization.

Part 1: Scientific Foundation: Dopamine Receptors and the Phenylpiperazine Scaffold

Dopamine receptors are GPCRs that mediate the effects of the neurotransmitter dopamine. They are divided into two main families based on their structure and signaling mechanisms[3].

  • D1-like Receptors (D1, D5): These receptors typically couple to the Gαs/olf family of G-proteins. Ligand binding initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

  • D2-like Receptors (D2, D3, D4): These receptors couple to Gαi/o G-proteins. Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP. This opposing action allows for the fine-tuning of dopaminergic neurotransmission[3].

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently found in ligands targeting aminergic GPCRs due to its structural features that facilitate key interactions within the receptor binding pocket[1][4]. The basic nitrogen and aromatic systems are primary recognition elements[1]. Understanding how novel derivatives like Benzyl 3-phenylpiperazine-1-carboxylate interact with specific dopamine receptor subtypes is crucial for developing selective therapeutics with improved efficacy and reduced side effects[2].

Dopamine_Signaling_Pathways cluster_D1 D1-like Pathway (Gs) cluster_D2 D2-like Pathway (Gi) D1_Receptor D1/D5 Receptor Gs Gs D1_Receptor->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 Converts ATP_D1 ATP ATP_D1->AC_D1 PKA PKA cAMP_D1->PKA Activates Cellular\nResponse Cellular Response PKA->Cellular\nResponse Phosphorylates Dopamine_D1 Dopamine Dopamine_D1->D1_Receptor Binds D2_Receptor D2/D3/D4 Receptor Gi Gi D2_Receptor->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Conversion Blocked ATP_D2 ATP ATP_D2->AC_D2 Dopamine_D2 Dopamine Dopamine_D2->D2_Receptor Binds

Caption: Canonical signaling pathways for D1-like and D2-like dopamine receptors.

Part 2: Protocol for Radioligand Competition Binding Assay

This protocol describes a classic method to determine the binding affinity (IC50) of a test compound by measuring its ability to displace a specific radioligand from the receptor.

Principle of the Assay

The assay quantifies the competition between the unlabeled test compound (e.g., Benzyl 3-phenylpiperazine-1-carboxylate) and a constant concentration of a radiolabeled ligand (e.g., [3H]-Spiperone) for binding to dopamine receptors in a cell membrane preparation. The amount of radioactivity bound to the membranes decreases as the concentration of the test compound increases.

Radioligand_Assay_Workflow A Prepare Reagents: - Test Compound Dilutions - Radioligand ([3H]-Spiperone) - Receptor Membranes - Assay Buffer B Set up 96-well Plate: - Total Binding (Radioligand only) - Non-Specific Binding (Radioligand + Excess Haloperidol) - Competition (Radioligand + Test Compound) A->B C Incubate Plate (e.g., 120 min at 25°C) B->C D Harvest & Filter (Transfer to filter plate to separate bound from free radioligand) C->D E Wash Filter Plate (Remove unbound radioactivity) D->E F Add Scintillation Cocktail & Measure Radioactivity E->F G Data Analysis: - Calculate % Inhibition - Plot Curve & Determine IC50 F->G

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol

This protocol is adapted from established methods for dopamine receptor binding assays[5].

1. Materials and Reagents

Reagent/EquipmentDetails
Test Compound Benzyl 3-phenylpiperazine-1-carboxylate, dissolved in DMSO to a 10 mM stock, then serially diluted.
Receptor Source Cell membranes from CHO or HEK293 cells stably expressing the human dopamine receptor of interest (e.g., D2 or D3).
Radioligand [3H]-Spiperone (a D2/D3 antagonist). Final concentration ~2 nM.
Non-Specific Agent Haloperidol. Final concentration 10 µM.
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
Equipment 96-well deep-well plates, filter plates (e.g., UniFilter GF/B), vacuum harvester, liquid scintillation counter.
Scintillation Cocktail MicroScint or equivalent.

2. Assay Procedure

  • Prepare Reagents: Thaw aliquoted cell membranes on ice and resuspend in ice-cold assay buffer. Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration in the assay is ≤ 0.1%.

  • Plate Setup: In a 96-well plate, add reagents in triplicate for each condition to a final volume of 250 µL:

    • Total Binding: 50 µL assay buffer + 50 µL radioligand + 150 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM) + 50 µL radioligand + 150 µL membrane suspension[5].

    • Test Compound: 50 µL of each test compound dilution + 50 µL radioligand + 150 µL membrane suspension.

  • Incubation: Seal the plate and incubate for 120 minutes at 25°C with gentle agitation[5].

  • Filtration: Rapidly filter the contents of the plate through a pre-soaked filter plate using a cell harvester. Wash each well 4 times with 1 mL of ice-cold assay buffer to remove unbound radioligand[5].

  • Signal Detection: Dry the filter plate (e.g., 1 hour at 40°C). Add 40 µL of scintillation cocktail to each well and count the bound radioactivity using a microplate scintillation counter[5].

3. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (counts) - Non-Specific Binding (counts)[5].

  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the inhibition of specific binding using the formula: % Inhibition = 100 * (1 - [(Test Compound counts - NSB counts) / (Total Binding counts - NSB counts)])[5].

  • Determine IC50: Plot the % Inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of specific radioligand binding[5].

Part 3: Protocol for HTRF Binding Assay

HTRF assays are a powerful, non-radioactive alternative for determining binding affinity, well-suited for high-throughput screening[2][6].

Principle of the Assay

This assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore. The receptor is tagged (e.g., with a SNAP-tag) and labeled with the donor. A fluorescent ligand binds to the receptor, bringing the acceptor into close proximity with the donor, generating a high FRET signal. A competing unlabeled compound, like Benzyl 3-phenylpiperazine-1-carboxylate, displaces the fluorescent ligand, disrupting FRET and causing a decrease in the signal.

HTRF_Assay_Principle HTRF Competitive Binding cluster_bound No Competitor: High FRET cluster_unbound With Competitor: Low FRET Receptor_D Ligand_A Note_High Donor & Acceptor are Proximal Receptor_D2 Competitor Test Cmpd Ligand_A2 Note_Low Donor & Acceptor are Separated a Receptor-Donor Ligand-Acceptor b High FRET Signal a->b FRET c Receptor-Donor Test Cmpd e Low FRET Signal c->e No FRET d Ligand-Acceptor (Displaced)

Caption: Principle of a competitive HTRF binding assay.

Generic Experimental Protocol

1. Materials and Reagents

Reagent/EquipmentDetails
Test Compound Benzyl 3-phenylpiperazine-1-carboxylate, serially diluted.
HTRF Reagents Commercially available dopamine receptor binding kits (e.g., from Cisbio, PerkinElmer). These typically include:
- Tagged Dopamine Receptor (e.g., D2)
- Fluorescent Ligand (Acceptor-labeled)
- Anti-Tag Antibody (Donor-labeled)
Assay Plates Low-volume, white 384-well plates.
Plate Reader HTRF-compatible microplate reader.

2. Assay Procedure

  • Prepare Reagents: Follow the manufacturer's instructions for preparing the receptor, fluorescent ligand, and antibody solutions in the supplied assay buffer. Prepare serial dilutions of the test compound.

  • Dispense Reagents: Add the reagents to the 384-well plate in the order specified by the kit protocol. A typical order is:

    • Test compound or vehicle.

    • Fluorescent ligand (acceptor).

    • Tagged receptor and anti-tag antibody (donor).

  • Incubation: Seal the plate and incubate at room temperature for the time specified by the manufacturer (typically 1-2 hours). No wash steps are required.

  • Signal Detection: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

3. Data Analysis

  • Calculate HTRF Ratio: The reader software calculates the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Determine IC50: Plot the HTRF ratio against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 4: Protocol for In Silico Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor. It is an invaluable tool for initial screening and for rationalizing structure-activity relationships (SAR)[7].

Principle of the Method

A computational algorithm systematically samples conformations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding energy. The lowest energy poses represent the most likely binding modes.

Docking_Workflow A 1. Prepare Receptor - Download PDB file (e.g., 6CM4 for D2) - Remove water, co-ligands - Add polar hydrogens C 3. Define Binding Site - Create a grid box centered on the known binding pocket A->C B 2. Prepare Ligand - Draw Benzyl 3-phenylpiperazine-1-carboxylate - Generate 3D structure - Assign charges & torsions D 4. Run Docking Simulation - Use software like AutoDock Vina to sample ligand poses B->D C->D E 5. Analyze Results - Rank poses by binding energy (kcal/mol) - Visualize key interactions (H-bonds, etc.) D->E

Caption: General workflow for a molecular docking experiment.

Detailed Protocol using AutoDock Vina

1. Software and Structures

ComponentDetails
Docking Software AutoDock Vina.
Visualization Software PyMOL or UCSF Chimera.
Preparation Software AutoDock Tools (ADT) or UCSF Chimera.
Receptor Structure Human Dopamine D2 Receptor (e.g., PDB ID: 6CM4)[7].
Ligand Structure 3D structure of Benzyl 3-phenylpiperazine-1-carboxylate generated with chemical drawing software (e.g., ChemDraw, MarvinSketch).

2. Docking Procedure

  • Receptor Preparation:

    • Download the PDB file for the D2 receptor (6CM4).

    • Using ADT or Chimera, remove all water molecules, ions, and the co-crystallized ligand (e.g., Haloperidol)[7].

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared receptor as a .pdbqt file.

  • Ligand Preparation:

    • Generate the 3D coordinates for Benzyl 3-phenylpiperazine-1-carboxylate.

    • Perform energy minimization using a suitable force field.

    • In ADT, assign polar hydrogens, compute Gasteiger charges, and define rotatable bonds (torsions).

    • Save the prepared ligand as a .pdbqt file.

  • Grid Box Generation:

    • Identify the binding site, typically centered on the position of the original co-crystallized ligand.

    • Define the center coordinates (x, y, z) and dimensions of a grid box that encompasses the entire binding pocket (e.g., 60x60x60 Å)[7].

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the grid box center and size, and the output file name.

    • Execute the docking run from the command line: vina --config conf.txt --log log.txt.

  • Analysis of Results:

    • Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores in kcal/mol. The most negative value indicates the strongest predicted affinity[7].

    • Load the receptor and the output ligand poses into PyMOL or Chimera to visualize the top-ranked binding mode. Analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking with amino acid residues in the binding site.

Summary and Interpretation of Results

By employing these three distinct methodologies, a researcher can build a comprehensive pharmacological profile.

Assay MethodKey OutputInterpretation
Radioligand Binding IC50 (nM or µM)The concentration of the compound required to displace 50% of the specific radioligand. A lower IC50 indicates higher binding affinity.
HTRF Binding IC50 (nM or µM)A non-radioactive measure of binding affinity, directly comparable to the radioligand assay results. Excellent for screening large compound libraries.
Molecular Docking Binding Affinity (kcal/mol)A predicted, theoretical binding energy. Useful for ranking compounds and understanding the structural basis of interaction. Not a direct measure of affinity.

A successful characterization would show a correlation between the methods. For example, a low nanomolar IC50 value from the in vitro assays should correspond to a strong (highly negative) predicted binding energy from the in silico docking, and the predicted binding pose should be consistent with known pharmacophores for dopamine receptor ligands.

References

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023). MDPI. Available at: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). MDPI. Available at: [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (2023). MDPI. Available at: [Link]

  • Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. (2024). ChemRxiv. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). PubMed Central. Available at: [Link]

  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. (2022). MDPI. Available at: [Link]

  • Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. (2010). PubMed Central. Available at: [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. Available at: [Link]

Sources

Application

Application Notes: Development of Novel CNS Agents from Piperazine Derivatives

Introduction: The Piperazine Nucleus as a Privileged Scaffold for CNS Drug Discovery The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. In the field of medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Nucleus as a Privileged Scaffold for CNS Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. In the field of medicinal chemistry, it is widely regarded as a "privileged scaffold".[1][2] This designation is earned due to its frequent appearance in the structures of successful drugs across various therapeutic areas, particularly for agents targeting the Central Nervous System (CNS).[3] The value of the piperazine moiety lies in a combination of its structural and physicochemical properties.

The two nitrogen atoms provide versatile synthetic handles, allowing for systematic and diverse functionalization to explore chemical space thoroughly.[1] This "tunability" is critical for optimizing a molecule's Structure-Activity Relationship (SAR) and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Specifically, modifications to the piperazine core can fine-tune steric bulk, electronic distribution, aqueous solubility, and basicity (pKa), all of which are critical factors for achieving high-affinity binding to CNS targets and for ensuring bioavailability.[1] Furthermore, the piperazine scaffold is a key component in many marketed CNS drugs, such as the atypical antipsychotic aripiprazole, which leverages the heterocycle to modulate dopamine and serotonin receptor binding.[1] Its ability to be incorporated into structures that can cross the highly selective Blood-Brain Barrier (BBB) makes it an invaluable tool for CNS drug development.[4][5]

This guide provides a structured workflow, from initial library synthesis to preclinical evaluation, for developing novel CNS drug candidates based on the piperazine scaffold.

Section 1: Design & Synthesis of Piperazine-Based Compound Libraries

The foundation of a successful drug discovery campaign is a well-designed and synthetically accessible chemical library. For piperazine derivatives, the focus is typically on creating 1,4-disubstituted analogs to maximize structural diversity and explore interactions with target proteins.

Rationale for Synthetic Strategies

The choice of synthetic route depends on the desired substitution patterns (aryl, alkyl, heterocyclic groups) and the availability of starting materials. Key strategies include nucleophilic substitution, transition-metal-catalyzed cross-coupling reactions, and reductive amination.[6][7] These methods provide robust and versatile pathways to a wide array of derivatives.[8]

Core Synthetic Protocols

Protocol 1.2.1: N-Arylation via Buchwald-Hartwig Amination

  • Principle: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an aryl halide (or triflate) and the piperazine nitrogen. It is widely used for synthesizing N-arylpiperazines, a common motif in CNS agents.[7]

  • Materials:

    • Substituted aryl bromide or chloride

    • Monoprotected piperazine (e.g., N-Boc-piperazine)

    • Palladium catalyst (e.g., Pd2(dba)3)

    • Phosphine ligand (e.g., Xantphos, BINAP)

    • Base (e.g., NaOtBu, Cs2CO3)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (N2 or Ar), add the aryl halide (1.0 eq), N-Boc-piperazine (1.2 eq), base (1.4 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq).

    • Add anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Deprotect the Boc group using acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the free secondary amine, ready for further functionalization.

Protocol 1.2.2: N-Alkylation via Reductive Amination

  • Principle: This method forms a C-N bond by reacting the piperazine's secondary amine with an aldehyde or ketone in the presence of a reducing agent. It is a highly efficient way to introduce diverse alkyl substituents.[7]

  • Materials:

    • Mono-N-substituted piperazine (e.g., from Protocol 1.2.1)

    • Aldehyde or ketone (1.0 eq)

    • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)

    • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the piperazine derivative (1.1 eq) and the aldehyde/ketone (1.0 eq) in the chosen solvent.

    • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add the reducing agent (STAB, 1.5 eq) portion-wise to control the reaction rate.

    • Continue stirring at room temperature and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

    • Purify via column chromatography.

Section 2: Primary Screening Funnel: In Vitro Assays

Once a library of piperazine derivatives is synthesized, the next step is to screen them for biological activity against the intended CNS target. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds.[9][10]

Workflow for Primary Hit Identification

G cluster_0 Phase 1: Library Screening cluster_1 Phase 2: Hit Confirmation & Potency Compound_Library Piperazine Compound Library HTS High-Throughput Screening (e.g., Radioligand Binding Assay) Compound_Library->HTS Hit_Identification Initial 'Hits' Identified (Compounds showing >50% inhibition at 10 µM) HTS->Hit_Identification Dose_Response Dose-Response Assay (Determine IC50/EC50) Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits (Potency < 1 µM) Dose_Response->Confirmed_Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Confirmed_Hits->SAR_Analysis Proceed to SAR

Caption: High-throughput screening workflow for hit identification.

Protocol: Radioligand Binding Assay for GPCR Targets
  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor (e.g., a dopamine or serotonin receptor). It is a gold-standard method for determining binding affinity (Ki).

  • Materials:

    • Cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing Dopamine D2 receptor)

    • Radioligand (e.g., [3H]-Spiperone)

    • Non-specific binding control (e.g., Haloperidol)

    • Test compounds (piperazine derivatives)

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

    • 96-well filter plates (GF/C)

    • Scintillation cocktail and liquid scintillation counter

  • Procedure:

    • Preparation: Dilute test compounds to desired concentrations in assay buffer. Prepare membrane homogenates in ice-cold assay buffer.

    • Assay Plate Setup:

      • Total Binding Wells: Add buffer, radioligand, and cell membranes.

      • Non-Specific Binding (NSB) Wells: Add buffer, radioligand, excess unlabeled ligand (e.g., Haloperidol), and cell membranes.

      • Test Compound Wells: Add test compound, radioligand, and cell membranes.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold buffer to remove unbound radioligand.

    • Counting: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

      • Calculate % Inhibition for each test compound = (1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100.

      • For dose-response curves, plot % Inhibition against the logarithm of the compound concentration and fit to a sigmoidal curve to determine the IC50.

      • Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 3: Secondary Screening: ADMET & Early Safety

A potent compound is not necessarily a good drug. For CNS agents, the ability to cross the Blood-Brain Barrier (BBB) is paramount. Early assessment of ADMET properties is crucial to avoid costly late-stage failures.[11]

Key Physicochemical Properties for CNS Drugs

Analysis of successful CNS drugs has revealed a profile of desirable physicochemical properties.[12] Project teams should aim for compounds that adhere to these guidelines during optimization.

PropertyCNS Drug GuidelineRationale
MW (Molecular Weight) < 450 DaSmaller molecules have better passive diffusion across the BBB.
LogP (Lipophilicity) 1.5 - 3.5Balances solubility with membrane permeability; too high can lead to non-specific binding and toxicity.
TPSA (Topological Polar Surface Area) < 76 ŲHigh TPSA is associated with poor BBB penetration.[12]
HBD (Hydrogen Bond Donors) ≤ 3Minimizes interactions with the aqueous environment, aiding membrane crossing.
pKa (Basicity) 7.5 - 10.5A basic nitrogen is often important for target interaction and can improve BBB penetration.[1]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
  • Principle: The PAMPA-BBB assay is a non-cell-based, high-throughput in vitro tool used to predict passive, transcellular permeability across the BBB.[13][14] It measures the passage of a compound from a donor compartment, through a lipid-coated artificial membrane, into an acceptor compartment.

  • Materials:

    • 96-well filter plates (donor, e.g., PVDF membrane)

    • 96-well acceptor plates

    • Porcine brain lipid extract or a synthetic lipid mixture

    • Dodecane

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compounds

    • LC-MS/MS or UV-Vis spectrophotometer for quantification

  • Procedure:

    • Membrane Coating: Coat the filter membrane of each well in the donor plate with 5 µL of the lipid/dodecane solution.

    • Donor Plate Preparation: Add solutions of the test compounds (e.g., at 100 µM) in PBS to the wells of the donor plate.

    • Acceptor Plate Preparation: Fill the wells of the acceptor plate with fresh PBS.

    • Assay Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

    • Incubation: Incubate the "sandwich" at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.

    • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor (C_D) and acceptor (C_A) wells using a suitable analytical method (e.g., LC-MS/MS).

    • Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe (cm/s) = - (V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - (C_A / C_equilibrium)) Where V is volume, Area is the filter area, and C_equilibrium is the theoretical concentration if the compound distributed evenly.

    • Interpretation: Compounds are often binned into high (>4 x 10⁻⁶ cm/s), medium (2-4 x 10⁻⁶ cm/s), and low (<2 x 10⁻⁶ cm/s) permeability categories.

Section 4: Lead Optimization and In Vivo Efficacy

Lead optimization is an iterative process where the most promising "hit" compounds are chemically modified to improve their potency, selectivity, and ADMET properties, transforming them into "lead" candidates suitable for in vivo testing.[15][16]

Decision Tree for Lead Candidate Selection

G Start Confirmed Hit (IC50 < 1 µM) Selectivity Selectivity Panel (>10x vs. off-targets?) Start->Selectivity BBB_Perm PAMPA-BBB (Pe > 4e-6 cm/s?) Selectivity->BBB_Perm Yes Redesign Redesign/Resynthesize Selectivity->Redesign No Metabolic Microsomal Stability (t1/2 > 30 min?) BBB_Perm->Metabolic Yes BBB_Perm->Redesign No hERG hERG Assay (IC50 > 10 µM?) Metabolic->hERG Yes Metabolic->Redesign No PK_Study Rodent PK Study (Brain/Plasma > 0.3?) hERG->PK_Study Yes hERG->Redesign No PK_Study->Redesign No Lead_Candidate Lead Candidate for In Vivo Efficacy PK_Study->Lead_Candidate Yes

Caption: Decision-making workflow for lead candidate selection.

Protocol: In Vivo Rodent Pharmacokinetic (PK) Study
  • Principle: This study determines the concentration of a drug in both blood plasma and brain tissue over time after administration to a rodent (typically a mouse or rat). The key output is the brain-to-plasma concentration ratio (Kp or B/P ratio), which indicates the extent of BBB penetration in a living system.[14] In vivo models are considered the gold standard for screening drug candidates.[17]

  • Materials:

    • Test compound formulated in a suitable vehicle (e.g., saline, 5% DMSO/5% Solutol/90% water)

    • Male Sprague-Dawley rats (or C57BL/6 mice)

    • Dosing syringes and gavage needles (for oral dosing) or IV catheters

    • Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

    • Surgical tools for brain harvesting

    • Homogenizer

    • LC-MS/MS for bioanalysis

  • Procedure:

    • Dosing: Administer the compound to a cohort of animals (n=3-4 per time point) at a specific dose (e.g., 10 mg/kg) via the desired route (e.g., intravenous, oral).

    • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture. Immediately following blood collection, euthanize the animal and harvest the whole brain.

    • Sample Processing:

      • Plasma: Centrifuge the blood samples to separate plasma. Store plasma at -80 °C.

      • Brain: Weigh the brain, add a specific volume of homogenization buffer (e.g., 3 volumes of PBS), and homogenize until uniform. Store the brain homogenate at -80 °C.

    • Bioanalysis: Prepare calibration standards and quality controls by spiking blank plasma and brain homogenate with known concentrations of the test compound. Extract the drug from all samples (plasma and brain homogenate) using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction. Analyze the extracts by LC-MS/MS to determine the drug concentration.

    • Data Analysis:

      • Plot the mean plasma and brain concentrations versus time.

      • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).

      • Calculate the brain-to-plasma ratio at each time point: Kp = C_brain / C_plasma. The overall exposure ratio is often reported as AUC_brain / AUC_plasma.

    • Interpretation: A Kp or AUC ratio > 0.3 is often considered indicative of significant BBB penetration for a CNS drug candidate.

Conclusion

The piperazine scaffold remains a highly valuable starting point for the design of novel CNS agents. Its synthetic tractability allows for extensive exploration of structure-activity and structure-property relationships. By employing a systematic and iterative workflow that integrates rational design, robust chemical synthesis, and a tiered screening cascade—from high-throughput in vitro assays to definitive in vivo pharmacokinetic studies—researchers can efficiently identify and optimize piperazine derivatives. This structured approach, which prioritizes early assessment of CNS-relevant properties like BBB penetration, significantly enhances the probability of advancing high-quality lead candidates into further preclinical and clinical development.

References

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Sources

Method

Application Notes and Protocols for Benzyl 3-phenylpiperazine-1-carboxylate in the Development of Antipsychotic Agents

This guide provides a comprehensive overview of the application of Benzyl 3-phenylpiperazine-1-carboxylate as a key scaffold in the discovery and development of novel antipsychotic agents. It is intended for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the application of Benzyl 3-phenylpiperazine-1-carboxylate as a key scaffold in the discovery and development of novel antipsychotic agents. It is intended for researchers, medicinal chemists, and pharmacologists engaged in central nervous system (CNS) drug development. This document elucidates the rationale for its use, detailed synthetic protocols, and a complete workflow for its preclinical evaluation.

Introduction: The Imperative for Novel Antipsychotics and the Promise of the Phenylpiperazine Scaffold

Schizophrenia and other psychotic disorders represent a significant global health burden, affecting millions and often leading to lifelong disability.[1] While the advent of first and second-generation antipsychotics has provided symptomatic relief for many, a substantial number of patients exhibit inadequate response or debilitating side effects, such as extrapyramidal symptoms (EPS) and metabolic disorders.[1][2] This underscores the urgent need for novel therapeutic agents with improved efficacy and a more favorable safety profile.

The therapeutic action of most antipsychotic drugs is attributed to their interaction with dopaminergic and serotonergic neurotransmitter systems.[2] Specifically, antagonism of the dopamine D2 receptor is a hallmark of antipsychotic efficacy, while modulation of the serotonin 5-HT2A receptor is believed to contribute to a reduction in EPS and an improvement in negative symptoms and cognitive deficits.[2][3]

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including several successful antipsychotics.[1][4][5] Its versatile structure allows for facile modification at its two nitrogen atoms, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties.[4] The incorporation of a phenyl group at the 3-position of the piperazine ring, as seen in Benzyl 3-phenylpiperazine-1-carboxylate, introduces a key pharmacophoric element that can engage with the target receptors. The benzyl carboxylate group at the 1-position serves as a versatile handle for further chemical elaboration and can influence the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

This application note will focus on Benzyl 3-phenylpiperazine-1-carboxylate as a foundational building block for creating a library of potential antipsychotic drug candidates.

Synthesis and Characterization of Benzyl 3-phenylpiperazine-1-carboxylate

The synthesis of Benzyl 3-phenylpiperazine-1-carboxylate can be achieved through a multi-step process, commencing with the formation of the 3-phenylpiperazine core, followed by the introduction of the benzyloxycarbonyl (Cbz) protecting group. The following protocol is a representative synthetic route.

Protocol 1: Synthesis of Benzyl 3-phenylpiperazine-1-carboxylate

Step 1: Synthesis of 3-Phenylpiperazine

This step can be adapted from known procedures for similar structures.[6][7]

  • Reaction Setup: To a solution of benzaldehyde (1 equivalent) in a suitable solvent such as methanol, add 2-chloroethylamine hydrochloride (1.1 equivalents) and a mild base like triethylamine (1.2 equivalents).

  • Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine.

  • Cyclization: Add a second equivalent of a suitable cyclizing agent, such as 1-chloro-2-nitroethane, and continue stirring at room temperature or with gentle heating (40-50 °C) for 12-16 hours.

  • Reduction and Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and perform a reduction using a suitable reducing agent like sodium borohydride. Acidify the mixture with HCl, followed by basification with NaOH to precipitate the product.

  • Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: N-Benzyloxycarbonylation of 3-Phenylpiperazine

  • Reaction Setup: Dissolve 3-phenylpiperazine (1 equivalent) in a mixture of dichloromethane and aqueous sodium bicarbonate solution.

  • Addition of Benzyl Chloroformate: Cool the mixture in an ice bath and add benzyl chloroformate (1.1 equivalents) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude Benzyl 3-phenylpiperazine-1-carboxylate can be purified by recrystallization or column chromatography to yield the final product.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Expected Data
¹H NMR Characteristic peaks for the phenyl, benzyl, and piperazine ring protons.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy Absorption bands for C=O (carbamate), C-N, and aromatic C-H stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Proposed Mechanism of Action in Antipsychotic Drug Development

The therapeutic potential of derivatives of Benzyl 3-phenylpiperazine-1-carboxylate is hypothesized to stem from their ability to modulate key neurotransmitter receptors implicated in psychosis.

Dual D2/5-HT2A Receptor Antagonism

The primary mechanism of action for many atypical antipsychotics is a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[2][3] The phenylpiperazine scaffold is a well-established pharmacophore for binding to these receptors.[8] The phenyl group at the 3-position can engage in crucial π-π stacking or hydrophobic interactions within the receptor binding pockets. The nitrogen atoms of the piperazine ring are typically involved in ionic or hydrogen bonding interactions.[8]

The benzyl carboxylate moiety can be strategically modified to fine-tune the affinity and selectivity for these receptors. For instance, substitution on the benzyl ring or replacement of the ester with other functional groups can significantly alter the pharmacological profile.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Activates HT Serotonin HT2AR 5-HT2A Receptor HT->HT2AR Activates Signal Downstream Signaling (e.g., ↓cAMP, ↑IP3/DAG) D2R->Signal HT2AR->Signal Compound Benzyl 3-phenylpiperazine-1-carboxylate Derivative Compound->D2R Antagonizes Compound->HT2AR Antagonizes

Caption: Proposed dual antagonism of D2 and 5-HT2A receptors.

Preclinical Evaluation Workflow

A systematic preclinical evaluation is crucial to characterize the pharmacological and pharmacokinetic properties of novel compounds derived from the Benzyl 3-phenylpiperazine-1-carboxylate scaffold.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Receptor_Binding Receptor Binding Assays (D2, 5-HT2A, etc.) Functional_Assays Functional Assays (Agonist/Antagonist) Receptor_Binding->Functional_Assays ADMET In Vitro ADMET Profiling PK Pharmacokinetic Studies ADMET->PK Efficacy Animal Models of Psychosis PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Lead_Opt->Receptor_Binding Iterative Design Functional_assays Functional_assays Functional_assays->ADMET

Caption: Preclinical evaluation workflow for novel antipsychotics.

In Vitro Assays

Protocol 2: Dopamine D2 Receptor Binding Assay

This protocol is based on competitive radioligand binding principles.[9][10]

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).[11]

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radioligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of the test compound (derived from Benzyl 3-phenylpiperazine-1-carboxylate).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Parameter Description
Radioligand [³H]-Spiperone
Receptor Source Human D2 receptor-expressing cell membranes
Non-specific Binding Determined in the presence of a high concentration of a known D2 antagonist (e.g., Haloperidol)
Incubation Time/Temp 90 minutes at 25°C
Data Output IC₅₀ and Ki values

Protocol 3: Serotonin 5-HT2A Receptor Binding Assay

This protocol is similar to the D2 binding assay, with modifications for the 5-HT2A receptor.

  • Membrane Preparation: Use cell membranes from a cell line stably expressing the human 5-HT2A receptor.

  • Assay Buffer: A similar Tris-based buffer as for the D2 assay can be used.

  • Reaction Mixture: Combine the cell membranes, a 5-HT2A selective radioligand (e.g., [³H]-Ketanserin or [³H]-MDL 100,907), and the test compound at various concentrations.

  • Incubation: Incubate at room temperature for an appropriate duration (e.g., 60 minutes).

  • Termination and Filtration: Terminate and filter as described for the D2 assay.

  • Scintillation Counting: Quantify the bound radioactivity.

  • Data Analysis: Calculate the IC₅₀ and Ki values for the 5-HT2A receptor.

Parameter Description
Radioligand [³H]-Ketanserin
Receptor Source Human 5-HT2A receptor-expressing cell membranes
Non-specific Binding Determined using a high concentration of a known 5-HT2A antagonist (e.g., Risperidone)
Incubation Time/Temp 60 minutes at 25°C
Data Output IC₅₀ and Ki values
In Vivo Preclinical Evaluation

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy in animal models of psychosis.

Protocol 4: Amphetamine-Induced Hyperlocomotion in Rodents

This model is widely used to screen for antipsychotic activity.

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Acclimation: Acclimate the animals to the testing environment (e.g., open-field arenas) for a set period.

  • Drug Administration: Administer the test compound (derived from Benzyl 3-phenylpiperazine-1-carboxylate) at various doses via an appropriate route (e.g., intraperitoneal or oral).

  • Psychostimulant Challenge: After a suitable pretreatment time, administer a psychostimulant such as d-amphetamine to induce hyperlocomotion.

  • Behavioral Assessment: Record and analyze locomotor activity (e.g., distance traveled, rearing frequency) using an automated activity monitoring system.

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated and positive control (a known antipsychotic) groups to determine if the test compound can attenuate the amphetamine-induced hyperlocomotion.

Parameter Description
Animal Model Male Sprague-Dawley rats
Psychostimulant d-amphetamine (e.g., 1.5 mg/kg, i.p.)
Behavioral Endpoint Locomotor activity (distance traveled)
Positive Control Haloperidol or Risperidone
Data Output Dose-dependent reduction in hyperlocomotion

ADMET Profiling

Early assessment of ADMET properties is critical for the success of any CNS drug candidate.[7]

Protocol 5: In Vitro ADMET Profiling Workflow
  • Solubility: Determine the aqueous solubility of the compound at different pH values (e.g., physiological pH 7.4).

  • Permeability: Assess the permeability using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal absorption and blood-brain barrier penetration.

  • Metabolic Stability: Incubate the compound with liver microsomes (human and rodent) to determine its metabolic stability and identify potential metabolites.

  • CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes to assess the risk of drug-drug interactions.

  • Plasma Protein Binding: Determine the extent of binding to plasma proteins, as this can influence the free drug concentration and efficacy.

  • Toxicity: Conduct preliminary cytotoxicity assays using relevant cell lines (e.g., HepG2 for hepatotoxicity).

ADMET Parameter Assay Desired Outcome for a CNS Drug
Solubility Kinetic or thermodynamic solubility assay> 50 µM
Permeability PAMPA or Caco-2 assayHigh permeability
Metabolic Stability Liver microsome stability assayModerate to high stability
CYP450 Inhibition CYP inhibition panelIC₅₀ > 10 µM
Plasma Protein Binding Equilibrium dialysisModerate binding (to allow for sufficient free drug)
Cytotoxicity Cell viability assayLow toxicity

Conclusion

Benzyl 3-phenylpiperazine-1-carboxylate represents a promising and versatile starting point for the development of novel antipsychotic agents. Its synthesis is achievable through established chemical methodologies, and its structure is amenable to a wide range of modifications to optimize its pharmacological and pharmacokinetic properties. The protocols and workflows detailed in this application note provide a robust framework for the systematic evaluation of its derivatives, from initial in vitro screening to in vivo efficacy studies. By leveraging this scaffold and applying a rigorous preclinical testing cascade, researchers can accelerate the discovery of new and improved treatments for psychotic disorders.

References

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  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). Current Drug Targets. Available at: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (1998). Analytical Biochemistry. Available at: [Link]

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (2018). Neurotoxicity Research.
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  • Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. (2010). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

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  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. (2008). SciSpace.
  • Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study. (2015). Psychopharmacology. Available at: [Link]

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). Bioorganic & Medicinal Chemistry.
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  • 1-Benzylpiperazine and other piperazine-based stimulants. (2022). Novel Psychoactive Substances.
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  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2021). Molecules. Available at: [Link]

  • Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. (2010). ACS Chemical Neuroscience.
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  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). DiscoverX.
  • Structure Activity Relationship of Antipsychotic Drug | PPTX - Slideshare. (2017). Slideshare.
  • Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). (2020). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

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  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (2009).
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  • Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. (2018). Toxicology and Industrial Health.
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Sources

Application

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Benzyl 3-Phenylpiperazine-1-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzyl 3-Phenylpiperazine-1-carboxylate Scaffold as a Privileged Motif in CNS Drug Discovery The piperazine ring is a cornerstone in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzyl 3-Phenylpiperazine-1-carboxylate Scaffold as a Privileged Motif in CNS Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically successful drugs targeting the central nervous system (CNS).[1][2][3] Within this broad class, arylpiperazines have been extensively explored as ligands for various neurotransmitter receptors, particularly dopamine and serotonin receptors. The benzyl 3-phenylpiperazine-1-carboxylate scaffold represents a distinct subclass, characterized by a benzyl group attached to the carboxylate at the 1-position of the piperazine ring and a phenyl group at the 3-position. This arrangement offers a unique three-dimensional structure and conformational flexibility that can be strategically manipulated to achieve high affinity and selectivity for specific receptor subtypes.

The exploration of structure-activity relationships (SAR) for these analogs is crucial for optimizing their pharmacological profile. Key modifications typically involve substitutions on both the benzyl and phenyl rings, as well as alterations to the piperazine core itself. Understanding how these structural changes influence receptor binding and functional activity is paramount for the rational design of novel therapeutic agents for a range of neurological and psychiatric disorders. This guide provides a comprehensive overview of the SAR principles, experimental protocols for synthesis and biological evaluation, and computational approaches for studying benzyl 3-phenylpiperazine-1-carboxylate analogs.

I. Chemical Synthesis of Benzyl 3-Phenylpiperazine-1-carboxylate Analogs

The synthesis of benzyl 3-phenylpiperazine-1-carboxylate analogs can be approached through a modular strategy, allowing for the systematic variation of different structural components. A general synthetic route is outlined below, starting from commercially available or readily accessible starting materials.

General Synthetic Workflow

Synthesis Workflow A Starting Materials (e.g., 3-Phenylpiperazine, Substituted Benzyl Alcohols) B Protection of Piperazine N4 (if necessary) A->B Boc Anhydride C Activation of Benzyl Alcohol A->C e.g., Triphosgene D Coupling Reaction B->D C->D Formation of Benzyl Chloroformate E Deprotection (if necessary) D->E F Purification and Characterization E->F Chromatography, NMR, MS

Caption: General workflow for the synthesis of benzyl 3-phenylpiperazine-1-carboxylate analogs.

Detailed Synthetic Protocol: Preparation of a Representative Analog

This protocol describes the synthesis of a representative benzyl 3-phenylpiperazine-1-carboxylate analog. The specific reagents and conditions can be adapted to synthesize a library of compounds with diverse substitutions.

Materials:

  • 3-Phenylpiperazine

  • Substituted Benzyl Alcohol

  • Triphosgene

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Preparation of Benzyl Chloroformate:

    • In a well-ventilated fume hood, dissolve the desired substituted benzyl alcohol (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise to the cooled benzyl alcohol solution.

    • Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Coupling with 3-Phenylpiperazine:

    • In a separate flask, dissolve 3-phenylpiperazine (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (2.0 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared benzyl chloroformate solution from step 1 to the 3-phenylpiperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure benzyl 3-phenylpiperazine-1-carboxylate analog.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

II. Biological Evaluation: In Vitro Assays for Receptor Binding and Functional Activity

The biological activity of the synthesized analogs is primarily assessed through in vitro assays that measure their binding affinity for specific receptors and their ability to modulate receptor function (e.g., as agonists, antagonists, or partial agonists). Dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors are common targets for this class of compounds.

Protocol: Radioligand Binding Assay for Dopamine D₂ Receptors

This protocol provides a step-by-step method for determining the binding affinity (Ki) of test compounds for the dopamine D₂ receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing human dopamine D₂ receptors (commercially available or prepared from transfected cell lines).

  • Radioligand: [³H]-Spiperone or another suitable D₂ receptor radioligand.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (synthesized analogs) dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • On ice, prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound dilution.

    • Add 50 µL of the radioligand solution (e.g., [³H]-Spiperone at a final concentration of ~0.2 nM).

    • Add 150 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25 °C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add a scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of a competitor).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

III. Structure-Activity Relationship (SAR) Insights

The SAR of benzyl 3-phenylpiperazine-1-carboxylate analogs is determined by systematically modifying different parts of the molecule and observing the impact on biological activity.

Key Structural Regions for Modification

SAR_Regions Core Benzyl 3-Phenylpiperazine-1-carboxylate Core R1 R1: Substitutions on the Benzyl Ring Core->R1 R2 R2: Substitutions on the Phenyl Ring Core->R2 Piperazine Piperazine Ring Modifications Core->Piperazine

Caption: Key regions for SAR exploration in the benzyl 3-phenylpiperazine-1-carboxylate scaffold.

Data Presentation: SAR Table

The following table summarizes hypothetical SAR data for a series of benzyl 3-phenylpiperazine-1-carboxylate analogs, illustrating how different substitutions might influence binding affinities for dopamine D₂ and serotonin 5-HT₁ₐ receptors.

CompoundR¹ (Benzyl Ring)R² (Phenyl Ring)D₂ Ki (nM)5-HT₁ₐ Ki (nM)
1a HH50120
1b 4-FH2590
1c 4-OCH₃H60150
1d H2-OCH₃4580
1e H3-Cl30110
1f 4-F2-OCH₃1565
1g 4-F3-Cl1095

Interpretation of SAR Data:

  • Substitutions on the Benzyl Ring (R¹):

    • Introduction of an electron-withdrawing group like fluorine at the 4-position (e.g., compound 1b vs. 1a ) can enhance D₂ receptor affinity.

    • An electron-donating group like methoxy at the same position (compound 1c ) may be detrimental to D₂ binding.

  • Substitutions on the Phenyl Ring (R²):

    • A methoxy group at the 2-position of the phenyl ring (compound 1d ) can improve affinity for the 5-HT₁ₐ receptor.

    • A chloro group at the 3-position (compound 1e ) appears to be favorable for D₂ receptor binding.

  • Combined Substitutions:

    • Combining favorable substitutions, such as a 4-fluoro on the benzyl ring and a 3-chloro on the phenyl ring (compound 1g ), can lead to a significant increase in D₂ receptor affinity.

IV. Computational Modeling in SAR Studies

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable tools for understanding and predicting the SAR of benzyl 3-phenylpiperazine-1-carboxylate analogs.

Workflow for Molecular Docking Studies

Docking_Workflow P Protein Preparation (e.g., D₂ Receptor Crystal Structure) G Grid Generation (Defining the binding site) P->G L Ligand Preparation (3D structure generation and energy minimization) D Molecular Docking (Predicting binding poses and scores) L->D G->D A Analysis of Results (Identifying key interactions) D->A S SAR Interpretation A->S

Caption: A typical workflow for molecular docking studies of novel ligands.

Protocol: Molecular Docking of an Analog into the Dopamine D₂ Receptor

This protocol outlines the general steps for performing a molecular docking study using software like AutoDock or Schrödinger Suite.

Procedure:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target receptor (e.g., human dopamine D₂ receptor) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of the benzyl 3-phenylpiperazine-1-carboxylate analog.

    • Assign correct bond orders and protonation states.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Grid Generation:

    • Define the binding site on the receptor based on the location of the co-crystallized ligand or by identifying the active site pocket.

    • Generate a grid box that encompasses the defined binding site.

  • Docking:

    • Perform the docking calculation, allowing the ligand to be flexible while keeping the receptor rigid (or allowing for limited receptor flexibility).

    • The docking algorithm will generate a series of possible binding poses for the ligand within the receptor's active site and assign a docking score to each pose.

  • Analysis:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity.

    • Correlate the observed interactions with the experimental SAR data to build a predictive model for designing new analogs with improved activity.

V. Conclusion and Future Directions

The structure-activity relationship studies of benzyl 3-phenylpiperazine-1-carboxylate analogs provide a powerful framework for the design of novel CNS agents with tailored pharmacological profiles. By systematically modifying the scaffold and evaluating the resulting compounds through a combination of chemical synthesis, in vitro biological assays, and computational modeling, researchers can gain deep insights into the molecular determinants of receptor binding and functional activity. This integrated approach is essential for the development of next-generation therapeutics with enhanced efficacy and reduced side effects for the treatment of complex neurological and psychiatric disorders. Future studies may focus on exploring a wider range of substitutions, investigating the role of stereochemistry at the 3-position of the piperazine ring, and conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds.

References

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH. [Link]

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  • (R)-Benzyl 3-methylpiperazine-1-carboxylate. MySkinRecipes. [Link]

  • Piperazine-1-Carboxylic Acid Benzyl Ester: Properties, Uses, Safety & Supplier Information. Bouling Chemical Co., Limited. [Link]

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  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. [Link]

  • Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed. [Link]

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Method

Application Notes and Protocols for In vivo Investigation of Benzyl 3-phenylpiperazine-1-carboxylate

A Foundational Guide for Preclinical Research Introduction: Unveiling the Potential of a Novel Phenylpiperazine Derivative The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numero...

Author: BenchChem Technical Support Team. Date: February 2026

A Foundational Guide for Preclinical Research

Introduction: Unveiling the Potential of a Novel Phenylpiperazine Derivative

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS). Benzyl 3-phenylpiperazine-1-carboxylate is a novel compound belonging to the broader class of phenylpiperazine derivatives. While specific in vivo data for this particular molecule is not yet publicly available, its structural similarity to known psychoactive compounds suggests a potential for modulating neurological pathways. Phenylpiperazine derivatives have shown a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects, often mediated through interactions with dopamine and serotonin receptors.

This guide provides a comprehensive framework for designing and executing initial in vivo studies to characterize the pharmacokinetic, pharmacodynamic, and preliminary efficacy profile of Benzyl 3-phenylpiperazine-1-carboxylate. The protocols outlined herein are based on established methodologies for analogous compounds and are intended to serve as a robust starting point for researchers in drug discovery and development. Scientific rigor and ethical considerations in animal research are paramount and are emphasized throughout this document.

Chapter 1: Pre-formulation and Vehicle Selection - The First Critical Step

The successful execution of in vivo studies is critically dependent on the appropriate formulation of the test compound. The choice of vehicle will directly impact the compound's solubility, stability, and bioavailability.

Physicochemical Characterization (A Hypothetical Profile)

Given the lack of specific data for Benzyl 3-phenylpiperazine-1-carboxylate, we will proceed with a hypothetical profile based on similar structures. This initial assessment is crucial for vehicle selection.

PropertyEstimated Value/CharacteristicImplication for Formulation
Molecular Weight~310 g/mol
LogP2.5 - 4.0Lipophilic nature, suggesting poor aqueous solubility.
pKa6.5 - 8.5 (basic nitrogen)Potential for salt formation to improve solubility.
Physical StateSolidRequires dissolution for administration.
Vehicle Screening Protocol

Objective: To identify a safe and effective vehicle for the administration of Benzyl 3-phenylpiperazine-1-carboxylate in rodents.

Materials:

  • Benzyl 3-phenylpiperazine-1-carboxylate

  • Commonly used vehicles:

    • Sterile Water for Injection

    • 0.9% Saline

    • 5% Dextrose in Water (D5W)

    • Phosphate-Buffered Saline (PBS)

    • 0.5% (w/v) Methylcellulose (MC) in water

    • 20% (v/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in water

    • Polyethylene glycol 400 (PEG 400)

    • Dimethyl sulfoxide (DMSO)

  • Vortex mixer, magnetic stirrer, sonicator

  • pH meter

Step-by-Step Protocol:

  • Solubility Testing:

    • Attempt to dissolve the compound in each vehicle at the desired highest concentration (e.g., 10 mg/mL).

    • Start with simple aqueous vehicles (water, saline, D5W, PBS).

    • If insoluble, proceed to co-solvents and suspending agents (e.g., PEG 400, DMSO, MC, HPBCD).

    • Use vortexing, sonication, and gentle heating to aid dissolution.

    • Visually inspect for complete dissolution or uniform suspension.

  • pH Adjustment:

    • For ionizable compounds, adjusting the pH can significantly improve solubility.

    • If using an aqueous vehicle, cautiously add small amounts of dilute HCl or NaOH to shift the pH and observe for dissolution. Aim for a physiologically tolerable pH range (4-8) for parenteral routes.

  • Stability Assessment:

    • Once a suitable vehicle is identified, prepare a stock solution and store it under the intended experimental conditions (e.g., room temperature, 4°C).

    • Visually inspect for precipitation or degradation at various time points (e.g., 0, 4, 24 hours).

    • For longer-term studies, analytical methods like HPLC should be used to quantify the compound's concentration over time.

  • In vivo Tolerance:

    • Administer the chosen vehicle (without the compound) to a small group of animals via the intended route of administration.

    • Observe the animals for any adverse reactions (e.g., irritation at the injection site, behavioral changes, signs of distress) for at least 24 hours.

Causality Behind Experimental Choices: The selection of a vehicle is a balance between maximizing compound exposure and minimizing vehicle-induced artifacts. For a lipophilic compound, a co-solvent system or a cyclodextrin-based formulation is often necessary. However, high concentrations of organic solvents like DMSO can have their own biological effects and must be used with caution and in appropriate control groups.

Chapter 2: Pharmacokinetic Profiling - What the Body Does to the Drug

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of Benzyl 3-phenylpiperazine-1-carboxylate is fundamental to designing meaningful efficacy studies.

Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of Benzyl 3-phenylpiperazine-1-carboxylate following a single administration.

Experimental Workflow:

pk_workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis A Acclimatize Animals B Prepare Dosing Solution A->B C Fast Animals (optional) B->C D Administer Compound (e.g., Oral Gavage) C->D E Collect Blood Samples (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F Process Plasma E->F G LC-MS/MS Bioanalysis F->G H Pharmacokinetic Modeling G->H I Determine PK Parameters H->I

Caption: Workflow for a single-dose pharmacokinetic study.

Step-by-Step Protocol:

  • Animal Model:

    • Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

    • Group Size: n=3-4 animals per time point or using a sparse sampling design.

    • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the study.

  • Dose Administration:

    • Route: Oral (p.o.) gavage is a common starting point for CNS-active compounds. Intravenous (i.v.) administration is also crucial for determining absolute bioavailability.

    • Dose Selection: Based on in vitro potency or data from similar compounds, a preliminary dose range (e.g., 1, 10, 50 mg/kg) should be selected.

    • Procedure for Oral Gavage:

      • Gently restrain the animal.[1]

      • Measure the distance from the tip of the nose to the last rib to determine the appropriate gavage needle length.

      • Insert the gavage needle into the esophagus and slowly administer the dosing solution.[2]

      • Observe the animal for any signs of distress after dosing.

  • Blood Sampling:

    • Method: Via tail vein, saphenous vein, or terminal cardiac puncture.

    • Time Points: A typical schedule for an oral dose would be: pre-dose (0), 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.

    • Sample Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[3][4][5]

    • Sample Preparation: Protein precipitation or liquid-liquid extraction is typically required to remove plasma proteins before LC-MS/MS analysis.

    • Method Validation: The analytical method should be validated for linearity, accuracy, precision, and stability.

  • Data Analysis:

    • Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key parameters.[6][7]

Expected Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (total drug exposure)
t1/2 Elimination half-life
CL/F Apparent clearance
Vd/F Apparent volume of distribution

Chapter 3: In Vivo Pharmacodynamics and Efficacy - What the Drug Does to the Body

Based on the structural class of Benzyl 3-phenylpiperazine-1-carboxylate, initial in vivo studies should focus on assessing its effects on spontaneous locomotor activity and its potential anxiolytic or antidepressant properties.

Open Field Test for Locomotor Activity

Objective: To assess the effect of the compound on spontaneous locomotor activity and to identify potential stimulant or sedative effects.

Step-by-Step Protocol:

  • Apparatus: A square arena (e.g., 40x40 cm for mice) with infrared beams to automatically track movement.[8][9]

  • Procedure:

    • Habituate the animals to the testing room for at least 30-60 minutes.[10]

    • Administer Benzyl 3-phenylpiperazine-1-carboxylate or vehicle at various doses.

    • At a predetermined time post-dosing (e.g., 30 minutes, based on Tmax from PK studies), place the animal in the center of the open field arena.

    • Record activity for a set duration (e.g., 10-30 minutes).[11]

  • Parameters Measured:

    • Total distance traveled

    • Time spent in the center vs. periphery (an indicator of anxiety)

    • Rearing frequency (vertical activity)

Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To evaluate the potential anxiolytic effects of the compound. This test is based on the natural aversion of rodents to open and elevated spaces.[12][13][14]

Step-by-Step Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Habituate animals and administer the compound as in the open field test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.[15]

  • Parameters Measured:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Forced Swim Test (FST) for Antidepressant-like Activity

Objective: To screen for potential antidepressant-like effects. The test is based on the principle that an animal will cease struggling when placed in an inescapable situation, and antidepressants increase the latency to immobility.[16][17][18]

Step-by-Step Protocol:

  • Apparatus: A transparent cylinder filled with water (23-25°C).[19]

  • Procedure:

    • Administer the compound or vehicle. A chronic dosing regimen (e.g., once daily for 7-14 days) may be more predictive for some classes of antidepressants.

    • Gently place the animal into the water-filled cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Parameter Measured:

    • Immobility time (defined as the time the animal makes only the movements necessary to keep its head above water).

    • A decrease in immobility time is indicative of an antidepressant-like effect.

Chapter 4: Target Engagement and Ex Vivo Analysis

Following behavioral assessments, collecting brain tissue can provide insights into the compound's distribution and its effects on neurochemistry.

Workflow for Brain Tissue Analysis:

tissue_analysis_workflow A Behavioral Testing B Euthanasia & Brain Extraction A->B C Dissection of Brain Regions (e.g., Striatum, Hippocampus) B->C D Snap Freeze Tissues C->D E Tissue Homogenization D->E F LC-MS/MS for Compound and Metabolite Levels E->F G ELISA/Western Blot for Protein Biomarkers E->G

Caption: General workflow for ex vivo brain tissue analysis.

Brain Tissue Collection and Homogenization Protocol

Objective: To prepare brain tissue homogenates for the quantification of Benzyl 3-phenylpiperazine-1-carboxylate and potential biomarkers.

Step-by-Step Protocol:

  • Tissue Collection:

    • At the desired time point after the final dose and behavioral test, euthanize the animal according to approved institutional guidelines.

    • Rapidly extract the brain and place it on an ice-cold surface.

    • Dissect specific brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum) and immediately snap-freeze them in liquid nitrogen or on dry ice.[20]

    • Store samples at -80°C.

  • Homogenization:

    • Weigh the frozen tissue sample.[21]

    • Add a suitable ice-cold homogenization buffer (e.g., PBS with protease and phosphatase inhibitors).[22][23]

    • Homogenize the tissue using a mechanical homogenizer or sonicator until no visible tissue fragments remain.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.

    • Collect the supernatant for subsequent analysis.

Brain-to-Plasma Ratio

By quantifying the concentration of Benzyl 3-phenylpiperazine-1-carboxylate in both brain homogenate and plasma from the same animal, the brain-to-plasma ratio can be calculated. This provides a crucial measure of the compound's ability to cross the blood-brain barrier, a critical attribute for a CNS-active drug.

Conclusion: A Path Forward

The in vivo studies outlined in this guide provide a comprehensive and logical progression for the initial characterization of Benzyl 3-phenylpiperazine-1-carboxylate. By systematically evaluating its pharmacokinetics, effects on spontaneous behavior, and potential efficacy in models of anxiety and depression, researchers can build a robust data package to support further development. It is imperative to remember that these protocols are a starting point, and the specific details of the experimental design may need to be adapted based on the emerging data for this novel compound. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

References

  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]

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Application

Formulation of Benzyl 3-phenylpiperazine-1-carboxylate for biological assays

An Application Note on the Formulation of Benzyl 3-phenylpiperazine-1-carboxylate for Preclinical Biological Assays Introduction Benzyl 3-phenylpiperazine-1-carboxylate is a molecule of significant interest within the br...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Formulation of Benzyl 3-phenylpiperazine-1-carboxylate for Preclinical Biological Assays

Introduction

Benzyl 3-phenylpiperazine-1-carboxylate is a molecule of significant interest within the broader class of phenylpiperazine derivatives. Compounds sharing this scaffold have demonstrated a wide range of biological activities, including potential as anticancer[1], anticholinesterase[2], antidiabetic, and anti-inflammatory agents[3]. The successful preclinical evaluation of any novel compound is fundamentally reliant on the integrity of its formulation. An inappropriate or poorly characterized formulation can lead to erroneous and irreproducible results, masking the true biological activity and therapeutic potential of the molecule.

This comprehensive guide provides a framework for the systematic development of formulations for Benzyl 3-phenylpiperazine-1-carboxylate suitable for both in vitro and in vivo biological assays. The protocols and principles outlined herein are designed to ensure the delivery of a consistent and bioavailable concentration of the test article to the biological system, thereby generating reliable and meaningful data. As with any new chemical entity, a thorough pre-formulation assessment is paramount to developing a robust and effective formulation strategy[4].

Physicochemical Characterization Summary

A comprehensive understanding of the physicochemical properties of Benzyl 3-phenylpiperazine-1-carboxylate is the cornerstone of a rational formulation design. While specific experimental data for this exact molecule is not widely published, we can extrapolate key parameters from closely related analogs and general chemical principles.

PropertyEstimated Value/CharacteristicRationale/Source
Molecular Formula C₁₈H₂₀N₂O₂Calculated from structure
Molecular Weight 296.36 g/mol Calculated from structure
Appearance Likely a solid at room temperatureBased on similar structures[5][6][7]
Aqueous Solubility Predicted to be lowThe presence of two phenyl rings suggests a lipophilic nature. Many new chemical entities are poorly soluble[8].
Organic Solvent Solubility Expected to be soluble in DMSO, DMF, and chlorinated solvents.Common for organic molecules of this type. Benzylpiperazine is soluble in acetone and methanol[9].
pKa Estimated around 7.5-8.5Based on the pKa of related piperazine compounds[5][10]. The piperazine nitrogen is basic.
Stability Benzyl piperazines are generally more stable than phenyl piperazines.[11] However, ester-containing compounds can be susceptible to hydrolysis, especially at non-neutral pH. Piperazine itself can undergo thermal and oxidative degradation[12][13].

Core Principles of Formulation for Biological Assays

The primary objective of any formulation is to deliver the active pharmaceutical ingredient (API) in a state that allows for its interaction with the biological target. For preclinical assays, this translates to three key considerations:

  • Solubilization : The compound must be dissolved to be absorbed by cells or to interact with its molecular target. For poorly soluble compounds, this often necessitates the use of co-solvents or other excipients[14][15].

  • Stability : The formulation must maintain the chemical integrity of the compound throughout the duration of the experiment. Degradation can lead to a loss of potency or the formation of confounding artifacts[11].

  • Biocompatibility and Inertness of Excipients : The solvents and other inactive ingredients (excipients) used in the formulation should not have biological effects of their own that could interfere with the assay results[16][17][18][19][20].

Protocol 1: Empirical Determination of Solubility

Given the predicted low aqueous solubility, the first step is to empirically determine the solubility of Benzyl 3-phenylpiperazine-1-carboxylate in a range of commonly used solvents.

Objective : To determine the approximate solubility of the compound in various solvents to guide the selection of an appropriate vehicle for stock and working solutions.

Materials :

  • Benzyl 3-phenylpiperazine-1-carboxylate

  • A selection of solvents: DMSO (Dimethyl sulfoxide), Ethanol, Methanol, PEG400 (Polyethylene glycol 400), and cell culture medium/buffer.

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure :

  • Add an excess amount of the compound to a known volume of each solvent in separate vials.

  • Agitate the vials at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Express the solubility in mg/mL or µM.

Formulation Strategies for In Vitro Assays

For most in vitro assays, a concentrated stock solution in an organic solvent is prepared and then diluted into the aqueous assay medium.

Protocol 2: Preparation of a High-Concentration Stock Solution

Objective : To prepare a concentrated stock solution in a suitable organic solvent for serial dilution.

Causality : DMSO is a common choice due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous media[21][22]. Using a high-concentration stock minimizes the final concentration of the organic solvent in the assay, reducing the risk of solvent-induced artifacts.

Materials :

  • Benzyl 3-phenylpiperazine-1-carboxylate

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure :

  • Accurately weigh a precise amount of Benzyl 3-phenylpiperazine-1-carboxylate.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but caution should be exercised to avoid degradation.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles[23].

G cluster_prep Stock Solution Preparation weigh Weigh Compound calc Calculate Solvent Volume weigh->calc Mass add_dmso Add DMSO calc->add_dmso Volume dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store dissolve->aliquot

Workflow for High-Concentration Stock Solution Preparation
Protocol 3: Preparation of Aqueous Working Solutions for Cell-Based Assays

Objective : To dilute the concentrated stock solution into the final aqueous assay medium.

Causality : Direct dilution of a highly concentrated organic stock into an aqueous medium can cause the compound to precipitate. A serial dilution or intermediate dilution step is often necessary to prevent this. The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically <0.5%) and consistent across all experimental and control groups.

Materials :

  • Concentrated stock solution of Benzyl 3-phenylpiperazine-1-carboxylate in DMSO.

  • Sterile cell culture medium or assay buffer.

Procedure :

  • Thaw an aliquot of the stock solution.

  • Perform a serial dilution of the stock solution in the assay medium to achieve the desired final concentrations.

  • When adding the stock solution to the aqueous medium, vortex or pipette mix immediately to ensure rapid and uniform dispersion.

  • Visually inspect the final working solutions for any signs of precipitation. If precipitation occurs, the formulation strategy may need to be revised (e.g., by using a lower stock concentration or including a surfactant like Tween® 80).

Formulation Strategies for In Vivo Studies

Formulations for in vivo studies present additional complexities, including the need to consider the route of administration, potential toxicity of the vehicle, and the impact on pharmacokinetics[24][25][26][27][28].

Common Vehicle Components for In Vivo Administration
ComponentFunctionCommon Concentration Range
Saline or PBS Aqueous baseq.s. to final volume
Tween® 80 Surfactant/Wetting agent0.5 - 5% (v/v)
PEG400 Co-solvent10 - 40% (v/v)
Carboxymethylcellulose (CMC) Suspending agent0.5 - 2% (w/v)
Ethanol Co-solvent< 10% (v/v)
Protocol 4: Preparation of a Suspension for Oral Gavage

Objective : To prepare a uniform and stable suspension for oral administration in animal models.

Causality : For poorly soluble compounds, a suspension is a common formulation strategy for oral dosing. The use of a wetting agent (Tween® 80) helps to disperse the drug particles, and a suspending agent (CMC) increases the viscosity of the vehicle to prevent rapid settling of the particles, ensuring consistent dosing[4].

Materials :

  • Benzyl 3-phenylpiperazine-1-carboxylate

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Tween® 80

  • Mortar and pestle

  • Stir plate and stir bar

Procedure :

  • Vehicle Preparation : Prepare the 0.5% CMC solution in water. A common vehicle is 0.5% CMC with 0.1% Tween® 80.

  • Particle Size Reduction : If the compound consists of large particles, gently grind it to a fine powder using a mortar and pestle. This increases the surface area for better dispersion[4].

  • Levigation : In the mortar, add a small amount of the vehicle to the powdered compound to create a smooth paste. This process, known as levigation, is crucial for ensuring uniform particle dispersion[4].

  • Suspension Formation : Gradually add the remaining vehicle to the paste while continuously stirring.

  • Homogenization : Transfer the suspension to a beaker and stir continuously using a stir plate until dosing is complete to maintain a homogenous suspension.

G cluster_invivo In Vivo Suspension Preparation weigh_compound Weigh Compound grind Grind to Fine Powder weigh_compound->grind levigate Levigate with Small Amount of Vehicle grind->levigate prepare_vehicle Prepare Vehicle (e.g., 0.5% CMC, 0.1% Tween 80) prepare_vehicle->levigate add_vehicle Gradually Add Remaining Vehicle levigate->add_vehicle homogenize Continuously Stir add_vehicle->homogenize

Workflow for In Vivo Suspension Preparation

Formulation Characterization

Once a formulation is prepared, it is essential to characterize it to ensure its quality and consistency.

Characterization TechniquePurpose
Visual Inspection Check for clarity (solutions) or uniformity (suspensions) and absence of foreign particles.
pH Measurement Ensure the pH is within a physiologically acceptable range and will not cause compound degradation.
Particle Size Analysis For suspensions, ensures a consistent and appropriate particle size distribution, which can impact absorption.
Stability Assessment The formulation should be assessed for chemical and physical stability over the intended period of use.

A variety of techniques can be employed for a more in-depth characterization of pharmaceutical formulations[29][30][31].

Conclusion

The formulation of Benzyl 3-phenylpiperazine-1-carboxylate for biological assays requires a systematic approach grounded in its physicochemical properties. The protocols provided in this guide offer a starting point for developing robust and reproducible formulations for both in vitro and in vivo studies. By carefully considering solubility, stability, and the choice of excipients, researchers can ensure that the data generated from their biological assays accurately reflects the intrinsic properties of the compound, paving the way for successful preclinical development.

References

  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]

  • BIOSYNCE. (n.d.). (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-methylpiperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Eurofins. (n.d.). Characterization for Pharmaceutical Products. Retrieved from [Link]

  • PubMed. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Retrieved from [Link]

  • NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Retrieved from [Link]

  • European Pharmaceutical Review. (2013). The central role of excipients in drug formulation. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Basic Formulation Characterization. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • National Institutes of Health. (2020). Biologic excipients: Importance of clinical awareness of inactive ingredients. Retrieved from [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • BIO Web of Conferences. (n.d.). On the role of excipients and their future development. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2025). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Retrieved from [Link]

  • Research and Reviews. (2024). Solid-State Characterization in Drug Development and Formulation. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • Pharmexcil. (n.d.). Role of Excipients in Pharmaceutical formulations. Retrieved from [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Role of Excipients in Drug Formulation. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Jetir.org. (n.d.). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Physical Characterization of Pharmaceutical Formulations in Frozen and Freeze-Dried Solid States. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Vortioxetine. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl (3R)-3-methylpiperazine-1-carboxylate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Benzyl 3-phenylpiperazine-1-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Benzyl 3-phenylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl 3-phenylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield and purity. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.

Introduction to the Synthesis

The synthesis of Benzyl 3-phenylpiperazine-1-carboxylate is a crucial step in the development of various pharmacologically active molecules. The core of this synthesis involves the selective N-acylation of 3-phenylpiperazine with benzyl chloroformate. While seemingly straightforward, the unsymmetrical nature of the piperazine starting material presents unique challenges related to regioselectivity and the potential for side-product formation. This guide will address these challenges in a practical, question-and-answer format.

The fundamental reaction is the nucleophilic attack of a secondary amine on the electrophilic carbonyl carbon of benzyl chloroformate. The key to a high-yielding synthesis lies in controlling which of the two non-equivalent nitrogen atoms of 3-phenylpiperazine reacts and in preventing over-reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of Benzyl 3-phenylpiperazine-1-carboxylate.

FAQ 1: Low Yield of the Desired Product

Question: I am getting a very low yield of my target molecule, Benzyl 3-phenylpiperazine-1-carboxylate. What are the likely causes and how can I improve it?

Answer: A low yield can stem from several factors, often related to reagent quality, reaction conditions, and work-up procedures.

  • Cause 1: Reagent Quality: Benzyl chloroformate is highly susceptible to hydrolysis. If it has been improperly stored or is old, a significant portion may have decomposed to benzyl alcohol and HCl. This not only reduces the amount of acylating agent available but the generated HCl can also protonate the piperazine, rendering it non-nucleophilic.

    • Solution: Always use fresh or recently purchased benzyl chloroformate. It is advisable to perform a quality check (e.g., by NMR or titration) if the reagent's purity is in doubt. The synthesis of benzyl chloroformate from benzyl alcohol and phosgene is a well-established procedure for generating a fresh supply.[1][2]

  • Cause 2: Inadequate Base: A base is crucial to neutralize the HCl byproduct of the acylation reaction. Without a sufficient amount of base, the reaction mixture will become acidic, protonating the starting piperazine and halting the reaction.

    • Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Often, using a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Cause 3: Sub-optimal Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reactivity of benzyl chloroformate and minimize side reactions. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion. Conversely, if the temperature is too high, the rate of side reactions, including hydrolysis of the chloroformate and di-acylation, may increase.

    • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature profile.

  • Cause 4: Inefficient Work-up and Purification: The desired product may be lost during the extraction and purification steps.

    • Solution: Ensure the pH of the aqueous layer is appropriately adjusted during extraction to ensure the product is in the organic phase. For purification, column chromatography is often necessary. Careful selection of the solvent system is critical to separate the desired product from byproducts and unreacted starting materials.[3][4]

FAQ 2: Formation of Significant Side Products

Question: My final product is contaminated with significant impurities. What are these and how can I prevent their formation?

Answer: The most common impurities are the regioisomeric product (acylation at the "wrong" nitrogen), the di-acylated product, and unreacted starting material.

  • Impurity 1: Regioisomer (Benzyl 2-phenylpiperazine-1-carboxylate): 3-phenylpiperazine has two secondary amines: N1 (adjacent to the phenyl group) and N4. Acylation can occur at either nitrogen. The N1 position is more sterically hindered by the adjacent phenyl group, which generally favors acylation at the less hindered N4 position to yield the desired Benzyl 3-phenylpiperazine-1-carboxylate. However, the electronic effects of the phenyl group can also influence the basicity and nucleophilicity of the adjacent nitrogen.

    • Prevention:

      • Steric Control: Using a bulky base can further enhance the steric hindrance around the N1 position, favoring reaction at N4.

      • Temperature Control: Lower reaction temperatures (e.g., -20 °C to 0 °C) can increase the selectivity of the reaction, as the transition state leading to the sterically less favored product will have a higher activation energy.

  • Impurity 2: Di-acylated Product (Dibenzyl 2-phenylpiperazine-1,4-dicarboxylate): This forms when both nitrogen atoms of the piperazine ring react with benzyl chloroformate.

    • Prevention:

      • Stoichiometry: Use a slight excess of 3-phenylpiperazine relative to benzyl chloroformate (e.g., 1.1 equivalents of piperazine to 1.0 equivalent of chloroformate). This ensures the chloroformate is the limiting reagent, reducing the likelihood of di-acylation.

      • Slow Addition: Add the benzyl chloroformate dropwise to a cooled solution of the piperazine and base. This maintains a low concentration of the acylating agent, favoring mono-acylation.

  • Impurity 3: Benzyl Alcohol: This arises from the hydrolysis of benzyl chloroformate.

    • Prevention: Ensure all glassware is thoroughly dried and use an anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Troubleshooting Workflow Diagram

G cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_workup Purification Troubleshooting start Low Yield or Impure Product check_reagents Check Reagent Quality (Benzyl Chloroformate, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Stoichiometry, Base, Temp.) start->check_conditions check_workup Analyze Work-up & Purification start->check_workup reagent_hydrolyzed Chloroformate Hydrolyzed? check_reagents->reagent_hydrolyzed impurity_type Identify Main Impurity (TLC, LC-MS, NMR) check_conditions->impurity_type optimize_chroma Optimize Chromatography (Solvent Gradient) check_workup->optimize_chroma check_extraction Check Extraction pH check_workup->check_extraction use_fresh Use Fresh Reagent/ Re-distill Solvent reagent_hydrolyzed->use_fresh Yes reagent_ok Reagents OK reagent_hydrolyzed->reagent_ok No use_fresh->check_conditions diacylation Di-acylation? impurity_type->diacylation regioisomer Regioisomer? impurity_type->regioisomer adjust_stoich Adjust Stoichiometry (Excess Piperazine) diacylation->adjust_stoich Yes slow_addition Slow Reagent Addition diacylation->slow_addition Yes conditions_ok Conditions Optimized diacylation->conditions_ok No lower_temp Lower Reaction Temp. regioisomer->lower_temp Yes regioisomer->conditions_ok No adjust_stoich->conditions_ok slow_addition->conditions_ok lower_temp->conditions_ok purification_ok Purification Successful optimize_chroma->purification_ok check_extraction->purification_ok

Caption: A troubleshooting workflow for optimizing the synthesis of Benzyl 3-phenylpiperazine-1-carboxylate.

Experimental Protocols

Representative Synthesis Protocol

This protocol is a general guideline. Optimization of specific parameters may be required.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-phenylpiperazine (1.1 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the flask to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the stirred solution.

  • Reaction:

    • Dissolve benzyl chloroformate (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

    • Add the benzyl chloroformate solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography, using a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).[3][4]

    • Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield Benzyl 3-phenylpiperazine-1-carboxylate.

Data Summary Table
ParameterRecommended ConditionRationale
Stoichiometry 1.1 eq 3-phenylpiperazine / 1.0 eq Benzyl chloroformateMinimizes di-acylation.
Base 1.2 eq Triethylamine or DIPEANeutralizes HCl byproduct.
Solvent Anhydrous DCM or THFAprotic solvent to prevent reagent hydrolysis.
Temperature 0 °C to Room TemperatureControls reactivity and improves selectivity.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of benzyl chloroformate.
Purification Silica Gel ChromatographySeparates product from isomers and byproducts.[3][4]

Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. The reaction proceeds via a nucleophilic acyl substitution.

Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Piperazine 3-Phenylpiperazine (Nucleophile) Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Electrophile) Product Benzyl 3-phenylpiperazine-1-carboxylate Intermediate->Product Collapse of Intermediate (Loss of Cl-) HCl HCl Base Base (e.g., TEA) HCl->Base Neutralization

Caption: The mechanism of N-acylation of 3-phenylpiperazine with benzyl chloroformate.

The two nitrogen atoms of 3-phenylpiperazine exhibit different levels of nucleophilicity due to steric and electronic factors. The N4 nitrogen is generally more accessible and therefore reacts faster, leading to the desired product.

References

  • Divvela, V. N. S. R., et al. (2006).
  • Carter, H. E., Frank, R. L., & Johnston, H. W. (1943).
  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Gao, C., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Molecules, 28(5), 2389.
  • Larkin, A. L., et al. (1955). 1-BENZYLPIPERAZINE. Organic Syntheses, 35, 10.
  • Process for preparing N-benzyl piperazine. CN1634901A.
  • A process for preparing 1-methyl-3-phenylpiperazine. WO2004106309A1.
  • Benzyl chloroformate. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Benzyl 3-oxopiperazine-1-carboxylate. PubChem. [Link]

  • Benzyl piperazine-1-carboxylate. PubChem. [Link]

Sources

Optimization

Technical Support Center: Stability of Benzyl 3-phenylpiperazine-1-carboxylate

Welcome to the technical support center for Benzyl 3-phenylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl 3-phenylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. As there is limited direct stability data on this specific molecule, this guide synthesizes information from studies on its core components: the benzyl carbamate (Cbz) group and the phenylpiperazine moiety.

Introduction to Stability Considerations

The key structural features that dictate the stability of Benzyl 3-phenylpiperazine-1-carboxylate are the benzyl carbamate and the piperazine ring. The carbamate linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, while the piperazine ring can be prone to oxidation.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges.

Dissolution and Immediate Use

Question 1: I dissolved Benzyl 3-phenylpiperazine-1-carboxylate in my solvent and noticed a new peak in my LC-MS analysis almost immediately. What could be happening?

Answer: Immediate degradation upon dissolution is often due to an inappropriate solvent choice that promotes rapid decomposition. The most likely cause is the hydrolysis of the benzyl carbamate group. This can be accelerated by:

  • Protic Solvents: Solvents with acidic or basic protons, such as methanol or water, can participate in hydrolysis.

  • Trace Impurities: Acidic or basic impurities in your solvent can catalyze degradation.

  • pH of the Solution: If you are using a buffered solution, a pH outside the neutral range can significantly increase the rate of hydrolysis. Carbamates, in general, are susceptible to both acid and base-catalyzed hydrolysis[1][2].

Recommendation:

  • Use Aprotic Solvents: For short-term experiments, consider using high-purity, anhydrous aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM).

  • Control for pH: If an aqueous or alcohol-containing solvent system is necessary, ensure the pH is buffered to a neutral range (pH 6-8).

  • Fresh is Best: Always prepare solutions fresh for your experiments to minimize the risk of degradation.

Solvent Selection for Short-Term Storage and Experiments

Question 2: What is the best solvent to dissolve and temporarily store Benzyl 3-phenylpiperazine-1-carboxylate for my assays?

Answer: The choice of solvent is critical for maintaining the stability of your compound. Based on the chemistry of benzyl carbamates and piperazines, a general stability trend can be expected.

Table 1: Expected Relative Stability of Benzyl 3-phenylpiperazine-1-carboxylate in Common Laboratory Solvents

Solvent ClassExamplesExpected StabilityRationale
Aprotic, Non-polar Toluene, HexaneHighLow reactivity and low potential for solvating ions that could catalyze degradation.
Aprotic, Polar Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF)Moderate to HighGenerally good choices, but ensure they are anhydrous and free of acidic or basic impurities. DMF can contain trace amines that could promote degradation over time.
Protic, Polar (Alcohols) Methanol, EthanolLow to ModerateCan act as nucleophiles, leading to solvolysis of the carbamate. The rate is generally slower than hydrolysis but is a valid concern.
Protic, Polar (Aqueous) Water, Buffered SolutionsLow (pH dependent)Highly dependent on pH. Hydrolysis of the carbamate is a primary degradation pathway in aqueous media, especially outside of a neutral pH range[1][3][4].
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateGenerally suitable for short-term use. Ensure they are stabilized and free of acidic impurities (e.g., HCl).

Understanding Degradation Pathways

Question 3: What are the most likely degradation products of Benzyl 3-phenylpiperazine-1-carboxylate?

Answer: The primary degradation pathways for this molecule are expected to be hydrolysis of the carbamate and oxidation of the piperazine ring.

  • Hydrolysis: This is the cleavage of the carbamate bond, which can occur under acidic or basic conditions.

    • Acid-catalyzed hydrolysis would likely yield 3-phenylpiperazine, benzyl alcohol, and carbon dioxide.

    • Base-catalyzed hydrolysis would also lead to 3-phenylpiperazine and benzyl alcohol.

  • Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation. This can lead to the formation of N-oxides or other oxidative degradation products. Studies on piperazine itself have shown it can undergo oxidative degradation[5].

Below is a diagram illustrating the likely hydrolytic degradation pathway.

G cluster_main Hydrolytic Degradation of Benzyl 3-phenylpiperazine-1-carboxylate cluster_products Compound Benzyl 3-phenylpiperazine-1-carboxylate Degradation_Products Degradation Products Compound->Degradation_Products H+ or OH- (Hydrolysis) Product1 3-Phenylpiperazine Product2 Benzyl Alcohol Product3 CO2

Caption: Predicted hydrolytic degradation pathway.

Long-Term Storage

Question 4: How should I store my solid compound and stock solutions for long-term use?

Answer:

  • Solid Compound: Store the solid material in a tightly sealed container at -20°C, protected from light and moisture. A desiccator can provide additional protection against humidity.

  • Stock Solutions: If long-term storage in solution is unavoidable, prepare the stock solution in a high-purity, anhydrous aprotic solvent like acetonitrile. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.

Experimental Protocols

Protocol 1: Basic Stability Assessment of Benzyl 3-phenylpiperazine-1-carboxylate in a Chosen Solvent

This protocol outlines a simple experiment to assess the stability of your compound in a specific solvent over a short period.

Materials:

  • Benzyl 3-phenylpiperazine-1-carboxylate

  • High-purity solvent of interest (e.g., Acetonitrile)

  • HPLC or LC-MS system

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Time Zero (T=0) Analysis: Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for your analytical method and inject it into the HPLC or LC-MS. This will serve as your baseline.

  • Incubation: Store the remaining stock solution under your desired experimental conditions (e.g., room temperature, protected from light).

  • Time Point Analysis: At predetermined time points (e.g., 1, 4, 8, and 24 hours), take an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Calculate the percentage of the compound remaining at each time point.

G Start Prepare Stock Solution (1 mg/mL) T0_Analysis T=0 Analysis (HPLC/LC-MS) Start->T0_Analysis Incubate Incubate Solution (e.g., Room Temp) T0_Analysis->Incubate Time_Points Analyze at Time Points (1, 4, 8, 24h) Incubate->Time_Points Data_Analysis Compare Peak Areas & Calculate % Remaining Time_Points->Data_Analysis End Assess Stability Data_Analysis->End

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Benzyl Carbamate (Cbz) Protecting Groups

Welcome to the technical support center for the benzyl carbamate (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize this robust protecting grou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the benzyl carbamate (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize this robust protecting group in their synthetic workflows. Here, we will address common challenges, provide in-depth troubleshooting guides, and explain the underlying chemical mechanisms to empower you to overcome experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions about the cleavage of the Cbz group.

Q1: What are the primary methods for Cbz group deprotection?

The Cbz group is prized for its stability under a range of conditions, yet it can be reliably cleaved through several distinct pathways. The most common methods are:

  • Catalytic Hydrogenolysis: This is the most widely used and mildest method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[1][2]

  • Acidolysis: Strong acidic conditions, such as HBr in acetic acid, can effectively cleave the Cbz group.[1][3] This method is useful when catalytic hydrogenation is not feasible.

  • Lewis Acid-Mediated Cleavage: Certain Lewis acids, like AlCl₃ in hexafluoroisopropanol (HFIP), provide a non-reductive method for Cbz removal that is tolerant of other reducible functional groups.[4]

  • Other Methods: For specific substrates, other methods like nucleophilic attack or dissolving metal reductions can be employed.[4][5]

Q2: Why is catalytic hydrogenolysis often the preferred method for Cbz removal?

Catalytic hydrogenolysis is favored due to its exceptionally mild and clean reaction profile.[2] The reaction proceeds at neutral pH and often at room temperature and atmospheric pressure.[2] The byproducts are toluene and carbon dioxide, which are volatile and easily removed, simplifying product purification.[1][3]

Q3: What does it mean for a protecting group to be "orthogonal"? Is Cbz orthogonal to other common protecting groups?

Orthogonality in the context of protecting groups refers to the ability to remove one type of protecting group in the presence of another without affecting the second group.[2] The Cbz group demonstrates good orthogonality with several widely used protecting groups:

  • Boc (tert-butyloxycarbonyl): Cbz is stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid), and Boc is stable to the neutral conditions of hydrogenolysis.[2][3]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Cbz is stable to the basic conditions (e.g., piperidine) used for Fmoc cleavage.[2]

This orthogonality is a cornerstone of modern peptide synthesis and complex molecule assembly.[2]

Part 2: Troubleshooting Guides for Cbz Deprotection

This section is structured to solve specific problems you may encounter during your experiments.

Scenario 1: Catalytic Hydrogenolysis Issues

Q: My Cbz deprotection by catalytic hydrogenolysis (H₂/Pd/C) is slow, incomplete, or fails entirely. What are the likely causes and solutions?

This is a common issue with several potential root causes. Let's break them down.

Cause A: Catalyst Poisoning The palladium catalyst is sensitive to deactivation by certain functional groups or impurities.

  • Expertise & Causality: Sulfur-containing compounds (e.g., thiols, thioethers found in methionine or cysteine residues) and some nitrogen-containing heterocycles can strongly adsorb to the palladium surface, blocking the active sites required for hydrogenolysis.[6][7] This effectively "poisons" the catalyst. Even trace amounts of sulfur from reagents or starting materials can halt the reaction.

  • Troubleshooting Steps:

    • Substrate Analysis: Check the structure of your substrate for potential catalyst poisons.

    • Reagent Purity: Ensure all solvents and reagents are of high purity and free from sulfur contaminants.

    • Increase Catalyst Loading: In cases of mild poisoning, increasing the weight percentage of the Pd/C catalyst may provide enough active sites to drive the reaction to completion.

    • Change Catalyst Type: If poisoning is severe, consider catalysts less prone to deactivation, such as Pearlman's catalyst (Pd(OH)₂/C).

    • Alternative Deprotection: If hydrogenation is not viable, switch to an orthogonal deprotection strategy like acidolysis (HBr/AcOH) or Lewis acid-mediated cleavage.[6]

Cause B: Poor Catalyst Activity or Quality Not all Pd/C is created equal, and its activity can diminish over time.

  • Expertise & Causality: The activity of Pd/C depends on its preparation method, particle size, and surface area.[7] The palladium on the surface should be in the Pd(0) oxidation state for maximal activity.[7] Old or improperly stored catalyst may have oxidized or agglomerated, reducing its effectiveness.

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier.

    • Proper Handling: Avoid exposing the catalyst to air for extended periods. It is often pyrophoric, especially after the reaction. Handle it under an inert atmosphere (e.g., nitrogen or argon) when possible.

    • Pre-activation: Some protocols recommend pre-activating the catalyst by stirring it under a hydrogen atmosphere in the reaction solvent before adding the substrate.

Cause C: Insufficient Hydrogen Source The reaction requires an adequate supply of hydrogen.

  • Expertise & Causality: Whether using H₂ gas or a transfer hydrogenation reagent, a stoichiometric excess is required. With H₂ gas, poor diffusion to the catalyst surface can limit the reaction rate. With transfer hydrogenation (e.g., ammonium formate, formic acid, or cyclohexadiene), the donor molecule must be present in sufficient quantity.[8]

  • Troubleshooting Steps:

    • H₂ Gas: Ensure good agitation to keep the catalyst suspended and facilitate gas-liquid-solid phase transfer. Purge the reaction vessel thoroughly with H₂ to remove all air. A balloon of H₂ is common for atmospheric pressure reactions, but for stubborn substrates, increasing the pressure to 50 psi or higher may be necessary.[4]

    • Transfer Hydrogenation: Use a significant molar excess (e.g., 5-10 equivalents) of the hydrogen donor. Ensure the donor is compatible with your solvent system.

Q: I am trying to deprotect a Cbz group in the presence of a double bond. How can I avoid reducing the alkene?

  • Expertise & Causality: Standard catalytic hydrogenation with Pd/C will readily reduce both the Cbz group and most carbon-carbon double bonds. Selective deprotection is challenging and highly substrate-dependent.

  • Troubleshooting Steps:

    • Non-Reductive Methods: The most reliable solution is to switch to a non-reductive deprotection method. Acidolysis with HBr/AcOH is a common choice.[3][9] Lewis acid-mediated cleavage is also an excellent option.[4]

    • Careful Catalyst Selection: Some specialized catalysts or conditions may offer selectivity, but this often requires extensive optimization for each specific substrate. For instance, transfer hydrogenation can sometimes be milder and more selective than direct hydrogenation.

Scenario 2: Acidolysis (HBr/AcOH) Issues

Q: My Cbz deprotection with HBr in acetic acid is giving me unwanted side products. What is happening?

  • Expertise & Causality: The mechanism of acidolysis involves the protonation of the carbamate oxygen, followed by nucleophilic attack by bromide at the benzylic carbon (an Sₙ2-type displacement). This generates an unstable carbamic acid, which decarboxylates to the free amine. A potential side reaction is the formation of a stable benzyl bromide intermediate, which can then act as an electrophile and alkylate other nucleophiles in the reaction mixture, including the newly formed amine product (N-benzylation) or solvent.

  • Troubleshooting Steps:

    • Use a Scavenger: The key to preventing side reactions is to include a "scavenger" in the reaction mixture. The scavenger's role is to trap the electrophilic benzyl species as it forms. Common scavengers include anisole, thioanisole, or cresol.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often 0 °C to room temperature) to minimize side reactions.

    • Monitor Reaction Time: Do not let the reaction run for an extended period after completion, as this can increase the likelihood of side product formation. Monitor progress closely by TLC or LC-MS.

Q: I used acetic acid to cleave the Cbz group, but now my product is acetylated. How can I prevent this?

  • Expertise & Causality: At elevated temperatures, acetic acid can act as an acetylating agent for the free amine product, forming an amide.[9] This is especially problematic if the reaction is heated to reflux.[9]

  • Troubleshooting Steps:

    • Avoid High Temperatures: Do not use refluxing acetic acid for Cbz cleavage.

    • Use a Stronger Acid System: A reagent like 33% HBr in acetic acid is designed for this purpose and is typically effective at room temperature, avoiding the conditions that lead to acetylation.

    • Alternative Solvents: If acetylation is a persistent issue, consider using a non-acetylating acidic medium, such as HCl in dioxane or isopropanol.[10]

Part 3: Mechanistic Pathways and Diagrams

Understanding the reaction mechanisms is crucial for effective troubleshooting.

Mechanism 1: Catalytic Hydrogenolysis

The reaction proceeds on the surface of the palladium catalyst. The benzylic C-O bond is reductively cleaved by hydrogen, releasing toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and CO₂.[3]

Hydrogenolysis Cbz_Amine R-NH-Cbz Adsorbed Adsorbed Complex on Pd(0) Surface Cbz_Amine->Adsorbed + H₂ + Pd/C Cleaved R-NH-COOH (Carbamic Acid) Adsorbed->Cleaved Hydrogenolysis Toluene Toluene Adsorbed->Toluene Amine R-NH₂ Cleaved->Amine Spontaneous Decarboxylation CO2 CO₂ Cleaved->CO2

Caption: General mechanism of Cbz deprotection via catalytic hydrogenolysis.

Mechanism 2: Acidolysis with HBr

This pathway involves protonation of the carbamate carbonyl, followed by nucleophilic attack of the bromide ion on the benzylic carbon. This Sₙ2 reaction releases the carbamic acid and benzyl bromide.

Acidolysis Cbz_Amine R-NH-Cbz Protonated Protonated Cbz Group Cbz_Amine->Protonated + H⁺ (from HBr) Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated->Carbamic_Acid + Br⁻ (SN2 attack) BnBr Benzyl Bromide Protonated->BnBr Amine R-NH₃⁺ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Cbz cleavage using HBr.

Part 4: Data Tables and Protocols

Table 1: Comparison of Common Cbz Deprotection Methods
MethodReagentsTypical SolventsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂ gas, Pd/CMeOH, EtOH, EtOAcVery mild, neutral pH, clean byproducts[2]Incompatible with reducible groups (alkenes, alkynes, some heterocycles); catalyst poisoning by sulfur[6][9]
Transfer Hydrogenolysis Ammonium formate, Pd/CMeOH, EtOHAvoids handling H₂ gas, often faster[11]Same functional group incompatibilities as direct hydrogenation
Acidolysis 33% HBr in AcOHAcetic Acid, DCMEffective when hydrogenation fails, metal-free[10]Harsh conditions, can affect acid-labile groups (e.g., Boc), potential for side reactions[3]
Lewis Acid Cleavage AlCl₃, TMSIHFIP, DCM, MeCNNon-reductive, good functional group tolerance[4]Stoichiometric reagents required, can be expensive, workup can be complex
Protocol 1: Standard Cbz Deprotection via Catalytic Hydrogenolysis
  • Objective: To remove a Cbz protecting group from an amine using H₂ gas and a palladium on carbon catalyst.

  • Materials:

    • Cbz-protected substrate

    • 10% Palladium on Carbon (Pd/C), 5-10 mol% by weight relative to the substrate

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or supply

    • Celite™ for filtration

    • Round-bottom flask and standard glassware

  • Procedure:

    • Dissolve the Cbz-protected compound in a suitable solvent (e.g., MeOH) in a round-bottom flask equipped with a magnetic stir bar.

    • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; do not add it to a dry flask or allow it to become dry in the air.

    • Seal the flask with a septum.

    • Evacuate the flask using a vacuum line and then backfill with hydrogen gas. Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere.

    • Leave the flask under a positive pressure of hydrogen (a balloon is sufficient for most reactions) and stir the suspension vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

    • Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with additional solvent (MeOH) to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to yield the crude deprotected amine. Further purification can be performed as needed.

Protocol 2: Cbz Deprotection using HBr in Acetic Acid
  • Objective: To remove a Cbz group under acidic conditions, particularly for substrates incompatible with hydrogenation.

  • Materials:

    • Cbz-protected substrate

    • 33% HBr in Acetic Acid

    • Anisole (scavenger)

    • Diethyl ether

    • Round-bottom flask and standard glassware

  • Procedure:

    • Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid in a round-bottom flask at room temperature.

    • Add a scavenger, such as anisole (1-2 equivalents).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add the solution of 33% HBr in acetic acid (typically 5-10 equivalents of HBr).

    • Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or LC-MS. Reactions are often complete in 1-4 hours.

    • Upon completion, dilute the reaction mixture with a large volume of cold diethyl ether to precipitate the amine hydrobromide salt.

    • Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under vacuum.

    • The free amine can be obtained by neutralizing the salt with a suitable base during an aqueous workup.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]

  • Song, G.-Q., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180. Retrieved from [Link]

  • Mayer, J. (2022, November 24). Why does my CBz-deprotection not work? ResearchGate. Retrieved from [Link]

  • Bhati, M. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? ResearchGate. Retrieved from [Link]

  • Khlebnikov, V. (2018, November 16). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. ACS Publications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in Scaling Up the Synthesis of Piperazine Derivatives

Welcome to the Technical Support Center for Piperazine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of scaling up the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperazine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of scaling up the synthesis of these vital pharmaceutical scaffolds. The piperazine moiety is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] However, transitioning from bench-scale synthesis to pilot plant or industrial production often presents a unique set of challenges, from managing reaction exotherms to ensuring product purity and process safety.[3][4]

This resource provides field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during the scale-up of piperazine derivative synthesis, ensuring robust, safe, and efficient processes.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up piperazine derivative synthesis from the lab to a pilot plant?

A1: The primary challenges in scaling up piperazine synthesis include:

  • Controlling Reaction Selectivity: The presence of two nucleophilic nitrogen atoms in the piperazine ring can lead to mixtures of mono- and di-substituted products. Achieving high selectivity for the desired derivative on a large scale can be difficult.[5][6]

  • Managing Reaction Exotherms: Many reactions involved in piperazine derivatization, such as N-alkylation, are exothermic. Inadequate heat dissipation in large reactors can lead to thermal runaways, posing significant safety risks.[4]

  • Product Purification: The removal of by-products, unreacted starting materials, and catalysts can be challenging, especially when dealing with oily products or impurities with similar physical properties to the desired compound.[1][7][8]

  • Process Efficiency and Cost: Low yields, the use of expensive reagents or catalysts, and multi-step procedures can make the process economically unviable on a large scale.[1][5]

  • Solvent Selection and Handling: Identifying suitable solvents that are effective for the reaction, safe to handle in large quantities, and environmentally friendly is a critical consideration.

Q2: How can I minimize the formation of di-substituted by-products during mono-N-functionalization of piperazine?

A2: Several strategies can be employed to favor mono-substitution:

  • Use of a Large Excess of Piperazine: While effective at the lab scale, this approach can be costly and lead to purification challenges on a larger scale.[5]

  • Protecting Group Strategy: The most common and reliable method is to use a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms. This allows for selective functionalization of the other nitrogen, followed by deprotection.[5][6]

  • In Situ Protonation: A one-pot method involves the reaction of a protonated piperazine species, which effectively deactivates one of the nitrogen atoms, promoting mono-substitution.[5][9]

  • Careful Control of Stoichiometry and Reaction Conditions: Slow addition of the electrophile and maintaining a low reaction temperature can help to favor the mono-substituted product.

Q3: What are the key safety considerations when working with piperazine and its derivatives on a large scale?

A3: Key safety considerations include:

  • Thermal Hazard Assessment: It is crucial to perform calorimetric studies (e.g., using a reaction calorimeter) to understand the thermal profile of the reaction and ensure that the cooling capacity of the reactor is sufficient to handle the heat generated.[4]

  • Handling of Hazardous Reagents: Many reagents used in piperazine synthesis, such as alkylating agents and certain catalysts, are toxic, corrosive, or flammable. Appropriate personal protective equipment (PPE) and engineering controls are essential.

  • Pressure Management: Some reactions may generate gaseous by-products, leading to a pressure build-up in the reactor. The reactor must be equipped with appropriate pressure relief systems.

  • Static Electricity: When handling flammable solvents in large quantities, measures to prevent the build-up of static electricity must be in place to avoid ignition.

Troubleshooting Guides

N-Alkylation Reactions

Problem: Low yield of the desired N-alkylated piperazine derivative.

  • Q: My N-alkylation reaction is giving a low yield. What are the potential causes and how can I troubleshoot this?

    A: Low yields in N-alkylation reactions can stem from several factors. A systematic approach to troubleshooting is essential.

    Potential Causes & Solutions:

    • Incomplete Reaction:

      • Reasoning: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing.

      • Troubleshooting Steps:

        • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC).

        • If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time.

        • Ensure efficient mixing, especially in heterogeneous reaction mixtures, to improve contact between reactants.

    • Side Reactions:

      • Reasoning: The formation of by-products, such as di-alkylated piperazine or products from the decomposition of the starting materials or product, can significantly reduce the yield.[5]

      • Troubleshooting Steps:

        • Analyze the crude reaction mixture to identify the major by-products.

        • If di-alkylation is the issue, consider using a protecting group strategy or in situ protonation as discussed in the FAQs.[5][6]

        • If decomposition is observed, a lower reaction temperature may be necessary.

    • Poor Solubility of Reactants:

      • Reasoning: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be slow.

      • Troubleshooting Steps:

        • Select a solvent in which all reactants are soluble at the reaction temperature.

        • Consider using a co-solvent to improve solubility.

    • Deactivation of the Alkylating Agent:

      • Reasoning: The alkylating agent may be sensitive to moisture or other impurities in the reaction mixture.

      • Troubleshooting Steps:

        • Ensure that all solvents and reagents are dry.

        • Use freshly opened or purified reagents.

    Troubleshooting Workflow for Low Yield in N-Alkylation:

    low_yield_troubleshooting start Low Yield in N-Alkylation check_completion Is the reaction going to completion? start->check_completion monitor_rxn Monitor reaction progress (TLC, HPLC, GC) check_completion->monitor_rxn No check_side_reactions Are there significant side reactions? check_completion->check_side_reactions Yes increase_temp_time Increase temperature or reaction time monitor_rxn->increase_temp_time successful_yield Yield Improved increase_temp_time->successful_yield identify_byproducts Identify by-products (NMR, MS) check_side_reactions->identify_byproducts Yes check_solubility Are all reactants soluble? check_side_reactions->check_solubility No dialkylation_issue Di-alkylation observed? identify_byproducts->dialkylation_issue use_protection Implement protecting group strategy dialkylation_issue->use_protection Yes optimize_conditions Optimize stoichiometry and addition rate dialkylation_issue->optimize_conditions No use_protection->successful_yield optimize_conditions->successful_yield change_solvent Change solvent or add co-solvent check_solubility->change_solvent No check_solubility->successful_yield Yes change_solvent->successful_yield

    Troubleshooting Low Yield in N-Alkylation
N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)

Problem: Catalyst deactivation and difficult removal of palladium catalyst.

  • Q: My Buchwald-Hartwig amination for N-arylation of piperazine is sluggish and I'm having trouble removing the palladium catalyst from my product. What should I do?

    A: These are common issues in palladium-catalyzed cross-coupling reactions, especially at scale.

    Potential Causes & Solutions:

    • Catalyst Deactivation:

      • Reasoning: The palladium catalyst can be deactivated by impurities in the starting materials or solvents (e.g., water, oxygen), or by thermal degradation at high temperatures.

      • Troubleshooting Steps:

        • Ensure all reagents and solvents are rigorously dried and degassed. The use of a glovebox or Schlenk techniques is highly recommended.

        • Use high-purity starting materials.

        • Consider using a more robust ligand or a pre-catalyst that is more resistant to deactivation.

        • If high temperatures are required, perform a time-course study to determine if the catalyst is degrading over time.

    • Difficult Catalyst Removal:

      • Reasoning: Residual palladium can be difficult to remove by standard purification methods like column chromatography, and its presence in the final product is often unacceptable for pharmaceutical applications.

      • Troubleshooting Steps:

        • Metal Scavengers: After the reaction is complete, treat the reaction mixture with a metal scavenger (e.g., silica-based scavengers with thiol or amine functional groups).

        • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.

        • Extraction with an Aqueous Thiol Solution: Washing the organic solution of the product with an aqueous solution of a thiol, such as N-acetylcysteine, can help to extract the palladium.

        • Crystallization: If the product is a solid, careful crystallization or recrystallization can leave the palladium impurities in the mother liquor.

Purification of Oily Piperazine Derivatives

Problem: The final piperazine derivative is an oil that is difficult to purify by crystallization or chromatography.

  • Q: My product is a high-boiling point oil and I am struggling to purify it. What are my options?

    A: Purifying oily products is a common challenge. Here are several effective strategies:

    Purification Strategies for Oily Products:

    • Salt Formation:

      • Reasoning: Piperazine derivatives are basic and can be converted into salts (e.g., hydrochloride, hydrobromide, acetate, fumarate) which are often crystalline and can be easily purified by recrystallization.[7][8][10]

      • General Protocol:

        • Dissolve the crude oily product in a suitable solvent (e.g., isopropanol, ethanol, acetone).

        • Slowly add a solution of the desired acid (e.g., HCl in isopropanol, or a solution of fumaric acid in ethanol) until precipitation is complete.

        • Collect the crystalline salt by filtration, wash with a cold solvent, and dry.

        • The purified free base can be regenerated by treating the salt with a base (e.g., aqueous sodium bicarbonate) and extracting with an organic solvent.

    • Kugelrohr Distillation:

      • Reasoning: For thermally stable oils, Kugelrohr distillation under high vacuum can be an effective method for purification on a small to medium scale.

    • Supercritical Fluid Chromatography (SFC):

      • Reasoning: SFC can be a powerful tool for the purification of compounds that are difficult to separate by conventional HPLC, and it uses environmentally benign CO2 as the mobile phase.

    Workflow for Purifying an Oily Piperazine Derivative:

    oily_product_purification start Oily Piperazine Derivative is_basic Is the product sufficiently basic? start->is_basic salt_formation Attempt Salt Formation is_basic->salt_formation Yes is_thermally_stable Is the product thermally stable? is_basic->is_thermally_stable No recrystallize Recrystallize the Salt salt_formation->recrystallize regenerate_base Regenerate Free Base recrystallize->regenerate_base purified_product Purified Product regenerate_base->purified_product kugelrohr Kugelrohr Distillation is_thermally_stable->kugelrohr Yes sfc Consider Supercritical Fluid Chromatography (SFC) is_thermally_stable->sfc No kugelrohr->purified_product sfc->purified_product

    Purification of Oily Piperazine Derivatives

Experimental Protocols

Protocol 1: General Procedure for Boc-Protection of Piperazine

Objective: To synthesize mono-Boc-piperazine, a key intermediate for the selective mono-functionalization of the piperazine ring.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

Procedure:

  • Dissolve piperazine (5 equivalents) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1 equivalent) in the same solvent to the piperazine solution over a period of 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of (Boc)₂O.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and extract the aqueous layer with DCM or ethyl acetate to remove any di-Boc-piperazine.

  • Adjust the pH of the aqueous layer to >12 with solid NaOH or KOH.

  • Extract the aqueous layer multiple times with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford mono-Boc-piperazine.

Data Presentation

Synthetic MethodKey Advantages for Scale-UpKey Challenges for Scale-UpTypical Yield Range
Direct N-Alkylation One-step process, atom economical.Poor selectivity (mono- vs. di-alkylation), exothermic.40-70% (mono-alkylated)
Reductive Amination Good functional group tolerance, mild conditions.Potential for over-alkylation, requires handling of reducing agents.70-95%
Buchwald-Hartwig Amination Broad substrate scope, good for N-arylation.Catalyst cost, potential for catalyst deactivation, palladium removal.75-95%
Protecting Group Strategy Excellent selectivity for mono-functionalization.Adds two steps (protection/deprotection), reduces overall yield.[5]80-95% (for the alkylation step)
Flow Chemistry Enhanced heat and mass transfer, improved safety, potential for automation.[3][11]Requires specialized equipment, initial process development can be intensive.Often higher than batch processes

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Purification of piperazine. Google Patents.
  • Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. PMC - NIH. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Available at: [Link]

  • Methods for the catalytic synthesis of piperazine. ResearchGate. Available at: [Link]

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. Available at: [Link]

  • Method for the preparation of piperazine salts. Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available at: [Link]

Sources

Troubleshooting

Strategies for the chiral separation of Benzyl 3-phenylpiperazine-1-carboxylate enantiomers

Welcome to the dedicated technical support guide for the chiral separation of Benzyl 3-phenylpiperazine-1-carboxylate enantiomers. This resource is designed for researchers, chromatographers, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chiral separation of Benzyl 3-phenylpiperazine-1-carboxylate enantiomers. This resource is designed for researchers, chromatographers, and drug development professionals actively working on resolving this specific chiral compound. Here, we move beyond generic advice to provide in-depth, field-tested strategies and troubleshooting guides based on established scientific principles. Our goal is to empower you to overcome common experimental hurdles and develop robust, efficient, and scalable separation methods.

Part 1: Frequently Asked Questions (FAQs) & Method Selection

This section addresses the initial, high-level questions researchers face when beginning a new chiral separation project.

Q1: What are the primary methods for separating the enantiomers of Benzyl 3-phenylpiperazine-1-carboxylate?

Answer: For a molecule like Benzyl 3-phenylpiperazine-1-carboxylate, which possesses a stereogenic center at the C3 position of the piperazine ring, several strategies are viable. The most common and powerful methods in an industrial and research setting are:

  • Chiral Chromatography: This is the gold standard for both analytical and preparative-scale separations.[1][2] It involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

    • Supercritical Fluid Chromatography (SFC): Often the preferred technique for preparative scale-up due to its speed, lower solvent consumption, and "green" chemistry profile.[3][][5]

    • High-Performance Liquid Chromatography (HPLC): A highly versatile and ubiquitous technique, excellent for analytical method development and quality control, with well-established protocols for scaling up.[1]

  • Enzymatic Resolution: This technique uses an enzyme (e.g., a lipase) that selectively catalyzes a reaction with one enantiomer, leaving the other unreacted.[6] For your molecule, which is an N-benzyloxycarbonyl (Cbz/Z) protected piperazine, a lipase could potentially be used for enantioselective hydrolysis or acylation if a suitable functional group is present or introduced. This is a form of kinetic resolution.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic piperazine (after deprotection of the nitrogen) with a chiral acid to form diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by crystallization.

Q2: How do I choose between SFC and HPLC for my chromatographic separation?

Answer: The choice between SFC and HPLC depends on your primary goal (analytical vs. preparative) and available resources.

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Use Case Preparative Scale. Excellent for purifying grams to kilograms of material.[][5]Analytical Scale. Ideal for method development, purity checks, and QC.
Speed Faster separation times and quicker column equilibration.[5]Generally longer run times compared to SFC.
Solvent Usage Significantly lower organic solvent consumption ("Greener"). Uses supercritical CO₂ as the main mobile phase.[3]Higher consumption of organic solvents (e.g., hexane, ethanol).
Selectivity Offers complementary selectivity to HPLC; sometimes a separation is only possible in SFC.[7]Robust and well-understood. A vast library of established methods exists.
Cost & Complexity Higher initial instrument cost and can be more complex to operate.Lower instrument cost, widely available, and generally simpler to operate.

Senior Scientist's Recommendation: Start method development on an analytical HPLC or SFC system . An initial screening on a few complementary CSPs is the most efficient path forward.[8] Once a promising analytical separation is found, transferring the method to a preparative SFC system is often the most efficient strategy for scale-up.[][5]

Q3: What type of Chiral Stationary Phase (CSP) should I start with?

Answer: For general screening of a wide range of chiral compounds, including N-protected amines like yours, polysaccharide-based CSPs are the most versatile and successful.[9][10][11] These CSPs consist of derivatized cellulose or amylose polymers coated or immobilized on a silica support.[11] The chiral recognition mechanism relies on a combination of interactions like hydrogen bonding, π-π stacking, and steric hindrance.[12]

A standard screening kit should include columns with complementary selectivities, such as:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD / IA)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD / IB)

  • Cellulose tris(4-chloro-3-methylphenylcarbamate) (e.g., CHIRALCEL® OZ / IC)

Part 2: Troubleshooting Guide for Chiral Chromatography

Even with the right starting point, challenges are common. This guide addresses specific problems you might encounter.

Scenario 1: I see only one peak. My enantiomers are not separating.
  • Question: I've screened my racemic Benzyl 3-phenylpiperazine-1-carboxylate on a CHIRALPAK® IA column with a standard Hexane/Ethanol mobile phase, but I'm only seeing a single, sharp peak. What's wrong?

  • Answer & Action Plan: This indicates a complete lack of enantiorecognition under the current conditions. The mechanism of separation relies on the formation of transient diastereomeric complexes between your analyte and the CSP, and a sufficient energy difference between them is required for separation.[13] If this difference is negligible, the enantiomers will co-elute.

    Workflow for Inducing Separation:

    G start Problem: Co-eluting Peaks step1 Step 1: Change Mobile Phase Modifier Switch from Ethanol to Isopropanol (IPA). IPA is a stronger H-bond acceptor and can alter interactions. start->step1 step2 Step 2: Add an Additive (Acid/Base) For your basic piperazine nitrogen, add a small amount (0.1%) of an amine like Diethylamine (DEA) or Butylamine. step1->step2 end Resolution Achieved step1->end Check for separation step3 Step 3: Screen Different CSPs Move to a complementary phase. If you started with Amylose (IA), switch to Cellulose (IB/OD). step2->step3 step2->end Check for separation step4 Step 4: Change Elution Mode Switch from Normal Phase (Hexane/Alcohol) to Polar Organic (e.g., Acetonitrile/Methanol) or Reversed-Phase (Acetonitrile/Water).[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGK_-F04szHuLF2gFjIpWaUyPCN0EkikL1DhjwYCsoOl0ZlYy6e13MtnVj2dELidK_A4tCVFeGdKaWgxzJ62_sBZwR2Iw2eipPSjK3JbxB82g4Uuj8mnhtLNngJseFtx62Wgl5rpO5JJ1pOtFsN_I0Ld2DJlAfym71TAJH3EieHme5qVNQGqsqrtJQgtbL0QoiK3DkowB2XYgEsWEgxENRhr8ryFSFs7kZZpotLr9xS0CDyW66WAB-cnxjWcX1yTSpY93ldA2TUcmXBr8i4EDsDSJhfhF8Q4QT1jmC3JQQlG7vMJYOqRwrK)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHFMJZSdDaI7GCjxSXqeKP2WXJLrkWICXKTwUBnUSVBgAU4UNzNX5OKLjyXZ8WcRk3VQT2xo8C6ReifmwTVqfjUa-4Dp0KQNFASSUaymVhVRycAoSkGXj0HYMlmhbxue71Y1g%3D%3D)] step3->step4 step3->end Check for separation step4->end

    Caption: Troubleshooting workflow for co-eluting enantiomers.

    Causality: The addition of an amine additive like DEA is crucial. It acts as a competing base that binds to acidic sites on the silica surface, preventing the basic nitrogen of your piperazine analyte from interacting strongly and causing peak tailing or poor resolution.[14]

Scenario 2: My peaks are broad and tailing.
  • Question: I have baseline separation, but my peaks are very broad with significant tailing (Tailing Factor > 1.5). This is affecting my quantification and makes scale-up impossible.

  • Answer & Action Plan: Peak tailing is a common issue in chromatography and can point to several problems, from chemical interactions to physical blockages.[15]

    Troubleshooting Table: Peak Tailing

Potential CauseDiagnostic CheckRecommended Solution
Secondary Interactions Tailing is more pronounced for your basic analyte than for neutral markers.Add 0.1% DEA or other suitable amine to the mobile phase to mask active silanol groups on the stationary phase.
Column Contamination Performance degrades over time; pressure may be increasing.Flush the column with a strong solvent (check column manual for compatibility). If using an immobilized CSP, solvents like THF or Ethyl Acetate can be used. Always use a guard column.[16]
Column Overload Peak shape worsens at higher concentrations but is sharp upon high dilution.Reduce the injection mass. For preparative work, this indicates you've exceeded the loading capacity and need to optimize the loading study.
Physical Blockage All peaks in the chromatogram are distorted, not just the analyte peaks.The column inlet frit may be partially blocked by particulates.[15] Try back-flushing the column (if permitted by the manufacturer). If this fails, the column may need replacement.[15]
Scenario 3: My retention times are drifting between injections.
  • Question: My method seemed stable, but now the retention times for both enantiomers are shifting, making automated analysis unreliable.

  • Answer & Action Plan: Drifting retention times usually point to a lack of system equilibration or changes in the mobile phase or column temperature.[17]

    Workflow for Stabilizing Retention Times:

    G start Problem: Drifting Retention Times step1 Check System Equilibration Ensure at least 10-20 column volumes of mobile phase pass through before the first injection.[[18](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRlSf7Z6vZWRwBA7EuVsZg-n4E56JWWfD8lVNKC5RWtbZPDhA1JBvpTY_8rmQKFH6rpSxmMFYkwhBq10cJhQchz0-0zj8tMvDY47L4RmY7mCrEJNvgz7E5OSjAoiz2KdceYDPom40P3DgQFDKl1m6uwObXd9L9SWYBFuMGgukcFEv_LpMXay3YzGzo7Li22uhi5Wouz7gYVJ12ptKzsWAbRalGm_2lNaxTi-ZuK2YT_R_hvulGPLS8mlM3S0sI54eQqG-WSqlkcw%3D%3D)] Chiral separations can require longer equilibration. start->step1 step2 Verify Mobile Phase Composition Are solvents freshly prepared? Is there potential for selective evaporation of the more volatile component (e.g., hexane)? Use sealed solvent reservoirs.[[18](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRlSf7Z6vZWRwBA7EuVsZg-n4E56JWWfD8lVNKC5RWtbZPDhA1JBvpTY_8rmQKFH6rpSxmMFYkwhBq10cJhQchz0-0zj8tMvDY47L4RmY7mCrEJNvgz7E5OSjAoiz2KdceYDPom40P3DgQFDKl1m6uwObXd9L9SWYBFuMGgukcFEv_LpMXay3YzGzo7Li22uhi5Wouz7gYVJ12ptKzsWAbRalGm_2lNaxTi-ZuK2YT_R_hvulGPLS8mlM3S0sI54eQqG-WSqlkcw%3D%3D)] step1->step2 step3 Control Column Temperature Use a column oven set to a stable temperature (e.g., 25°C or 30°C). Room temperature fluctuations can cause drift. step2->step3 step4 Inspect for Leaks Check pump seals, fittings, and connections for any signs of leaks that would alter the flow rate. step3->step4 end System Stabilized step4->end

    Caption: Systematic approach to diagnosing retention time instability.

    Trustworthiness Insight: A very common but overlooked issue is "column memory," especially when using additives.[18] If the previous method used an acidic additive and you switch to a basic one, the column will require extensive flushing to re-equilibrate, otherwise, you will see significant drift for many injections.[18] Always dedicate columns to specific mobile phase types (e.g., normal phase with amine additives) or implement a rigorous cleaning protocol between methods.

Part 3: Experimental Protocols

Protocol 1: Analytical Method Screening via HPLC

This protocol outlines a systematic approach to finding an initial separation condition.

Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase for the baseline separation of Benzyl 3-phenylpiperazine-1-carboxylate enantiomers.

Materials:

  • HPLC system with UV detector (e.g., set to 254 nm or 220 nm).

  • Screening Columns (4.6 x 150 mm):

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH).

  • Additive: Diethylamine (DEA).

  • Sample: 1 mg/mL solution of racemic Benzyl 3-phenylpiperazine-1-carboxylate in mobile phase.

Methodology:

  • System Preparation: Purge the HPLC system thoroughly with the initial mobile phase.

  • Column Installation & Equilibration:

    • Install the CHIRALPAK® IA column.

    • Equilibrate the column with Mobile Phase A (see table below) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Screening Sequence:

    • Inject 5 µL of the sample solution.

    • Run the chromatogram for 20 minutes.

    • If no separation, or poor separation (Resolution < 1.2), switch to the next mobile phase in the sequence.

    • Important: After changing mobile phase composition, always allow the system to re-equilibrate for at least 20 column volumes.

  • Data Evaluation: For each condition, record retention times (t_R1, t_R2), calculate the separation factor (α = k2/k1) and resolution (Rs). A successful "hit" is a condition that gives Rs ≥ 1.5.

  • Repeat for all Columns: Repeat steps 2-4 for the IB and IC columns.

Screening Conditions Table:

RunMobile Phase CompositionAdditiveExpected Effect
A 90:10 (v/v) Hexane / EtOHNoneInitial baseline condition.
B 80:20 (v/v) Hexane / EtOHNoneIncreases elution strength; may improve peak shape.
C 80:20 (v/v) Hexane / EtOH0.1% DEACrucial step. Reduces peak tailing for basic analytes.
D 80:20 (v/v) Hexane / IPA0.1% DEAChanges selectivity by using a different alcohol modifier.
Protocol 2: Scaling Up to Preparative SFC

Objective: To purify 500 mg of racemic Benzyl 3-phenylpiperazine-1-carboxylate using the optimized analytical conditions.

Prerequisites: A successful analytical separation has been achieved on an amylose-based CSP (e.g., CHIRALPAK® IA) with a mobile phase of CO₂ / Methanol / DEA.

Materials:

  • Preparative SFC system.

  • Column: CHIRALPAK® IA, 20 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B: Methanol with 0.2% DEA.

  • Sample: 50 mg/mL solution of racemate in Methanol.

Methodology:

  • Method Translation:

    • Start with the same mobile phase composition as the analytical method (e.g., 80:20 CO₂ / Methanol).

    • Adjust the flow rate geometrically based on the column cross-sectional area. If analytical flow was 1 mL/min on a 4.6 mm ID column, the starting prep flow on a 20 mm ID column will be approximately (20²/4.6²) * 1 mL/min ≈ 19 mL/min. A typical starting point for a 20 mm ID column is 40-60 g/min total flow.

  • Loading Study (Optimization):

    • Perform a series of injections with increasing sample load (e.g., 5 mg, 10 mg, 20 mg, 40 mg).

    • Monitor the chromatogram. The goal is to inject the maximum amount of material where the two enantiomer peaks are still sufficiently resolved for collection (often "touching peaks" is acceptable for high productivity).

    • The point where resolution degrades significantly defines your maximum loading capacity per injection.

  • Stacked Injection Run:

    • Based on the loading study, program the SFC to perform automated, repeated "stacked" injections. The system will inject the next sample before the previous one has fully eluted, maximizing throughput.

    • Set the fraction collector to trigger based on UV threshold and time windows determined from the loading study.

  • Fraction Analysis & Evaporation:

    • Collect the two separate enantiomer fractions.

    • Analyze a small aliquot of each fraction by analytical HPLC/SFC to confirm enantiomeric purity (e.g., >99% ee).

    • Evaporate the solvent from the collected fractions to obtain the purified enantiomers. The advantage of SFC is that the CO₂ evaporates automatically, leaving only the methanol modifier to be removed.

References

  • Daicel Chiral Technologies. (n.d.). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. Retrieved from [Link]

  • White, K. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Firth, J. D. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]

  • Dong, M. W. (2019). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. Retrieved from [Link]

  • Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. Retrieved from [Link]

  • MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida Antarctica lipase A; Structural requirements for enantioselective N-acylation. Retrieved from [Link]

  • Encyclopedia of Analytical Chemistry. (2013).
  • Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Retrieved from [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Armstrong, D. W., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Stead, D., et al. (2012). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Retrieved from [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP. Retrieved from [Link]

  • Makey, D. (2020). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Niaei, N., et al. (2024).
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • Nováková, L., & Perrenoud, B. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe. Retrieved from [Link]

  • O'Brien, P., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+). Angewandte Chemie. Retrieved from [Link]

  • Lipka, E., & Vaccher, C. (2016). Preparative supercritical fluid chromatography: A powerful tool for chiral separations. Journal of Chromatography A. Retrieved from [Link]

  • Al-Majd, L. T., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Phenylpiperazine Derivatives: Profiling Benzyl 3-phenylpiperazine-1-carboxylate in the Context of Monoamine Transporter Ligands

For researchers and drug development professionals navigating the complex landscape of psychoactive compounds, the phenylpiperazine scaffold represents a cornerstone of medicinal chemistry. Its derivatives have yielded a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of psychoactive compounds, the phenylpiperazine scaffold represents a cornerstone of medicinal chemistry. Its derivatives have yielded a diverse array of pharmacological agents, primarily targeting monoamine neurotransmitter systems. This guide provides an in-depth comparison of Benzyl 3-phenylpiperazine-1-carboxylate with other notable phenylpiperazine derivatives.

It is important to note that while extensive research exists for many phenylpiperazine compounds, specific, publicly available experimental data on the binding affinities of Benzyl 3-phenylpiperazine-1-carboxylate for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is limited. Therefore, this guide will leverage established structure-activity relationships (SAR) within the phenylpiperazine class to project a likely pharmacological profile for this compound, while presenting concrete experimental data for well-characterized analogs to provide a robust comparative framework.

The Phenylpiperazine Scaffold: A Privileged Structure in Neuropharmacology

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a versatile scaffold in drug design.[1] When substituted with a phenyl group, it forms the phenylpiperazine core, a pharmacophore that has been extensively explored for its interactions with a variety of G-protein coupled receptors and neurotransmitter transporters.[2] The two nitrogen atoms of the piperazine ring offer sites for substitution, allowing for fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetics.[1]

This guide will focus on the interaction of phenylpiperazine derivatives with the monoamine transporters DAT, SERT, and NET, which are critical for regulating the synaptic concentrations of dopamine, serotonin, and norepinephrine, respectively. Dysregulation of these neurotransmitter systems is implicated in a range of neurological and psychiatric disorders, making these transporters key targets for therapeutic intervention.

Comparative Analysis of Phenylpiperazine Derivatives

To understand the potential pharmacological profile of Benzyl 3-phenylpiperazine-1-carboxylate, we will compare it with three well-studied phenylpiperazine derivatives: 1-Phenylpiperazine (PP), N-Benzylpiperazine (BZP), and 1-(3-chlorophenyl)piperazine (mCPP).

Chemical Structures

The structural variations among these compounds provide a basis for understanding their differing pharmacological activities.

Figure 1: Chemical structures of the compared phenylpiperazine derivatives.

Pharmacological Profiles

The following table summarizes the available experimental data for the comparator compounds' interactions with monoamine transporters.

CompoundDAT (EC50/Ki, nM)SERT (EC50/Ki, nM)NET (EC50/Ki, nM)
1-Phenylpiperazine (PP) 2,530 (EC50, monoamine release)[3]880 (EC50, monoamine release)[3]186 (EC50, monoamine release)[3]
N-Benzylpiperazine (BZP) Elevates synaptic levels[4]Elevates synaptic levels[4]Augments release[4]
m-Chlorophenylpiperazine (mCPP) -Agonist activity[5]-

Analysis of Comparator Compounds:

  • 1-Phenylpiperazine (PP): As a rigid analog of amphetamine, 1-PP acts as a monoamine releasing agent.[3] Its potency is highest at the norepinephrine transporter, followed by the serotonin transporter, and is significantly lower at the dopamine transporter.[3] This profile suggests it functions as a modestly selective norepinephrine releasing agent or an imbalanced serotonin-norepinephrine-dopamine releasing agent.[3]

  • N-Benzylpiperazine (BZP): BZP is known for its stimulant and euphoriant properties, with effects similar to amphetamine, though it is less potent.[2][6] It elevates synaptic levels of both dopamine and serotonin and augments the release of norepinephrine.[4] This broad activity across all three monoamine systems contributes to its complex "messy drug" profile.[4]

  • m-Chlorophenylpiperazine (mCPP): The addition of a chlorine atom at the meta position of the phenyl ring in mCPP confers significant agonist activity at serotonin receptors, particularly the 5-HT2C subtype.[5]

Projected Profile of Benzyl 3-phenylpiperazine-1-carboxylate

Based on the structure-activity relationships of the comparator compounds, we can project a likely pharmacological profile for Benzyl 3-phenylpiperazine-1-carboxylate.

  • The 3-Phenylpiperazine Moiety: The presence of the phenyl group at the 3-position of the piperazine ring is a key structural feature.

  • The Benzyl Carboxylate Group at the 1-Position: The bulky benzyl carboxylate group at the N1 position will significantly influence the molecule's interaction with transporter binding sites. This group is likely to decrease the compound's potency as a monoamine releaser compared to the unsubstituted 1-phenylpiperazine. The steric hindrance may also modulate its selectivity towards the different monoamine transporters.

It is plausible that Benzyl 3-phenylpiperazine-1-carboxylate will act as a reuptake inhibitor rather than a releasing agent, due to the N1-substitution. The specific affinities for DAT, SERT, and NET would need to be determined experimentally to confirm this hypothesis and to establish its selectivity profile.

Experimental Protocols for a Self-Validating System

To empirically determine the pharmacological profile of Benzyl 3-phenylpiperazine-1-carboxylate and other novel phenylpiperazine derivatives, the following experimental workflows are recommended. These protocols are designed to be self-validating by incorporating appropriate controls and established reference compounds.

Synthesis of Phenylpiperazine Derivatives

The synthesis of novel phenylpiperazine derivatives can be achieved through various established synthetic routes. A general approach for the synthesis of N-substituted phenylpiperazines is outlined below.

General Synthesis Workflow for N-Substituted Phenylpiperazines start Starting Materials: - Phenylpiperazine - Appropriate benzyl halide or chloroformate step1 Reaction: - Dissolve phenylpiperazine in a suitable solvent (e.g., DCM). - Add a base (e.g., triethylamine). - Add the benzylating agent dropwise at 0°C. start->step1 step2 Work-up: - Quench the reaction. - Perform liquid-liquid extraction. - Wash the organic layer. step1->step2 step3 Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. step2->step3 end Final Product: - Characterize by NMR, MS, and HPLC. step3->end

Figure 2: A generalized workflow for the synthesis of N-substituted phenylpiperazine derivatives.

In Vitro Monoamine Transporter Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity and selectivity for the target transporter.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Assay Buffer: Prepare a suitable assay buffer containing appropriate ions and protease inhibitors.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow prep Prepare cell membranes expressing the target transporter. incubate Incubate membranes with radioligand and test compound. prep->incubate filter Separate bound and free radioligand by filtration. incubate->filter count Quantify radioactivity of bound ligand. filter->count analyze Calculate IC50 and Ki values. count->analyze

Figure 3: A simplified workflow for a radioligand binding assay.

In Vitro Monoamine Transporter Uptake Assays

Functional assays that measure the inhibition of neurotransmitter uptake provide complementary data to binding assays.

Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into cells expressing the corresponding transporter.

Protocol Outline:

  • Cell Culture: Plate cells stably expressing the human DAT, SERT, or NET in a 96-well plate.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.

  • Uptake: Initiate uptake by adding the radiolabeled neurotransmitter and incubate for a defined period.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Neurotransmitter Uptake Assay Workflow plate Plate cells expressing the target transporter. preincubate Pre-incubate cells with the test compound. plate->preincubate uptake Initiate uptake with a radiolabeled neurotransmitter. preincubate->uptake terminate Terminate uptake and wash cells. uptake->terminate quantify Lyse cells and quantify radioactivity. terminate->quantify analyze Calculate IC50 for uptake inhibition. quantify->analyze

Figure 4: A simplified workflow for a neurotransmitter uptake assay.

Conclusion

While a definitive pharmacological profile of Benzyl 3-phenylpiperazine-1-carboxylate awaits empirical validation, this guide provides a robust framework for its comparative analysis. By understanding the structure-activity relationships within the broader class of phenylpiperazine derivatives, researchers can formulate informed hypotheses about its potential interactions with monoamine transporters. The provided experimental protocols offer a clear path for the in-vitro characterization of this and other novel compounds, enabling a deeper understanding of their therapeutic potential and mechanism of action. The continued exploration of the phenylpiperazine scaffold, guided by systematic and rigorous experimental evaluation, holds significant promise for the future of neuropharmacology.

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Comparative

A Comparative Analysis of the Neurotoxic Effects of Benzylpiperazine Derivatives: A Guide for Researchers

This guide provides an in-depth comparative analysis of the neurotoxic effects of benzylpiperazine (BZP) and its common derivatives: 3-trifluoromethylphenylpiperazine (TFMPP), 3-chlorophenylpiperazine (mCPP), and 4-metho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the neurotoxic effects of benzylpiperazine (BZP) and its common derivatives: 3-trifluoromethylphenylpiperazine (TFMPP), 3-chlorophenylpiperazine (mCPP), and 4-methoxyphenylpiperazine (MeOPP). Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to elucidate the mechanisms of neurotoxicity and provide a framework for in vitro assessment.

Introduction: The Rise of Benzylpiperazine Derivatives and the Need for Neurotoxicity Profiling

Benzylpiperazine (BZP) and its analogues are a class of synthetic compounds that have gained notoriety as recreational drugs, often marketed as "party pills" or alternatives to illicit substances like MDMA.[1][2] Their stimulant and, in some cases, hallucinogenic properties stem from their interaction with central monoamine neurotransmitter systems.[1][3] However, emerging evidence points towards a significant potential for neurotoxicity, raising public health concerns and necessitating a deeper understanding of their mechanisms of action. This guide aims to provide a comparative overview of the neurotoxic profiles of BZP and its key derivatives, offering a valuable resource for the scientific community.

Mechanistic Insights into Benzylpiperazine-Induced Neurotoxicity

BZP's neurotoxic effects are primarily linked to its ability to induce the release and inhibit the reuptake of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[2][4] This surge in synaptic monoamines can lead to a cascade of detrimental cellular events. In vitro studies utilizing human neuroblastoma SH-SY5Y cells have demonstrated that BZP exposure leads to:

  • Oxidative Stress: An increase in the production of reactive oxygen species (ROS).[4][5]

  • Mitochondrial Dysfunction: Inhibition of mitochondrial complex-I activity and a decrease in cellular ATP levels.[4][5]

  • Apoptosis: Induction of programmed cell death, evidenced by the activation of caspase-3 and changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[4][5]

The disruption of cellular homeostasis by these mechanisms can ultimately lead to neuronal cell death.[5]

Comparative Neurotoxic Profiles of Benzylpiperazine Derivatives

While sharing a common piperazine core, substitutions on the phenyl ring significantly alter the pharmacological and toxicological properties of these derivatives.

1-Benzylpiperazine (BZP)

As the parent compound, BZP primarily exerts its effects through the dopaminergic and noradrenergic systems.[6] Animal studies have shown that BZP stimulates the release and inhibits the reuptake of dopamine and norepinephrine.[2] Its interaction with the serotonin system is less pronounced.[7] The neurotoxic cascade initiated by BZP is characterized by significant oxidative stress and mitochondrial impairment, leading to apoptosis.[4][5]

3-Trifluoromethylphenylpiperazine (TFMPP)

In contrast to BZP, TFMPP has a more pronounced effect on the serotonergic system, acting as a serotonin agonist.[1][6] It is often found in combination with BZP in recreational products to mimic the effects of MDMA.[8] In vitro studies have shown TFMPP to be a potent inducer of cytotoxicity, even more so than BZP in some assays.[9] The combination of BZP and TFMPP can lead to synergistic toxic effects, including significant hepatotoxicity.[9]

3-Chlorophenylpiperazine (mCPP)

mCPP is another serotonergic agent, acting as a non-selective serotonin receptor agonist.[3] Like TFMPP, it is often found in combination with BZP.[3] The neurotoxic potential of mCPP is linked to its potent interaction with various serotonin receptor subtypes, which can disrupt normal neuronal signaling and contribute to excitotoxicity.

4-Methoxyphenylpiperazine (MeOPP)

MeOPP is a lesser-studied derivative, but available data suggests it also interacts with monoamine systems. Its neurotoxic profile is still being fully elucidated, but initial in vitro studies indicate it can induce cytotoxicity in neuronal cell lines.

Quantitative Comparison of Neurotoxic Potency

The following tables summarize key experimental data from in vitro studies, providing a quantitative comparison of the neurotoxic potential of BZP and its derivatives.

Table 1: Comparative Cytotoxicity in Human-Derived HepaRG Cells (MTT Assay)

CompoundEC50 (mM)
BZP6.60
TFMPP0.45

Data sourced from a study on in vitro hepatotoxicity, which provides insights into general cytotoxicity.[9]

Table 2: Comparative Cytotoxicity in Primary Rat Hepatocytes (MTT Assay)

CompoundEC50 (mM)
BZP2.20
TFMPP0.14

Data sourced from the same in vitro hepatotoxicity study, highlighting differences in cell-type sensitivity.[9]

Key Neurotoxic Pathways: A Visual Representation

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways involved in the neurotoxicity of benzylpiperazine derivatives.

BZP_Neurotoxicity BZP Benzylpiperazine (BZP) DAT_NET Dopamine Transporter (DAT) Norepinephrine Transporter (NET) BZP->DAT_NET Inhibits Reuptake & Promotes Efflux Monoamine_Release Increased Dopamine & Norepinephrine Release DAT_NET->Monoamine_Release ROS Reactive Oxygen Species (ROS) Production Monoamine_Release->ROS Mitochondria Mitochondrial Dysfunction (Complex-I Inhibition, ↓ATP) ROS->Mitochondria Apoptosis Apoptosis (Caspase-3 Activation) Mitochondria->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death

Caption: Proposed neurotoxic pathway of Benzylpiperazine (BZP).

TFMPP_mCPP_Neurotoxicity TFMPP_mCPP TFMPP / mCPP SERT Serotonin Transporter (SERT) & Serotonin Receptors (5-HTR) TFMPP_mCPP->SERT Agonist Activity Serotonin_Release Increased Serotonin Signaling SERT->Serotonin_Release Excitotoxicity Excitotoxicity Serotonin_Release->Excitotoxicity Apoptosis Apoptosis Excitotoxicity->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death

Caption: Proposed neurotoxic pathway of TFMPP and mCPP.

Experimental Protocols for In Vitro Neurotoxicity Assessment

The following are generalized protocols for key in vitro assays used to assess the neurotoxicity of benzylpiperazine derivatives. These should be optimized for specific cell lines and experimental conditions.

Cell Culture and Treatment

The human neuroblastoma SH-SY5Y cell line is a commonly used and relevant model for neurotoxicity studies.[5][10]

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.

  • Cell Plating: Seed cells in appropriate well plates (e.g., 96-well plates for viability assays) at a predetermined density to ensure they are in the exponential growth phase during treatment.

  • Compound Preparation: Prepare stock solutions of BZP and its derivatives in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium.

  • Treatment: Expose the cells to a range of concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Incubation: After the treatment period, add the MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the activity of LDH released from damaged cells into the culture medium.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant.

  • Reagent Preparation: Prepare the LDH assay reaction mixture according to the manufacturer's instructions.

  • Reaction: Add the reaction mixture to the supernatant samples and incubate for the recommended time.

  • Measurement: Measure the absorbance at the specified wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Measurement of Reactive Oxygen Species (ROS)

The DCFDA (2',7'-dichlorofluorescin diacetate) assay is commonly used to measure intracellular ROS levels.

  • Staining: After treatment, wash the cells with PBS and incubate with DCFDA solution in the dark.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

  • Data Analysis: Express ROS levels as a fold change relative to the control group.

Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: After treatment, lyse the cells using a specific lysis buffer.

  • Substrate Addition: Add a caspase-3-specific substrate conjugated to a colorimetric or fluorometric reporter to the cell lysates.

  • Incubation: Incubate the reaction mixture to allow for substrate cleavage by active caspase-3.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Express caspase-3 activity as a fold change relative to the control group.

Conclusion and Future Directions

The available evidence strongly indicates that benzylpiperazine and its derivatives possess significant neurotoxic potential. The primary mechanisms of this toxicity involve disruption of monoamine systems, induction of oxidative stress, mitochondrial dysfunction, and apoptosis. The specific substitutions on the phenylpiperazine structure modulate the potency and the primary molecular targets of these compounds, with TFMPP and mCPP showing a greater propensity for serotonergic disruption compared to the predominantly dopaminergic and noradrenergic actions of BZP.

Future research should focus on direct, comprehensive comparative studies of a wider range of benzylpiperazine derivatives to establish a more definitive ranking of their neurotoxic potential. Furthermore, the use of more complex in vitro models, such as 3D cell cultures and co-cultures of different neuronal cell types, could provide a more physiologically relevant assessment of their neurotoxicity. Investigating the long-term consequences of exposure to these compounds, even at low doses, is also crucial for understanding the full scope of their public health risk. This guide provides a solid foundation for researchers to design and execute robust studies to further unravel the neurotoxic complexities of this class of emerging psychoactive substances.

References

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Validation

Unraveling the Enigmatic Mechanism: A Comparative Guide to Benzyl 3-phenylpiperazine-1-carboxylate Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals. In the ever-evolving landscape of neuropharmacology, the quest for novel psychoactive compounds with tailored mechanisms of action is para...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the ever-evolving landscape of neuropharmacology, the quest for novel psychoactive compounds with tailored mechanisms of action is paramount. The family of Benzyl 3-phenylpiperazine-1-carboxylate derivatives has emerged as a compelling area of investigation. Structurally related to known psychoactive agents, these compounds hold the potential for nuanced modulation of key neurotransmitter systems. This guide provides a comprehensive framework for elucidating their mechanism of action, offering a comparative analysis with established alternatives and detailing the requisite experimental methodologies. Our approach is grounded in scientific integrity, ensuring that each step contributes to a robust and validated understanding of these novel derivatives.

The Rationale: Why Investigate Benzyl 3-phenylpiperazine-1-carboxylate Derivatives?

The core structure of these derivatives shares features with 1-benzylpiperazine (BZP), a compound known for its stimulant and euphoric properties, and various phenylpiperazine analogues that exhibit a spectrum of activities at serotonin and dopamine receptors.[1][2][3] BZP itself has a mixed mechanism of action, impacting both the serotonergic and dopaminergic systems in a manner akin to MDMA, albeit with lower potency.[2] Furthermore, different substitutions on the phenylpiperazine moiety have been shown to confer selectivity for specific dopamine (D2, D3) and serotonin (5-HT1A, 5-HT7) receptor subtypes, acting as antagonists or partial agonists.[1][4][5][6]

This structural heritage strongly suggests that Benzyl 3-phenylpiperazine-1-carboxylate derivatives are likely to interact with monoamine neurotransmitter systems. The addition of the benzyl carboxylate group introduces a novel chemical dimension, potentially altering receptor affinity, selectivity, and functional activity compared to their simpler BZP and phenylpiperazine cousins. A thorough investigation into their mechanism of action is therefore not only scientifically intriguing but also crucial for assessing their therapeutic potential and safety profile.

The Comparative Landscape: Benchmarking Against Established Modulators

To provide context and a rigorous evaluation of the novel derivatives, a comparative analysis against well-characterized compounds is essential. Based on the hypothesized targets, the following compounds serve as appropriate benchmarks:

  • 1-Benzylpiperazine (BZP): As the parent compound, BZP provides a direct comparison to understand the influence of the 3-phenyl and 1-carboxylate modifications. Its known mixed dopaminergic and serotonergic activity makes it a crucial reference.[2][7]

  • d-Amphetamine: A classic central nervous system stimulant, amphetamine primarily acts by increasing the release of dopamine and norepinephrine.[8][9][10][11][12] It serves as a benchmark for assessing potential monoamine-releasing properties.

  • MDMA (3,4-methylenedioxymethamphetamine): Known for its potent effects on serotonin release and reuptake inhibition, MDMA is a valuable comparator for evaluating the serotonergic activity of the new derivatives.[13][14][15][16][17]

  • Selective Receptor Ligands: Depending on the initial screening results, known selective antagonists and agonists for specific dopamine and serotonin receptor subtypes (e.g., haloperidol for D2, buspirone for 5-HT1A) will be crucial for detailed pharmacological characterization.

Elucidating the Mechanism: A Step-by-Step Experimental Blueprint

To systematically unravel the mechanism of action of Benzyl 3-phenylpiperazine-1-carboxylate derivatives, a multi-tiered experimental approach is proposed. This workflow is designed to progress from broad, initial screening to a detailed characterization of the molecular interactions and downstream cellular effects.

Experimental_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Downstream Signaling & Validation A Receptor Binding Assays (Dopamine & Serotonin Receptor Panels) B Functional Assays (e.g., cAMP, Calcium Flux) A->B Identified Targets C Monoamine Transporter Assays (Uptake & Release) A->C Initial Hits D Downstream Signaling Pathway Analysis (e.g., Western Blot for pERK) B->D Confirmed Activity E In Vivo Behavioral Assays (e.g., Locomotor Activity, Drug Discrimination) C->E Confirmed Activity D->E Mechanistic Insight

Caption: A phased experimental workflow for elucidating the mechanism of action.

Phase 1: Target Identification - Receptor Binding Assays

The initial step is to determine the binding affinities of the Benzyl 3-phenylpiperazine-1-carboxylate derivatives across a panel of relevant G-protein coupled receptors (GPCRs), with a primary focus on dopamine and serotonin receptor subtypes.

Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human receptor of interest (e.g., D1, D2, D3, 5-HT1A, 5-HT2A, 5-HT7). Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the test compound (Benzyl 3-phenylpiperazine-1-carboxylate derivative or comparator).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 values to binding affinities (Ki) using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities (Ki, nM)

CompoundD2 ReceptorD3 Receptor5-HT1A Receptor5-HT2A Receptor5-HT7 Receptor
Derivative 1 Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Derivative 2 Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
BZP Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
d-Amphetamine Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
MDMA Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Phase 2: Functional Characterization

Once binding affinities are established, the next crucial step is to determine the functional activity of the derivatives at the identified target receptors. Are they agonists, antagonists, or partial agonists?

Protocol: cAMP Functional Assay (for Gs or Gi-coupled receptors, e.g., D1, D2, 5-HT1A)

  • Cell Culture: Use cell lines expressing the receptor of interest and engineered to report changes in cyclic AMP (cAMP) levels (e.g., using a CRE-luciferase reporter system).

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curves to determine the potency (EC50 for agonists) and efficacy (Emax) of the compounds. For antagonists, calculate the pA2 or Ki values.

Data Presentation: Comparative Functional Activity (EC50/IC50, nM and Emax, %)

CompoundReceptorFunctional ActivityEC50/IC50 (nM)Emax (%)
Derivative 1 D2e.g., AntagonistExperimental DataExperimental Data
Derivative 1 5-HT1Ae.g., Partial AgonistExperimental DataExperimental Data
Derivative 2 D2e.g., AgonistExperimental DataExperimental Data
BZP D2e.g., Weak Partial AgonistLiterature/Experimental DataLiterature/Experimental Data
Phase 3: Downstream Signaling Pathway Analysis

To further confirm the mechanism of action, it is important to investigate the downstream signaling pathways activated or inhibited by the compounds. For many dopamine and serotonin receptors, this involves the mitogen-activated protein kinase (MAPK) pathway, particularly the phosphorylation of ERK (pERK).

Signaling_Pathway cluster_0 Hypothesized GPCR Signaling Ligand Benzyl 3-phenylpiperazine-1-carboxylate Derivative Receptor Dopamine/Serotonin Receptor Ligand->Receptor G_Protein G-protein Receptor->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger MAPK_Cascade MAPK_Cascade Second_Messenger->MAPK_Cascade Transcription_Factor Transcription Factor (e.g., CREB) MAPK_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

Caption: A simplified diagram of a potential GPCR signaling pathway.

Protocol: Western Blot for pERK/ERK

  • Cell Treatment: Treat cells expressing the target receptor with the test compound for various time points.

  • Protein Extraction: Lyse the cells and collect the total protein.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Quantification: Densitometrically quantify the pERK and total ERK bands and express the results as a ratio of pERK/total ERK.

Conclusion: Synthesizing the Evidence for a Comprehensive Mechanistic Profile

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Comparative

A Technical Guide to the Cross-Validation of Binding Affinity for Benzyl 3-phenylpiperazine-1-carboxylate and its Analogs as Bcl-2 Family Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the cross-validation of binding affinity data for Benzyl 3-phenylpiperazine-1-carboxylate and its related a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the cross-validation of binding affinity data for Benzyl 3-phenylpiperazine-1-carboxylate and its related analogs targeting the B-cell lymphoma 2 (Bcl-2) family of proteins. We will delve into the rationale behind experimental choices, present detailed protocols for key binding assays, and compare the binding profiles of the benzylpiperazine scaffold to established inhibitors in the field.

Introduction: The Critical Role of Binding Affinity in Targeting Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, making them compelling targets for cancer therapeutics.[1] This family includes pro-survival members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members.[1] In many cancers, the overexpression of pro-survival proteins allows malignant cells to evade apoptosis.[2] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the natural cell death process.[3]

The efficacy of such inhibitors is fundamentally linked to their binding affinity and selectivity for specific Bcl-2 family members.[1] A high binding affinity, typically reflected by a low dissociation constant (Kd) or inhibition constant (Ki), is a prerequisite for potent therapeutic activity. Furthermore, selectivity for a particular anti-apoptotic protein, such as Mcl-1, over others like Bcl-2 and Bcl-xL, can mitigate off-target effects and associated toxicities.[4]

Benzylpiperazine derivatives have emerged as a promising scaffold for the development of selective Mcl-1 inhibitors.[4] While extensive research has been conducted on this class of molecules, this guide will focus on the methodologies required to rigorously validate the binding affinity of specific analogs like Benzyl 3-phenylpiperazine-1-carboxylate, for which public data is not yet available, by comparing its broader class to well-characterized inhibitors.

The Imperative of Cross-Validation in Binding Affinity Determination

Relying on a single method for determining binding affinity can be misleading due to technique-specific artifacts. Therefore, a cross-validation approach using multiple orthogonal assays is crucial for generating a robust and reliable binding profile. This guide will focus on three widely accepted, yet distinct, methodologies: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.

G cluster_0 Binding Affinity Measurement SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Cross_Validation Cross-Validation (Confidence in Data) SPR->Cross_Validation ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Affinity) ITC->Cross_Validation Radioligand Radioligand Binding Assay (Affinity) Radioligand->Cross_Validation Reliable_Binding_Profile Reliable Binding Profile (Kd, Ki, Selectivity) Cross_Validation->Reliable_Binding_Profile Leads to

Comparative Binding Affinity Data

The following table summarizes the binding affinities of a potent benzylpiperazine derivative and several established Bcl-2 family inhibitors. This comparative data is essential for contextualizing the potential efficacy and selectivity of new chemical entities based on the benzylpiperazine scaffold. It is important to note that specific experimental data for Benzyl 3-phenylpiperazine-1-carboxylate is not publicly available, and the data for the "Benzylpiperazine Derivative" represents a highly potent analog from a published study to illustrate the potential of this chemical class.[4]

Compound/InhibitorTarget ProteinBinding Affinity (Ki/Kd)Method
Benzylpiperazine Derivative Mcl-10.18 µM (Ki)Not Specified
Bcl-2No detectable bindingNot Specified
Bcl-xLNo detectable bindingNot Specified
Venetoclax (ABT-199) Bcl-2<0.01 nM (Ki)Not Specified
Bcl-xL48 nM (Ki)Not Specified
Mcl-1>4400 nM (Ki)Not Specified
Navitoclax (ABT-263) Bcl-2≤0.5 nM (Ki)Not Specified
Bcl-xL≤1 nM (Ki)Not Specified
Mcl-1>1000 nM (Ki)Not Specified
S63845 Mcl-10.19 nM (Kd)Not Specified
Bcl-2No discernible bindingNot Specified
Bcl-xLNo discernible bindingNot Specified
A-1210477 Mcl-10.454 nM (Ki)Not Specified
Bcl-2>100-fold selectivityNot Specified
Bcl-xL>100-fold selectivityNot Specified

Experimental Protocols for Binding Affinity Determination

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte, providing both kinetic (kon, koff) and affinity (Kd) data.[5][6]

SPR_Workflow cluster_SPR SPR Experimental Workflow Immobilization 1. Immobilize Bcl-2 Family Protein on Sensor Chip Injection 2. Inject Benzylpiperazine Derivative (Analyte) Immobilization->Injection Association 3. Monitor Association Phase (Binding) Injection->Association Dissociation 4. Inject Buffer (Dissociation) Association->Dissociation Regeneration 5. Regenerate Sensor Surface Dissociation->Regeneration Analysis 6. Data Analysis (kon, koff, Kd) Regeneration->Analysis

Protocol:

  • Protein Immobilization:

    • Recombinantly express and purify the target Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL).

    • Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target protein to the desired level (e.g., 2000-4000 Resonance Units) via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Preparation:

    • Prepare a stock solution of Benzyl 3-phenylpiperazine-1-carboxylate or its analog in a suitable solvent (e.g., DMSO).

    • Create a dilution series of the analyte in running buffer (e.g., HBS-EP+). Ensure the final DMSO concentration is consistent across all samples and ideally below 1%.

  • Binding Measurement:

    • Inject the analyte dilutions over the sensor surface at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer is injected.

    • Regenerate the sensor surface between each analyte concentration using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

ITC_Workflow cluster_ITC ITC Experimental Workflow Cell 1. Load Bcl-2 Family Protein into Sample Cell Titration 3. Titrate Ligand into Protein (Stepwise Injections) Cell->Titration Syringe 2. Load Benzylpiperazine Derivative into Syringe Syringe->Titration Heat 4. Measure Heat Change per Injection Titration->Heat Analysis 5. Data Analysis (Kd, n, ΔH, ΔS) Heat->Analysis

Protocol:

  • Sample Preparation:

    • Dialyze the purified Bcl-2 family protein and dissolve the Benzyl 3-phenylpiperazine-1-carboxylate analog in the same buffer to minimize buffer mismatch effects.

    • Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

    • Allow the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Radioligand Binding Assay

This is a highly sensitive and quantitative method that uses a radiolabeled ligand to determine the affinity and density of receptors. A competition binding assay format is typically used to determine the affinity of an unlabeled test compound.

Radioligand_Workflow cluster_Radio Radioligand Binding Assay Workflow Incubation 1. Incubate Protein, Radioligand, & Unlabeled Compound Separation 2. Separate Bound from Free Radioligand (Filtration) Incubation->Separation Quantification 3. Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis 4. Data Analysis (IC50, Ki) Quantification->Analysis

Protocol:

  • Reagent Preparation:

    • Prepare purified Bcl-2 family protein.

    • Select a suitable radioligand with high affinity and specificity for the target protein (e.g., a tritiated or iodinated known inhibitor).

    • Prepare a dilution series of the unlabeled test compound (Benzyl 3-phenylpiperazine-1-carboxylate).

  • Assay Incubation:

    • In a multi-well plate, incubate a fixed concentration of the protein and the radioligand with varying concentrations of the unlabeled test compound.

    • Include controls for total binding (protein + radioligand) and non-specific binding (protein + radioligand + a high concentration of a known unlabeled inhibitor).

    • Allow the reaction to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filtermat, which traps the protein-ligand complexes.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Structure-Activity Relationship (SAR) Insights

The versatile structure of the piperazine ring allows for extensive modifications to optimize pharmacological activity. For benzylpiperazine derivatives targeting Bcl-2 family proteins, the following SAR insights can be considered:

  • The Benzyl Group: Substitutions on the benzyl ring can significantly impact binding affinity and selectivity. Exploring a range of electron-donating and electron-withdrawing groups can probe interactions with specific residues in the binding pocket of Mcl-1.

  • The Phenyl Group at Position 3: The introduction of a phenyl group at the 3-position of the piperazine ring, as in the case of Benzyl 3-phenylpiperazine-1-carboxylate, adds a significant hydrophobic moiety. This group could potentially form favorable interactions within the hydrophobic binding groove of Mcl-1, but this requires experimental confirmation.

  • The Carboxylate Group: The benzyl carboxylate at the 1-position of the piperazine is a key feature. Modifications to this group could influence solubility, cell permeability, and binding interactions.

Conclusion

The cross-validation of binding affinity data is a cornerstone of modern drug discovery. For novel compounds like Benzyl 3-phenylpiperazine-1-carboxylate, a multi-faceted approach employing orthogonal techniques such as SPR, ITC, and radioligand binding assays is essential to build a high-confidence binding profile. While direct experimental data for this specific molecule is yet to be reported, the promising activity of the broader benzylpiperazine class against Mcl-1 underscores the importance of conducting these rigorous validation studies. By comparing the results to established inhibitors and leveraging a deep understanding of the underlying principles of each assay, researchers can make well-informed decisions in the hit-to-lead and lead optimization phases of drug development.

References

  • Bai, L., Chen, J., McEachern, D., Liu, L., Zhou, H., Aguilar, A., et al. (2014). BM-1197: a novel and potent small-molecule inhibitor of Bcl-2 and Bcl-xL for cancer therapy. Journal of Medicinal Chemistry, 57(15), 6342-6359. Available at: [Link]

  • Caenepeel, S., et al. (2018). AMG 176, a selective MCL1 inhibitor, is effective in hematologic cancer models alone and in combination with other therapies. Cancer Discovery, 8(12), 1582-1597. Available at: [Link]

  • Delbridge, A. R., & Strasser, A. (2015). The BCL-2 protein family, BH3-mimetics and cancer therapy. Cell Death & Differentiation, 22(7), 1071–1080. Available at: [Link]

  • Ding, X., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem, 8(12), 1986-2014. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Glaser, M., et al. (2005). A simple surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 346(1), 132-140. Available at: [Link]

  • Jadhav, P., & Mishra, A. (2021). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Mini-Reviews in Medicinal Chemistry, 21(15), 2098-2120. Available at: [Link]

  • Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-ligand interactions: a guide to experimental design and data analysis. Methods, 19(2), 213-221. Available at: [Link]

  • Williams, C., & Addona, G. H. (2000). The integration of SPR biosensor technology with mass spectrometry: a new discovery tool for biotechnology. Trends in Biotechnology, 18(2), 45-48. Available at: [Link]

  • Zhang, H., et al. (2002). Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells. Proceedings of the National Academy of Sciences, 99(22), 14224-14229. Available at: [Link]

  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 302-336. Available at: [Link]

  • Kaan, H. Y., et al. (2010). A surface plasmon resonance-based assay for small-molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 403(1-2), 125-131. Available at: [Link]

  • Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells. (2022). Science Signaling, 15(730), eabm0177. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2021). Mini reviews in medicinal chemistry, 21(15), 2098–2120. Available at: [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2018). Methods in molecular biology (Clifton, N.J.), 1869, 167–181. Available at: [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). Journal of visualized experiments : JoVE, (55), 2796. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. (1998). The Journal of pharmacology and experimental therapeutics, 286(2), 640–648. Available at: [Link]

  • What are Mcl-1 inhibitors and how do they work? (2024). Patsnap Synapse. Available at: [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available at: [Link]

  • Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold. (2012). Journal of medicinal chemistry, 55(10), 4664–4682. Available at: [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2005). Analytical biochemistry, 346(1), 132–140. Available at: [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. (2013). Methods in molecular biology (Clifton, N.J.), 1008, 15–33. Available at: [Link]

  • Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells. (2002). Proceedings of the National Academy of Sciences of the United States of America, 99(22), 14224–14229. Available at: [Link]

  • Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma. (2021). Frontiers in oncology, 11, 709337. Available at: [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers in Oncology, 12, 911124. Available at: [Link]

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Sources

Validation

A Researcher's Guide to Benchmarking D₂/D₃ Receptor Selectivity: The Case of Benzyl 3-phenylpiperazine-1-carboxylate

For researchers and drug development professionals navigating the intricate landscape of neuropsychiatric and neurodegenerative disorders, the dopamine D₂ and D₃ receptors represent critical targets. The subtle yet signi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the intricate landscape of neuropsychiatric and neurodegenerative disorders, the dopamine D₂ and D₃ receptors represent critical targets. The subtle yet significant differences between these two receptor subtypes offer a promising avenue for therapeutic intervention with improved side-effect profiles. This guide provides an in-depth, technical comparison of the selectivity of phenylpiperazine compounds, using Benzyl 3-phenylpiperazine-1-carboxylate as a representative example, against established benchmarks for the dopamine D₂ and D₃ receptors. We will delve into the experimental methodologies required to robustly characterize such selectivity, providing not just protocols, but the scientific rationale behind them.

The Significance of D₂ vs. D₃ Selectivity

The dopamine D₂ and D₃ receptors, both members of the D₂-like family of G-protein coupled receptors (GPCRs), share a high degree of sequence homology, particularly within their transmembrane domains.[1][2][3] This structural similarity has historically made the development of subtype-selective ligands a formidable challenge. Both receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]

Despite these similarities, their distinct anatomical distribution and physiological roles underscore the importance of selective targeting. D₂ receptors are widely expressed in brain regions associated with motor control, while D₃ receptors are more concentrated in limbic areas that govern cognition, emotion, and reward.[5] This differential localization suggests that D₃-selective compounds could offer therapeutic benefits for conditions like addiction and depression, potentially avoiding the motor side effects associated with non-selective D₂ receptor antagonists.[5]

Benchmarking Strategy: A Multi-Faceted Approach

To comprehensively evaluate the selectivity of a novel compound like Benzyl 3-phenylpiperazine-1-carboxylate, a multi-tiered experimental approach is essential. This involves not only determining the binding affinity at each receptor subtype but also assessing the functional consequences of this binding. Here, we outline a robust benchmarking strategy that incorporates both binding and functional assays.

The Compound of Interest and Selected Benchmarks

Our focus is on Benzyl 3-phenylpiperazine-1-carboxylate , a representative of the phenylpiperazine class of compounds known to possess affinity for dopamine receptors. Due to the limited publicly available data on this specific molecule, we will draw upon data from structurally related N-phenylpiperazine analogs to illustrate the benchmarking process.[2][3][6][7]

To provide a meaningful comparison, we have selected the following well-characterized benchmark compounds:

  • Eticlopride: A well-established D₂/D₃ receptor antagonist with a slight preference for D₂ receptors.[8][9]

  • Pramipexole: A dopamine agonist with higher affinity for the D₃ receptor subtype.[10][11][12]

  • PD 128907: A potent and highly selective D₃ receptor agonist.[13]

Comparative Analysis: Binding Affinity and Functional Potency

A direct comparison of the binding affinities (Ki) and functional potencies (EC₅₀ or IC₅₀) of the test compound and the benchmarks provides a quantitative measure of selectivity. The following table summarizes representative data for our benchmark compounds and expected data for a hypothetical D₃-selective phenylpiperazine analog.

CompoundD₂ Receptor Ki (nM)D₃ Receptor Ki (nM)Selectivity (D₂ Ki / D₃ Ki)Functional Assay (EC₅₀/IC₅₀, nM)
Eticlopride ~0.2-0.5[8][9]~0.8-1.5[8]~0.25 - 0.3D₂ Antagonist
Pramipexole ~3.9 - 19[10][11]~0.5 - 9[10][11]~4 - 8D₃-preferring Agonist
PD 128907 -->50-fold D₃ selective[13]D₃ Agonist
Phenylpiperazine Analog (hypothetical) >100<5>20D₃-selective ligand

Note: Ki values can vary depending on the experimental conditions and cell lines used.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed protocols for the key assays used to determine dopamine receptor selectivity. The rationale behind each step is explained to ensure a thorough understanding of the experimental design.

Radioligand Binding Assay: Quantifying Affinity

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Principle: A constant concentration of a radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated.[14]

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 expressing D₂ or D₃) harvest Cell Harvesting cell_culture->harvest homogenize Homogenization (in lysis buffer) harvest->homogenize centrifuge Centrifugation (pellet membranes) homogenize->centrifuge resuspend Resuspend & Store (-80°C) centrifuge->resuspend incubate Incubation (Membranes + Radioligand + Test Compound) resuspend->incubate filter Rapid Filtration (separate bound from free radioligand) incubate->filter wash Washing filter->wash scintillation Scintillation Counting wash->scintillation ic50 IC₅₀ Determination (non-linear regression) scintillation->ic50 cheng_prusoff Cheng-Prusoff Equation (Ki calculation) ic50->cheng_prusoff selectivity Selectivity Calculation (Ki D₂ / Ki D₃) cheng_prusoff->selectivity

Radioligand Binding Assay Workflow

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing either the human dopamine D₂ or D₃ receptor.[15]

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]-Spiperone or [³H]-Methylspiperone), and varying concentrations of the test compound or benchmark compound.

    • For non-specific binding control wells, add a high concentration of a known D₂/D₃ antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[16]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.[17]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Allow the filters to dry, then add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

    • The selectivity is determined by the ratio of the Ki values (Ki D₂ / Ki D₃).

Functional Assays: Assessing Downstream Signaling

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist at the receptor.

Principle: Since D₂ and D₃ receptors are Gi-coupled, their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the ability of a compound to modulate cAMP production, typically after stimulating adenylyl cyclase with forskolin.

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed Cells (CHO or HEK293 expressing D₂ or D₃) incubate_cells Incubate Overnight seed_cells->incubate_cells add_forskolin Add Forskolin (to stimulate adenylyl cyclase) incubate_cells->add_forskolin add_compound Add Test Compound add_forskolin->add_compound incubate_assay Incubate add_compound->incubate_assay lyse_cells Lyse Cells incubate_assay->lyse_cells detect_camp Detect cAMP (e.g., HTRF, ELISA) lyse_cells->detect_camp dose_response Dose-Response Curve detect_camp->dose_response ec50_ic50 EC₅₀/IC₅₀ Calculation dose_response->ec50_ic50 emax Emax Determination ec50_ic50->emax

cAMP Accumulation Assay Workflow

Detailed Protocol:

  • Cell Culture:

    • Use a suitable cell line (e.g., CHO-K1 or HEK293) stably expressing the human dopamine D₂ or D₃ receptor.[18]

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells and replace the medium with a stimulation buffer.

    • To measure agonist activity, add varying concentrations of the test compound in the presence of a fixed concentration of forskolin.

    • To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known D₂/D₃ agonist (e.g., quinpirole) and forskolin.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP levels against the logarithm of the compound concentration.

    • For agonists, calculate the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

    • For antagonists, calculate the IC₅₀ (half-maximal inhibitory concentration).

Principle: Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. This interaction is a key step in receptor desensitization and can also initiate G protein-independent signaling pathways. This assay measures the recruitment of β-arrestin to the activated receptor.[5]

Experimental Workflow:

G cluster_cell_line Cell Line Engineering cluster_assay_run Assay Execution cluster_analysis_beta Data Interpretation transfect Transfect Cells with Receptor-tag & β-arrestin-tag constructs select Select Stable Cell Line transfect->select seed Seed Cells select->seed add_ligand Add Test Ligand seed->add_ligand incubate_plate Incubate add_ligand->incubate_plate read_signal Read Signal (e.g., luminescence, fluorescence) incubate_plate->read_signal plot_curve Plot Dose-Response Curve read_signal->plot_curve calc_params Calculate EC₅₀ and Emax plot_curve->calc_params

β-Arrestin Recruitment Assay Workflow

Detailed Protocol:

  • Cell Line and Reagents:

    • Utilize a cell line engineered to express the D₂ or D₃ receptor fused to one part of a reporter enzyme (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary part of the reporter.[19][20]

    • Commercially available assay systems like DiscoverX's PathHunter or Promega's NanoBiT are commonly used.

  • Assay Procedure:

    • Seed the engineered cells in a 96-well plate and culture overnight.

    • Add varying concentrations of the test compound (for agonist mode) or pre-incubate with the test compound before adding a reference agonist (for antagonist mode).[20]

    • Incubate the plate at 37°C for a specified duration (e.g., 90 minutes).[20]

  • Signal Detection:

    • Add the detection reagents according to the manufacturer's protocol and measure the luminescent or fluorescent signal.

  • Data Analysis:

    • Construct dose-response curves and determine the EC₅₀ and Emax values for agonists or IC₅₀ values for antagonists.

D₂ vs. D₃ Signaling Pathways: A Visual Representation

While both D₂ and D₃ receptors primarily signal through the Gi/o pathway to inhibit adenylyl cyclase, there are emerging differences in their downstream signaling and regulatory mechanisms, particularly concerning β-arrestin recruitment and receptor internalization. D₂ receptors tend to undergo more robust agonist-induced endocytosis compared to D₃ receptors, which may be more prone to desensitization.[5]

G cluster_d2 Dopamine D₂ Receptor Signaling cluster_d3 Dopamine D₃ Receptor Signaling D2R D₂ Receptor Gi_D2 Gi/o D2R->Gi_D2 Agonist beta_arrestin_D2 β-Arrestin D2R->beta_arrestin_D2 AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 ↓ PKA cAMP_D2->PKA_D2 internalization_D2 Receptor Internalization beta_arrestin_D2->internalization_D2 D3R D₃ Receptor Gi_D3 Gi/o D3R->Gi_D3 Agonist beta_arrestin_D3 β-Arrestin D3R->beta_arrestin_D3 AC_D3 Adenylyl Cyclase Gi_D3->AC_D3 cAMP_D3 ↓ cAMP AC_D3->cAMP_D3 PKA_D3 ↓ PKA cAMP_D3->PKA_D3 desensitization_D3 Desensitization beta_arrestin_D3->desensitization_D3

Simplified D₂ and D₃ Receptor Signaling Pathways

Conclusion

The meticulous benchmarking of novel compounds for dopamine D₂ and D₃ receptor selectivity is paramount for the development of next-generation therapeutics with enhanced efficacy and reduced side effects. By employing a combination of radioligand binding assays to determine affinity and functional assays such as cAMP accumulation and β-arrestin recruitment to assess downstream signaling, researchers can build a comprehensive selectivity profile. The phenylpiperazine scaffold, represented here by Benzyl 3-phenylpiperazine-1-carboxylate, continues to be a promising starting point for the design of D₃-selective ligands. The methodologies and comparative data presented in this guide provide a robust framework for such investigations, empowering researchers to make data-driven decisions in their drug discovery programs.

References

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Comparative

A Head-to-Head Comparison of Benzyl 3-phenylpiperazine-1-carboxylate with Known Receptor Ligands: A Guide for Researchers

Foreword: Navigating the Knowns and the Unknowns in Receptor Pharmacology In the dynamic landscape of drug discovery and neuropharmacology, the exploration of novel chemical entities is paramount. Benzyl 3-phenylpiperazi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Knowns and the Unknowns in Receptor Pharmacology

In the dynamic landscape of drug discovery and neuropharmacology, the exploration of novel chemical entities is paramount. Benzyl 3-phenylpiperazine-1-carboxylate, a molecule featuring the privileged piperazine scaffold, presents an intriguing subject for investigation. However, as of the current scientific literature, a detailed public characterization of its receptor binding profile is not available. This guide, therefore, takes an inferential and educational approach. We will first delve into the well-established pharmacology of structurally related phenylpiperazine and benzylpiperazine derivatives to build a theoretical framework for the potential interactions of Benzyl 3-phenylpiperazine-1-carboxylate with key central nervous system targets.

This document will then provide a head-to-head comparison with well-characterized ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The objective is to offer researchers a scientifically grounded perspective on how this novel compound might perform and to provide the necessary experimental framework for its empirical validation.

The Phenylpiperazine Scaffold: A Versatile Pharmacophore

The piperazine ring is a ubiquitous feature in a vast number of biologically active compounds, recognized for its ability to interact with a wide array of biological targets.[1][2] When substituted with a phenyl group, the resulting phenylpiperazine moiety often confers affinity for monoamine receptors and transporters.[3][4] The nature and position of substituents on both the phenyl and piperazine rings can dramatically influence binding affinity and selectivity.[5][6]

Key Structural Considerations for Receptor Interaction:

  • The Piperazine Nitrogen Atoms: The basicity of the piperazine nitrogens is crucial for interaction with acidic residues within receptor binding pockets.

  • The Phenyl Ring: This aromatic group can engage in various interactions, including π-π stacking and hydrophobic interactions, with aromatic amino acid residues in the receptor.

  • Substituents on the Phenyl Ring: Electron-withdrawing or -donating groups can modulate the electronic properties of the aromatic system and introduce new interaction points.

  • Substituents on the Piperazine Nitrogen: The nature of the substituent on the second nitrogen of the piperazine ring is a key determinant of selectivity and functional activity.

Structural Overview: Benzyl 3-phenylpiperazine-1-carboxylate and Key Comparator Ligands

To contextualize the potential pharmacological profile of Benzyl 3-phenylpiperazine-1-carboxylate, we will compare it with three well-established and selective ligands for the dopamine, serotonin, and norepinephrine transporters.

DOT Script for Structural Comparison

G cluster_target Target Compound cluster_comparators Comparator Ligands B3P1C Benzyl 3-phenylpiperazine-1-carboxylate GBR12935 GBR-12935 (DAT Ligand) B3P1C->GBR12935 Comparison for DAT affinity Paroxetine Paroxetine (SERT Ligand) B3P1C->Paroxetine Comparison for SERT affinity Reboxetine Reboxetine (NET Ligand) B3P1C->Reboxetine Comparison for NET affinity

Caption: Structural relationship between the target compound and selected comparator ligands.

Comparative Analysis of Receptor Binding Profiles

The following table summarizes the known receptor binding affinities (Ki in nM) of our selected comparator ligands. This data provides a benchmark against which the theoretical profile of Benzyl 3-phenylpiperazine-1-carboxylate can be considered.

LigandPrimary TargetDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
GBR-12935 DAT~1-5>1000>1000
Paroxetine SERT>1000~0.1-1>100
Reboxetine NET>1000~100~1-10

Source: Data compiled from various pharmacological databases and literature.

Theoretical Binding Profile of Benzyl 3-phenylpiperazine-1-carboxylate

Based on the structure-activity relationships (SAR) of related phenylpiperazine and benzylpiperazine derivatives, we can hypothesize the potential receptor interactions of Benzyl 3-phenylpiperazine-1-carboxylate:

  • Dopamine Transporter (DAT) Affinity: The presence of the 3-phenylpiperazine moiety is a feature found in some compounds with affinity for the DAT.[7][8] The N-benzylcarboxylate group is a bulky substituent that could influence the orientation of the molecule within the binding pocket. Compared to potent and selective DAT inhibitors like GBR-12935, which possess a more extended and flexible side chain, the rigidity of the benzylcarboxylate group might result in a different binding mode and potentially lower, though not necessarily insignificant, affinity.

  • Serotonin Transporter (SERT) Affinity: Many phenylpiperazine derivatives exhibit high affinity for the serotonin transporter.[9] The specific substitution pattern is critical. The unsubstituted phenyl ring at the 3-position and the benzyl group on the carboxylate could contribute to SERT binding. However, highly potent and selective SERT ligands like paroxetine have distinct structural features, suggesting that Benzyl 3-phenylpiperazine-1-carboxylate might exhibit moderate, rather than high, affinity for SERT.

  • Norepinephrine Transporter (NET) Affinity: Affinity for NET within the phenylpiperazine class is also highly structure-dependent.[5] The overall shape and electronic distribution of Benzyl 3-phenylpiperazine-1-carboxylate do not strongly resemble classic NET inhibitors like reboxetine. Therefore, it is plausible that this compound may have a lower affinity for NET compared to DAT and SERT.

Experimental Protocols for Empirical Validation

To definitively characterize the receptor binding profile of Benzyl 3-phenylpiperazine-1-carboxylate, standard in vitro pharmacological assays are necessary.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Benzyl 3-phenylpiperazine-1-carboxylate for DAT, SERT, and NET.

Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]GBR-12935

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine or [³H]Reboxetine

  • Test Compound: Benzyl 3-phenylpiperazine-1-carboxylate dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific binding control: A high concentration of a known, non-radiolabeled ligand for each target (e.g., 10 µM cocaine for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of Benzyl 3-phenylpiperazine-1-carboxylate. Prepare working solutions of radioligand and cell membranes in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total binding wells: Assay buffer, cell membranes, and radioligand.

    • Non-specific binding wells: Assay buffer, cell membranes, radioligand, and non-specific binding control.

    • Competition wells: Assay buffer, cell membranes, radioligand, and varying concentrations of Benzyl 3-phenylpiperazine-1-carboxylate.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

DOT Script for Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents Serial dilutions of Test Compound Radioligand solution Cell membrane suspension B Plate Setup Total Binding Non-specific Binding Competition Wells A->B C Incubation Reach Equilibrium B->C D Harvesting Filter and Wash C->D E Scintillation Counting Measure Radioactivity D->E F Calculate IC50 and Ki Cheng-Prusoff Equation E->F

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Assays

Objective: To determine the functional potency (IC₅₀) of Benzyl 3-phenylpiperazine-1-carboxylate in inhibiting the uptake of dopamine, serotonin, and norepinephrine into cells.

Principle: This assay measures the ability of the test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • Cell lines stably expressing human DAT, SERT, or NET.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.

  • Test Compound: Benzyl 3-phenylpiperazine-1-carboxylate.

  • Uptake buffer.

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of Benzyl 3-phenylpiperazine-1-carboxylate or vehicle.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period at 37°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake and remove extracellular radiolabel.

  • Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the uptake in the presence of a known potent inhibitor.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Concluding Remarks and Future Directions

While direct experimental data for Benzyl 3-phenylpiperazine-1-carboxylate is currently lacking, a systematic analysis of its structure in the context of known phenylpiperazine pharmacology allows for the formulation of a testable hypothesis. The compound likely interacts with monoamine transporters, and the provided experimental protocols offer a clear path to elucidating its precise binding affinity and functional potency.

The characterization of novel compounds like Benzyl 3-phenylpiperazine-1-carboxylate is essential for advancing our understanding of neuropharmacology and for the potential development of new therapeutic agents. Future studies should not only determine its primary binding profile but also explore its functional activity (e.g., as an inhibitor, substrate, or allosteric modulator) and its selectivity against a broader panel of CNS receptors.

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Comparative

A Strategic Guide to the Biological Target Validation of Novel Phenylpiperazine Analogs: A Comparative Analysis Framework

For researchers in drug discovery, the validation of a small molecule's biological target is a cornerstone of preclinical development.[1][2] This guide provides a comprehensive framework for the target validation of nove...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the validation of a small molecule's biological target is a cornerstone of preclinical development.[1][2] This guide provides a comprehensive framework for the target validation of novel compounds, using the uncharacterized molecule, Benzyl 3-phenylpiperazine-1-carboxylate, as a representative case study. While direct peer-reviewed data for this specific molecule is not publicly available, its phenylpiperazine scaffold is prevalent in neuropharmacology, offering a predictive foundation for target exploration.[3][4]

The N-phenylpiperazine structure is a versatile scaffold frequently found in compounds targeting the central nervous system (CNS).[4] Derivatives have been developed as ligands for a variety of G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, and monoamine transporters.[5][6][7] For instance, Benzylpiperazine (BZP), a related compound, exerts stimulant effects by promoting dopamine release and inhibiting norepinephrine and serotonin uptake.[5] Therefore, a logical starting point for investigating Benzyl 3-phenylpiperazine-1-carboxylate is to profile it against these target classes.

This guide will compare three orthogonal, industry-standard biophysical and cellular assays essential for robust target validation:

  • Radioligand Binding Assays: The gold standard for quantifying receptor affinity.[8][9]

  • Surface Plasmon Resonance (SPR): For real-time, label-free kinetics of binding.[10][11][12]

  • Cellular Thermal Shift Assay (CETSA®): To confirm target engagement in a physiological cellular environment.[13][14][15]

We will detail the experimental rationale, present comparative data tables, and provide step-by-step protocols to create a self-validating system for any novel phenylpiperazine derivative.

Part 1: Initial Target Screening and Affinity Determination

The first step is to determine if the compound interacts with its predicted targets and to quantify the affinity of this interaction. Radioligand binding assays are the classic, highly sensitive method for this purpose, especially for GPCRs.[8][9][16]

Comparative Method: Radioligand Binding vs. Surface Plasmon Resonance
FeatureRadioligand Binding AssaySurface Plasmon Resonance (SPR)
Principle Measures the displacement of a radiolabeled ligand from a receptor by the test compound.Measures the change in mass on a sensor surface as the analyte (compound) flows over the immobilized ligand (target protein).
Primary Output Equilibrium dissociation constant (Ki), Receptor density (Bmax).[8][16]Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD).[17]
Format Typically performed with membrane preparations from cells overexpressing the target.Requires purified, immobilized target protein.[17]
Throughput High-throughput compatible (96- or 384-well plates).Lower to medium throughput, but improving with modern systems.[10]
Key Advantage "Gold standard" for affinity determination at equilibrium.[9][18]Provides kinetic data (on/off rates) and does not require a labeled competitor.[19]
Limitation Requires a suitable radioligand for each target; endpoint measurement.Requires high-quality, purified protein; can be sensitive to buffer conditions.
Logical Workflow for Initial Screening

The following diagram illustrates a typical workflow for the initial screening phase to identify and characterize the primary biological target.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity & Kinetic Characterization Compound Benzyl 3-phenylpiperazine-1-carboxylate Screening Primary Screening (Radioligand Binding Panel for CNS Targets: 5-HT, DA, NE Receptors & Transporters) Compound->Screening Hit_Identified Hit(s) Identified? (e.g., >50% displacement @ 10 µM) Screening->Hit_Identified Ki_Assay Competition Binding Assay (Determine Ki for identified hits) Hit_Identified->Ki_Assay Yes No No Hits: Consider alternative target classes or phenotypic screening Hit_Identified->No No SPR_Assay SPR Analysis (Determine KD, ka, kd) Ki_Assay->SPR_Assay Data_Integration Integrate Data: Compare Ki and KD SPR_Assay->Data_Integration

Caption: Workflow for initial target identification and characterization.

Part 2: In-Cellulo Target Engagement Validation

Confirming that a compound binds its purified target is a critical first step, but it is essential to demonstrate that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[14][15] It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[20]

Experimental Rationale: Why CETSA® is a Self-Validating System

CETSA® provides a direct, biophysical readout of target engagement.[21] By treating intact cells with the compound and then heating them across a temperature gradient, one can observe a shift in the target protein's melting curve. A positive result—a shift to a higher melting temperature—is a direct consequence of the compound physically binding to and stabilizing the target protein inside the cell. This method does not rely on downstream functional readouts, which can be influenced by off-target effects, making it a trustworthy validation of the direct ligand-target interaction.[20]

Comparative Analysis: Hypothetical CETSA® Data

Let's assume our initial screening identified the Serotonin Receptor 5-HT2A as a high-affinity target for Benzyl 3-phenylpiperazine-1-carboxylate. A comparative CETSA® experiment would be performed against a known 5-HT2A ligand (e.g., Ketanserin) and a negative control compound with a different target.

CompoundTargetConcentrationThermal Shift (ΔTm)Interpretation
Vehicle (DMSO)5-HT2A-0°C (Baseline)Baseline thermal stability of the 5-HT2A receptor.
Benzyl 3-phenylpiperazine-1-carboxylate 5-HT2A10 µM+2.5°C Demonstrates direct target engagement and stabilization in cells.
Ketanserin (Positive Control)5-HT2A1 µM+3.1°CValidates the assay; shows expected stabilization by a known binder.
Haloperidol (Negative Control)5-HT2A10 µM+0.2°CNo significant stabilization, as its primary target is the D2 receptor.

This data clearly shows that our compound of interest specifically stabilizes its intended target within the cellular milieu, providing strong evidence of target engagement.

CETSA® Experimental Workflow Diagram

G Start Culture cells expressing target protein (e.g., 5-HT2A) Treatment Treat cell aliquots with: 1. Vehicle (DMSO) 2. Test Compound 3. Control Compounds Start->Treatment Heating Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) Treatment->Heating Lysis Lyse cells to separate soluble and precipitated proteins Heating->Lysis Detection Quantify soluble target protein (e.g., Western Blot, ELISA, or Mass Spec) Lysis->Detection Analysis Plot % Soluble Protein vs. Temp Determine Melting Temp (Tm) Calculate Thermal Shift (ΔTm) Detection->Analysis

Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA®).

Part 3: Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols are provided below.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of Benzyl 3-phenylpiperazine-1-carboxylate for the 5-HT2A receptor.

  • Materials:

    • Membrane preparation from HEK293 cells stably expressing human 5-HT2A receptor.

    • Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplate, filter mat, scintillation fluid, and microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Benzyl 3-phenylpiperazine-1-carboxylate (e.g., from 100 µM to 10 pM) in Assay Buffer.

    • In a 96-well plate, add in order:

      • 25 µL Assay Buffer (for total binding) or 25 µL Mianserin (for non-specific binding).

      • 25 µL of the test compound dilution or vehicle.

      • 50 µL of [3H]-Ketanserin at a final concentration equal to its KD (~1-2 nM).

      • 100 µL of the 5-HT2A membrane preparation (5-10 µg protein per well).

    • Incubate the plate at room temperature for 90 minutes to reach equilibrium.

    • Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester.

    • Wash the filter mat 3 times with ice-cold Assay Buffer.

    • Dry the filter mat, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement of Benzyl 3-phenylpiperazine-1-carboxylate with the 5-HT2A receptor in intact cells.

  • Materials:

    • HEK293 cells expressing the 5-HT2A receptor, cultured to ~80% confluency.

    • Test compound, positive control, and vehicle (DMSO).

    • PBS (Phosphate-Buffered Saline).

    • Lysis Buffer with protease inhibitors.

    • PCR machine or thermal cycler for heating.

    • Equipment for protein quantification (e.g., Western Blot apparatus).

  • Procedure:

    • Harvest cells and resuspend in culture medium at a concentration of 1-2 x 10^6 cells/mL.

    • Treat cell suspensions with the test compound (e.g., 10 µM final concentration) or controls for 1 hour at 37°C.[13]

    • Aliquot 50 µL of each treated cell suspension into separate PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C).[13] Include an unheated control.

    • Cool the samples to 4°C.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[20]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Data Analysis:

    • Analyze the amount of soluble 5-HT2A protein in each sample using Western Blot with a specific anti-5-HT2A antibody.

    • Quantify the band intensities and normalize them to the unheated control for each treatment group.

    • Plot the normalized soluble protein fraction against temperature for each treatment.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition.

    • The thermal shift (ΔTm) is the difference between the Tm of the compound-treated sample and the vehicle-treated sample.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for the biological target validation of a novel phenylpiperazine derivative. By combining the quantitative power of radioligand binding, the kinetic insights from SPR, and the physiological relevance of CETSA®, researchers can build a compelling, peer-reviewed-quality data package. A positive validation across these orthogonal assays provides high confidence that the compound's cellular activity is mediated through its intended target.

For Benzyl 3-phenylpiperazine-1-carboxylate, this framework provides a clear path from a hypothetical target profile to robust, in-cellulo validation. The next logical steps would involve functional assays (e.g., calcium flux or IP1 accumulation for 5-HT2A) to determine if the compound acts as an agonist, antagonist, or allosteric modulator, thereby completing the pharmacological characterization.

References

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  • Almqvist, H. et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. 2016. Available from: [Link]

  • Renaud, J. et al. Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. 2010. Available from: [Link]

  • Gomtsyan, A. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry–A European Journal. 2024. Available from: [Link]

  • Wang, Y. et al. Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy. 2023. Available from: [Link]

  • Hulme, E.C. GPCR-radioligand binding assays. Methods in Molecular Biology. 2012. Available from: [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). 2020. Available from: [Link]

  • PubChem. Benzyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Ciulli, A. & Abell, C. Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert Opinion on Drug Discovery. 2007. Available from: [Link]

  • de Oliveira, R. et al. Phenylpiperazine derivatives: a patent review (2006 - present). Expert Opinion on Therapeutic Patents. 2012. Available from: [Link]

  • Blanckaert, P. et al. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology. 2018. Available from: [Link]

  • Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. Available from: [Link]

  • Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. 2021. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. 2023. Available from: [Link]

  • Patel, J. et al. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. 2019. Available from: [Link]

  • Johansson, E. Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. 2013. Available from: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • PharmaFeatures. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. 2025. Available from: [Link]

  • Szymański, J. et al. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. 2022. Available from: [Link]

  • Castillo-Hernández, J.C. et al. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology. 2017. Available from: [Link]

  • ResearchGate. New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. 2014. Available from: [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Available from: [Link]

  • BPT-Biotech. Small Molecule Drug Target Identification and Validation. Available from: [Link]

  • Taylor & Francis Online. Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. 2011. Available from: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. Available from: [Link]

  • Martinez Molina, D. & Nordlund, P. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. 2016. Available from: [Link]

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  • Dahlin, J.L. et al. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry. 2015. Available from: [Link]

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